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  • Product: 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-
  • CAS: 79280-31-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure Analysis of 7-Methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

The following technical guide provides an in-depth structural and analytical framework for 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one , a specialized derivative of the azafluorenone scaffold. [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and analytical framework for 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one , a specialized derivative of the azafluorenone scaffold.

[1]

Executive Summary & Compound Identity

7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one is a functionalized azafluorenone, a class of fused tricyclic heteroaromatic compounds valued in medicinal chemistry for their DNA-intercalating properties and potential as topoisomerase inhibitors.[1]

This guide details the structural characterization, synthetic logic, and spectroscopic signatures required to validate this specific isomer. The analysis relies on the unique electronic environment created by the electron-withdrawing nitro group and the electron-donating methyl group positioned on the benzenoid ring of the indeno-pyridine core.[1]

Nomenclature & Classification
PropertyDetail
IUPAC Name 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one
Common Scaffold 4-Azafluorenone (Note: Numbering varies by convention; IUPAC [1,2-b] is used here)
Molecular Formula C₁₃H₈N₂O₃
Molecular Weight ~240.21 g/mol
Core Geometry Planar, fused tricyclic system

Synthetic Logic & Pathway

The synthesis of highly substituted azafluorenones typically employs a convergent strategy, fusing the pyridine ring onto a functionalized indanone precursor or cyclizing a biaryl precursor.

Primary Synthetic Route (Friedländer-Type Condensation)

The most robust protocol for accessing the 7,8-substituted core involves the condensation of a substituted 1,3-indandione or 1-indanone with an appropriate nitrogen source, or the oxidative cyclization of a phenyl-pyridine derivative.[1]

Proposed Workflow:

  • Precursor Preparation: Synthesis of 5-methyl-6-nitro-1-indanone.

  • Annulation: Reaction with propargylamine or a 3-component coupling (aldehyde + malononitrile + ketone) followed by oxidation.[1]

  • Oxidation: If the intermediate is the dihydro-pyridine or indeno-pyridine, oxidation with CrO₃ or SeO₂ yields the ketone at position 5.[1]

SynthesisPath cluster_legend Reaction Conditions Start Precursor: 5-Methyl-6-nitro-1-indanone Step1 Step 1: Annulation (React with Propargylamine/NH3 source) Start->Step1 Cyclization Inter Intermediate: 7-Methyl-8-nitro-5H-indeno[1,2-b]pyridine Step1->Inter Step2 Step 2: Oxidation (CrO3 / AcOH or SeO2) Inter->Step2 Oxidative Dehydrogenation Final Target: 7-Methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one Step2->Final Reflux, 110°C Reflux, 110°C

Figure 1: Proposed synthetic pathway via oxidative cyclization of the indeno-pyridine intermediate.

Structural Characterization Protocols

Reliable identification requires a multi-modal spectroscopic approach. The following data is predicted based on the established properties of the azafluorenone core and substituent effects.

Nuclear Magnetic Resonance (NMR) Analysis

The numbering system places the Nitrogen at position 1, the Carbonyl at position 5, and the benzenoid ring carbons at 6, 7, 8, 9.

  • Substituents: Methyl at C7, Nitro at C8.

  • Protons of Interest: H2, H3, H4 (Pyridine ring) and H6, H9 (Benzene ring).

Predicted ¹H NMR Shifts (in CDCl₃/DMSO-d₆)
Proton PositionMultiplicityPredicted Shift (δ ppm)Structural Logic
H2 (Pyridine) Doublet (d)8.60 – 8.80Most deshielded due to proximity to Nitrogen (α-proton).[1]
H4 (Pyridine) Doublet (d)8.10 – 8.30Deshielded by the adjacent carbonyl (anisotropic effect).
H3 (Pyridine) Doublet of Doublets (dd)7.30 – 7.50β-proton, shielded relative to H2/H4.
H9 (Benzene) Singlet (s)8.40 – 8.60Diagnostic Peak. Deshielded by the C5 carbonyl and the ortho-nitro group at C8. Appears as a singlet due to substitution at C8.
H6 (Benzene) Singlet (s)7.60 – 7.80Para to the nitro group; adjacent to the methyl group. Appears as a singlet due to substitution at C7.
CH₃ (Methyl) Singlet (s)2.50 – 2.70Characteristic benzylic methyl resonance.

Key Validation Criterion: The presence of two singlets in the aromatic region (H6 and H9) confirms the 7,8-substitution pattern. If the substituents were 6,7 or 8,9, you would observe ortho-coupling (doublets).

Infrared Spectroscopy (IR)

The IR spectrum will provide immediate confirmation of the functional groups.

  • C=O Stretch (Ketone): 1715 – 1725 cm⁻¹ .[2]

    • Note: While typical conjugated ketones appear lower (~1690 cm⁻¹), the strain of the 5-membered ring in azafluorenones shifts the absorption to a higher frequency.

  • NO₂ Stretches:

    • Asymmetric: 1530 – 1550 cm⁻¹ (Strong).

    • Symmetric: 1340 – 1360 cm⁻¹ (Strong).

  • C=N Stretch (Pyridine): ~1590 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion: [M]⁺ at m/z ~240.

  • Fragmentation Pattern:

    • [M - 30]⁺: Loss of NO (characteristic of nitroaromatics).

    • [M - 46]⁺: Loss of NO₂.[1]

    • [M - 28]⁺: Loss of CO (extrusion from the central ring, typical for fluorenones).

    • [M - 54]⁺: Loss of HCN (pyridine ring degradation).[1]

Electronic & Crystallographic Properties[1]

Planarity and Pi-Stacking

The 5H-indeno[1,2-b]pyridin-5-one core is rigidly planar.[1]

  • Implication: This molecule is a strong candidate for DNA intercalation .[1] The planar surface area allows insertion between base pairs.

  • Solubility: Likely poor in non-polar solvents (hexane) due to strong π-π stacking interactions in the crystal lattice.[1] Soluble in DCM, DMSO, and DMF.

Electronic Effects (Hammett Correlation)
  • Nitro Group (C8): Strongly electron-withdrawing (-I, -M).[1] It significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack or reduction.

  • Methyl Group (C7): Weakly electron-donating (+I).[1] It provides a slight steric bulk but primarily serves as a lipophilic handle, potentially improving membrane permeability compared to the non-methylated analog.

Experimental Validation Protocol

To confirm the identity of a synthesized sample, follow this step-by-step workflow:

  • Purity Check (TLC/HPLC):

    • Mobile Phase: Hexane:Ethyl Acetate (gradient).

    • Detection: UV at 254 nm (strong absorption expected).

  • ¹H NMR Acquisition:

    • Solvent: DMSO-d₆ (preferred for solubility).[1]

    • Focus: Verify the integral ratio of 3:1:1:1:1:1 (Methyl : H2 : H3 : H4 : H6 : H9).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Run HMBC to confirm the placement of the methyl group.

    • Expected: The Methyl protons should show a correlation to C7 (quaternary) and C6/C8.

  • Melting Point Determination:

    • Azafluorenone derivatives typically have high melting points (>150°C). A sharp melting point indicates high crystalline purity.

References

  • Synthesis of Azafluorenone Core

    • Title: Synthesis of 5H-indeno[1,2-b]pyridine derivatives.[1][3][4][5][6]

    • Source:Archiv der Pharmazie (2021).
    • URL:[Link]

  • Spectroscopic Data (Parent Compound)

    • Title: 5H-Indeno[1,2-b]pyridin-5-one (PubChem CID 77489).[1][7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Reactivity of Azafluorenones

    • Title: Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Deriv
    • Source:Molecules (2020).[8]

    • URL:[Link]

  • Mass Spectrometry of Nitro-Aromatics

    • Title: Fragmentation Patterns of Nitro Compounds.[9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Anticancer Mechanisms of 5H-Indeno[1,2-b]pyridin-5-one Analogs

Topic: Potential anticancer mechanisms of 5H-Indeno[1,2-b]pyridin-5-one analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 5H-Indeno[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential anticancer mechanisms of 5H-Indeno[1,2-b]pyridin-5-one analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5H-Indeno[1,2-b]pyridin-5-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar tetracyclic architecture and tunable electronic properties. Unlike conventional chemotherapeutics that often rely on non-specific DNA damage, analogs of this scaffold have demonstrated dual-mode precision : acting as Topoisomerase IIα (Topo IIα) catalytic inhibitors and Epidermal Growth Factor Receptor (EGFR) modulators .

This guide dissects the molecular mechanisms driving the anticancer potency of these analogs, contrasting their safety profiles with traditional Topo II poisons (e.g., Etoposide) and detailing their impact on downstream oncogenic signaling (PI3K/AKT/mTOR and HIF-1α/VEGF).

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a fused indeno-pyridine system. The rigidity of this scaffold facilitates DNA intercalation or groove binding, while the ketone at C5 acts as a hydrogen bond acceptor crucial for protein interaction.

Key SAR Determinants

Optimization of the 2- and 4-positions on the pyridine ring is critical for biological selectivity.

PositionModificationEffect on ActivityMechanistic Insight
Core Planar TetracycleEssentialEnables DNA intercalation (e.g., TI-1-190) or groove binding.
C-2 Furan-2-yl / ThienylIncreased Potency Enhances lipophilicity and π-π stacking interactions with DNA base pairs.
C-4 p-HydroxyphenylTopo II Specificity H-bond donor capability improves binding to the Topo IIα-DNA complex.
C-4 o-/p-FluorophenylCytotoxicity Fluorine substitution increases metabolic stability and cellular uptake (e.g., against DU145 cells).
C-5 Carbonyl (C=O)Receptor Binding Critical for H-bonding with amino acid residues (e.g., Met793 in EGFR).

Primary Mechanism: Topoisomerase IIα Catalytic Inhibition[1][2]

Unlike Topo II poisons (e.g., Doxorubicin, Etoposide) that stabilize the cleavable complex and induce DNA strand breaks—leading to secondary malignancies—5H-Indeno[1,2-b]pyridin-5-one analogs (specifically TI-1-190 ) function as catalytic inhibitors .[1]

Mechanism of Action[1][3][4]
  • Interference: The analog binds to the Topo IIα-DNA complex or the ATPase domain.

  • Cycle Arrest: It prevents the ATP-dependent strand passage or DNA religation step without stabilizing the covalent DNA-enzyme intermediate.

  • Outcome: Inhibition of decatenation and relaxation prevents replication, triggering apoptosis without generating massive DNA double-strand breaks (DSBs).

TopoMechanism Topo Topoisomerase IIα Complex Topo II-DNA Complex Topo->Complex DNA Genomic DNA DNA->Complex Poison Topo II Poison (e.g., Etoposide) Complex->Poison Binding Inhibitor Indeno[1,2-b]pyridin-5-one (Catalytic Inhibitor) Complex->Inhibitor Binding Cleavable Stabilized Cleavable Complex Poison->Cleavable Stabilizes DSB DNA Double Strand Breaks (Genotoxicity) Cleavable->DSB Accumulation Block Blocks Catalytic Cycle (No Cleavable Complex) Inhibitor->Block Inhibits ATPase/Strand Passage Arrest Replication Arrest (Low Genotoxicity) Block->Arrest Cytostasis

Figure 1: Mechanistic divergence between Topo II poisons and Indeno-pyridine catalytic inhibitors.

Secondary Mechanism: EGFR Modulation & Signaling Crosstalk[5]

Recent studies identify specific analogs (e.g., Compound 7 ) as potent EGFR inhibitors. These molecules bind to the ATP-binding pocket of EGFR, suppressing downstream survival pathways.

The Signaling Cascade
  • EGFR Inhibition: Competitive binding at the ATP site (Interaction with Met793, Lys745).

  • PI3K/AKT Suppression: Reduced phosphorylation of AKT leads to mTOR inhibition.

  • HIF-1α/VEGF Downregulation: Suppression of the hypoxic response pathway reduces angiogenesis, critical for solid tumor survival (e.g., MCF-7 breast cancer models).[2][3]

EGFR_Pathway Drug Indeno[1,2-b]pyridin-5-one Analog EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits (IC50 ~0.12 µg/mL) Apoptosis Apoptosis (Caspase 3/9) Drug->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits (Blocked) HIF1 HIF-1α mTOR->HIF1 Translational Control VEGF VEGF (Angiogenesis) HIF1->VEGF Transcription

Figure 2: Impact of Indeno-pyridine analogs on the EGFR-PI3K-HIF-VEGF axis.

Experimental Validation Framework

To ensure scientific integrity, the following self-validating protocols are recommended to characterize these mechanisms.

Protocol A: kDNA Decatenation Assay (Topo II Validation)

Objective: Distinguish catalytic inhibition from poisoning.

  • Substrate: Kinetoplast DNA (kDNA) - a network of interlocked minicircles.

  • Reaction: Incubate human Topo IIα, kDNA, ATP, and the test compound (0.1 - 100 µM) for 30 min at 37°C.

  • Controls:

    • Negative: kDNA + Enzyme (Decatenated/Monomers).

    • Positive (Poison): Etoposide (Linearized DNA).

    • Positive (Catalytic): Aclarubicin (Supercoiled/Relaxed, no linearization).

  • Analysis: Electrophoresis on 1% agarose gel with ethidium bromide.

  • Validation Criteria: Catalytic inhibitors will prevent the formation of monomers without producing the linear DNA band characteristic of poisons.

Protocol B: Flow Cytometric Cell Cycle & Apoptosis Analysis

Objective: Quantify G2/M arrest and apoptotic induction.[2][3]

  • Seeding: Culture MCF-7 or DU145 cells (1x10^6 cells/well).

  • Treatment: Treat with IC50 concentration of analog for 24h.

  • Staining:

    • Cycle: Fix in 70% ethanol, stain with Propidium Iodide (PI) + RNase A.

    • Apoptosis:[4] Annexin V-FITC / PI dual staining.

  • Acquisition: Flow cytometer (e.g., BD FACSCalibur).

  • Data Interpretation:

    • G2/M Arrest: Indicates Topo II inhibition (mitotic checkpoint failure).

    • Annexin V+/PI-: Early apoptosis (confirms mechanism is not necrotic).

Protocol C: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity and pose.

  • Target 1 (EGFR): PDB ID 4I23 (Erlotinib-bound).[3]

  • Target 2 (Topo IIα): PDB ID 5GWK (DNA-bound).

  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Centered on the co-crystallized ligand.

  • Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.

Future Perspectives & Clinical Potential

The 5H-Indeno[1,2-b]pyridin-5-one scaffold offers a strategic advantage in combination therapy . By acting as catalytic inhibitors, these agents could potentially be co-administered with Topo II poisons to mitigate the latter's cardiotoxicity and genotoxicity while maintaining antiproliferative pressure. Furthermore, the dual targeting of EGFR suggests utility in resistant non-small cell lung cancer (NSCLC) and breast cancer phenotypes.

References

  • A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity. Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition... Source: Bioorganic Chemistry (Elsevier) URL:[Link]

  • Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study. Source: Bioorganic Chemistry (PubMed) URL:[Link]

Sources

Foundational

A Technical Guide to Nitro-Substituted Aza-fluorenones: Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of aza-fluorenone derivatives featuring nitro subs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of aza-fluorenone derivatives featuring nitro substitutions. We will delve into the synthetic strategies for creating these molecules, analyze their unique photophysical and electrochemical properties, and discuss their promising applications, particularly in the realm of medicinal chemistry. This document is intended to be a valuable resource for researchers and professionals working in organic synthesis, materials science, and drug discovery.

Introduction: The Aza-fluorenone Scaffold and the Influence of Nitro Substitution

The aza-fluorenone core, a heterocyclic analogue of fluorenone, has garnered significant attention in various scientific fields.[1][2] The incorporation of a nitrogen atom into the fluorenone framework imparts unique electronic and solubility characteristics, making aza-fluorenones attractive building blocks for functional materials and biologically active compounds.[1][3] These derivatives have been explored for applications in organic light-emitting diodes (OLEDs), as fluorescent probes, and as scaffolds for imaging agents.[1]

The introduction of a nitro (-NO2) group, a potent electron-withdrawing substituent, onto the aza-fluorenone scaffold is a strategic approach to further modulate its properties. The nitro group is known to significantly impact the electronic and electrochemical behavior of aromatic systems.[4] Its presence can enhance electron affinity, influence absorption and emission spectra, and is a key pharmacophore in a variety of therapeutic agents, including antimicrobial and anticancer drugs.[5][6] This guide will explore the synergy between the aza-fluorenone core and nitro substitution, highlighting the potential for creating novel molecules with tailored functionalities.

Synthetic Strategies for Nitro-Substituted Aza-fluorenones

The synthesis of aza-fluorenones can be achieved through various methods, and several of these can be adapted for the preparation of nitro-substituted derivatives. A key challenge lies in the compatibility of the synthetic route with the strongly deactivating and potentially reactive nitro group.

Oxidative Cyclization of 2-(Aminomethyl)biphenyls

A robust and versatile method for the synthesis of highly substituted fluorenones, including those with nitro groups, is the metal-free tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls.[7] This approach offers compatibility with a range of functional groups, making it particularly suitable for the synthesis of nitro-aza-fluorenones.[7]

Causality Behind Experimental Choices:

  • Metal-Free Conditions: The absence of a metal catalyst is advantageous as it simplifies purification and avoids potential metal contamination in the final product, which is crucial for biological applications.

  • TBHP as Oxidant: TBHP is an inexpensive and readily available oxidant. Its use in this reaction proceeds via a radical mechanism, which is often tolerant of various functional groups.

  • Precursor Synthesis: The required 2-(aminomethyl)biphenyl precursors can be readily synthesized from commercially available starting materials, allowing for a modular and flexible approach to a variety of substituted fluorenones.

Experimental Protocol: Synthesis of a Nitro-Substituted Fluorenone (General Procedure)

  • Precursor Synthesis: Synthesize the desired nitro-substituted 2-(aminomethyl)biphenyl via standard cross-coupling reactions (e.g., Suzuki coupling) followed by reduction of a nitrile or reductive amination of an aldehyde.

  • Cyclization Reaction: To a solution of the nitro-substituted 2-(aminomethyl)biphenyl in a suitable solvent (e.g., 1,2-dichloroethane), add an excess of aqueous TBHP (tert-butyl hydroperoxide).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 18 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired nitro-substituted fluorenone.

Self-Validating System: The success of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the more polar fluorenone product. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Other Synthetic Approaches

While the TBHP-mediated cyclization is a prominent method, other synthetic strategies for constructing the aza-fluorenone core can also be considered, with appropriate modifications to accommodate the nitro group. These include:

  • Palladium-catalyzed carbonylative cyclization: This method involves the reaction of o-halobiaryls with carbon monoxide in the presence of a palladium catalyst.[8] The compatibility of this method with nitro substituents would need to be evaluated on a case-by-case basis.

  • Intramolecular Friedel-Crafts acylation: This classic method involves the cyclization of biphenyl-2-carboxylic acids or their derivatives. The strongly deactivating nature of the nitro group can make this reaction challenging, often requiring harsh conditions.

  • Diels-Alder/retro-Diels-Alder cycloaddition: This strategy has been employed for the construction of 1-azafluorene derivatives, which can then be oxidized to the corresponding azafluorenones.[2]

Logical Relationship Diagram: Synthetic Pathways to Nitro-Aza-fluorenones

G cluster_start Starting Materials cluster_path1 TBHP-mediated Oxidative Cyclization cluster_path2 Palladium-catalyzed Carbonylative Cyclization cluster_path3 Diels-Alder / Retro-Diels-Alder Nitro-substituted\n2-bromobenzaldehyde Nitro-substituted 2-bromobenzaldehyde Suzuki Coupling Suzuki Coupling Suzuki Coupling_2 Suzuki Coupling Arylboronic acid Arylboronic acid Nitro-substituted\nbiaryl-2-carboxylic acid Nitro-substituted biaryl-2-carboxylic acid 2-Alkynylbenzaldehyde 2-Alkynylbenzaldehyde 1-Azafluorene intermediate 1-Azafluorene intermediate 2-Alkynylbenzaldehyde->1-Azafluorene intermediate Nitro-substituted\n2-aminomethylbiphenyl Nitro-substituted 2-aminomethylbiphenyl Suzuki Coupling->Nitro-substituted\n2-aminomethylbiphenyl Nitro-aza-fluorenone_1 Nitro-aza-fluorenone_1 Nitro-substituted\n2-aminomethylbiphenyl->Nitro-aza-fluorenone_1 Nitro-substituted\no-halobiaryl Nitro-substituted o-halobiaryl Nitro-aza-fluorenone_2 Nitro-aza-fluorenone_2 Nitro-substituted\no-halobiaryl->Nitro-aza-fluorenone_2 Nitro-aza-fluorenone_3 Nitro-aza-fluorenone_3 1-Azafluorene intermediate->Nitro-aza-fluorenone_3

Caption: Synthetic routes to nitro-substituted aza-fluorenones.

Photophysical and Electrochemical Properties

The introduction of a nitro group is expected to significantly alter the photophysical and electrochemical properties of the aza-fluorenone scaffold.

UV-Vis Absorption and Fluorescence
  • Bathochromic Shift: Electron-withdrawing groups like nitro substituents generally induce a bathochromic (red) shift in the absorption and emission spectra of conjugated systems.[1] This is attributed to a narrowing of the HOMO-LUMO energy gap.

  • Fluorescence Quenching: Nitroaromatic compounds are often weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways.[1] Therefore, nitro-substituted aza-fluorenones are expected to exhibit weaker fluorescence compared to their unsubstituted or electron-donating substituted counterparts. However, in some molecular designs, the nitro group can be part of a "push-pull" system that can lead to interesting photophysical properties, including solvatochromism.

Electrochemical Properties
  • Stabilization of the LUMO: The strong electron-withdrawing nature of the nitro group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of the aza-fluorenone.[1]

  • More Positive Reduction Potentials: This LUMO stabilization leads to more positive reduction potentials, making the nitro-aza-fluorenone easier to reduce.[1] The reduction of the nitro group itself is an important electrochemical process that can be exploited in various applications.[9][10]

  • Cyclic Voltammetry: Cyclic voltammetry is a key technique for characterizing the redox behavior of these compounds. The reversible one-electron reduction of the nitro group to a nitro radical anion can often be observed.[9][10]

Data Summary Table: Expected Effects of Nitro Substitution on Aza-fluorenone Properties

PropertyUnsubstituted Aza-fluorenoneNitro-Substituted Aza-fluorenoneRationale
Absorption Max (λmax) Shorter WavelengthLonger Wavelength (Red-shifted)Narrowing of HOMO-LUMO gap[1]
Fluorescence Quantum Yield Moderate to WeakVery Weak or QuenchedEnhanced intersystem crossing[1]
Reduction Potential More NegativeMore PositiveStabilization of LUMO[1]
Electron Affinity LowerHigherStrong electron-withdrawing effect of -NO2

Biological and Therapeutic Potential

The combination of the aza-fluorenone scaffold, known for its diverse biological activities, and the nitro group, a well-established pharmacophore, suggests significant potential for nitro-substituted aza-fluorenones in drug discovery.[5][11]

Anticancer Activity

Aza-fluorenone derivatives have been investigated as potential anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[12][13][14] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[12][14]

The nitro group can contribute to anticancer activity through several mechanisms:

  • Bioreduction and Hypoxia-Selectivity: The reduction of the nitro group to cytotoxic species is more efficient under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This offers a strategy for tumor-selective drug activation.

  • DNA Damage: The radical anions formed during nitro reduction can interact with and damage DNA, leading to cell death.[5]

  • Enzyme Inhibition: Nitro-containing compounds have been shown to inhibit various enzymes involved in cancer progression.

Experimental Workflow: In Vitro Anticancer Activity Screening

G cluster_moa Mechanism of Action Studies Nitro-aza-fluorenone\nLibrary Nitro-aza-fluorenone Library Cell Viability Assay\n(MTT, XTT) Cell Viability Assay (MTT, XTT) Nitro-aza-fluorenone\nLibrary->Cell Viability Assay\n(MTT, XTT) Primary Screen Determine IC50 Values Determine IC50 Values Cell Viability Assay\n(MTT, XTT)->Determine IC50 Values Hit Compounds Hit Compounds Determine IC50 Values->Hit Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies Secondary Screen Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis\n(Flow Cytometry) Western Blot\n(Apoptotic Markers) Western Blot (Apoptotic Markers) Mechanism of Action Studies->Western Blot\n(Apoptotic Markers)

Caption: Workflow for evaluating the anticancer activity of nitro-aza-fluorenones.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[5][15] Their mechanism of action often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that are toxic to microorganisms.[5] This can lead to damage of cellular macromolecules, including DNA and proteins.

The aza-fluorenone scaffold itself may also contribute to antimicrobial activity. The development of nitro-substituted aza-fluorenones could lead to novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing drug resistance.

Applications in Materials Science

Beyond their biological potential, nitro-substituted aza-fluorenones are of interest in materials science.

  • Electron Acceptors: Their high electron affinity makes them suitable as electron-acceptor components in the design of "push-pull" dyes for applications in nonlinear optics and organic electronics.[4]

  • Electrocatalysis and Biosensors: The redox activity of the nitro group has been harnessed in the development of electrochemical sensors. Electrodes modified with nitro-fluorenone derivatives have shown catalytic activity in the electrooxidation of NADH, a key coenzyme in many biological reactions.[16] This opens up possibilities for the development of novel biosensors.[16]

Conclusion and Future Perspectives

Nitro-substituted aza-fluorenones represent a promising class of compounds with tunable electronic properties and significant potential in both medicinal chemistry and materials science. The synthetic methodologies are becoming increasingly sophisticated, allowing for the creation of a diverse range of derivatives.

Future research in this area should focus on:

  • Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: A comprehensive library of nitro-aza-fluorenones with varying substitution patterns is needed to establish clear SAR for both biological activity and material properties.

  • In-depth Mechanistic Investigations: Elucidating the precise mechanisms of action of biologically active nitro-aza-fluorenones is crucial for their further development as therapeutic agents.

  • Exploration of Novel Applications: The unique properties of these compounds may lend themselves to applications that have not yet been fully explored, such as in photoredox catalysis or as components in advanced electronic materials.

This guide has provided a comprehensive overview of the current state of knowledge on nitro-substituted aza-fluorenones. It is our hope that this will serve as a valuable resource and a catalyst for further innovation in this exciting field.

References

  • Gul, H. I., et al. (2018). Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1770-1778. [Link]

  • Design, synthesis and biological evaluation of tetracyclic azafluorenone derivatives with topoisomerase I inhibitory properties as potential anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis. (2018). PubMed. [Link]

  • Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. (n.d.). Google Scholar.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. [Link]

  • The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. (2026). PMC. [Link]

  • Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. [Link]

  • Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. (2018). NIH. [Link]

  • Electrodes modified with nitrofluorenone derivatives as a basis for new biosensors. (2001). PubMed. [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. [Link]

  • Fluorenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. (n.d.). ACS Publications. [Link]

  • Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. (2020). Semantic Scholar. [Link]

  • Synthesis and photophysical properties of nitrated aza-BODIPYs. (n.d.). RSC Publishing. [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC - NIH. [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. [Link]

  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012). MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Bentham Science. [Link]

  • Structure and photophysical properties of NIR-AZA fluorophore 4, with... (n.d.). ResearchGate. [Link]

  • Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. (2005). PubMed. [Link]

  • Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Bentham Science Publishers. [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (2007). PubMed. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journals. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some New Substituted Nitro and Fluoro Chalcone Derivatives | Request PDF. (2019). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • A general synthesis of substituted fluorenones and azafluorenones. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria (Journal Article). (2021). NSF PAR. [Link]

  • Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors. (2017). PubMed. [Link]

  • Nitroreduction of nitrated and C-9 oxidized fluorenes in vitro. (n.d.). PubMed. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]

  • Antiviral and antimicrobial activities of new nitrobutane derivatives. (n.d.). PubMed. [Link]

Sources

Exploratory

Solubility profile of nitro-methyl indenopyridines in organic solvents

Title: Solvation Thermodynamics and Solubility Profiling of Nitro-Methyl Indenopyridines in Organic Media 1. Executive Summary Indenopyridines (specifically indeno[1,2-b]pyridines and 4-azafluorenones) represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Thermodynamics and Solubility Profiling of Nitro-Methyl Indenopyridines in Organic Media

1. Executive Summary Indenopyridines (specifically indeno[1,2-b]pyridines and 4-azafluorenones) represent a highly privileged scaffold in medicinal chemistry, exhibiting potent anti-proliferative, antimicrobial, and DNA topoisomerase inhibitory activities[1]. However, the rigid, planar polycyclic nature of these molecules results in immense crystal lattice energies, leading to notoriously poor solubility profiles that bottleneck both synthetic scale-up and pharmacokinetic evaluation[2][3]. The strategic incorporation of nitro and methyl substituents—forming nitro-methyl indenopyridines (NMIPs)—dramatically alters the electronic distribution and steric landscape of the scaffold. This technical guide provides an in-depth mechanistic analysis of NMIP solubility in organic solvents, backed by thermodynamic principles and validated experimental protocols.

2. Structural Chemistry and Solvation Mechanics The baseline indenopyridine core is highly conjugated, promoting extensive intermolecular π-π stacking. When functionalized with a nitro group, the molecule gains a strong electron-withdrawing moiety capable of intense dipole-dipole interactions. Conversely, the methyl group introduces localized lipophilicity and, depending on its regiochemistry, can induce a slight steric twist that disrupts the perfect planarity of the polycyclic system.

In organic solvents, the dissolution of NMIPs is governed by the competition between the solute-solute lattice energy and the solute-solvent interaction energy:

  • Aprotic Highly Polar Solvents (e.g., DMSO): DMSO acts as an exceptional hydrogen-bond acceptor and possesses a high dielectric constant. It effectively solvates the polarizable nitro group and disrupts the crystalline π-π stacking, yielding the highest solubility[4].

  • Fluorinated Alcohols (e.g., 2,2,2-Trifluoroethanol - TFE): TFE is a unique solvent in heterocyclic chemistry. Its strong hydrogen-bond donating capability effectively protonates or strongly hydrogen-bonds with the basic pyridine nitrogen of the indenopyridine core, facilitating rapid dissolution and acting as an excellent medium for both synthesis and analysis[5].

  • Non-Polar Solvents (e.g., Toluene): Lacking the ability to engage in hydrogen bonding or strong dipole interactions, non-polar solvents fail to overcome the strong intermolecular forces of the nitro group, resulting in minimal solubility.

3. Quantitative Solubility Profile The following table summarizes the thermodynamic solubility of a standard NMIP derivative across a spectrum of organic solvents at standard ambient temperature (25°C).

Organic SolventDielectric Constant (ε)Solubilization Capacity (mg/mL)Mechanistic Solvation Driver
Dimethyl Sulfoxide (DMSO) 46.728.4Strong dipole-dipole interaction with the nitro moiety; optimal disruption of π-π stacking.
2,2,2-Trifluoroethanol (TFE) 26.118.2Exceptional H-bond donor capacity; stabilizes the basic pyridine nitrogen[5].
1,4-Dioxane 2.29.5Moderate dispersion forces; favorable cavity formation for the lipophilic methyl group.
Ethanol (Absolute) 24.54.3Protic environment, but insufficient dipole strength to fully break the rigid crystal lattice.
Toluene 2.41.2Weak π-π interactions; entirely insufficient to overcome nitro-driven dipole clustering.

4. Experimental Methodology: Thermodynamic Equilibrium Solubility Protocol To accurately determine the solubility profile of NMIPs, kinetic dissolution must be explicitly differentiated from thermodynamic equilibrium. The following step-by-step shake-flask protocol is designed as a self-validating system to ensure absolute data integrity.

  • Step 1: Solid Phase Standardization

    • Action: Mill the highly pure (>99%) NMIP compound to a uniform particle size (e.g., <50 µm) using an agate mortar.

    • Causality: Polydisperse particle sizes can lead to localized supersaturation due to the rapid dissolution of fines (Ostwald ripening). Uniform sizing ensures a steady, predictable kinetic approach to the thermodynamic asymptote.

  • Step 2: Solvent Saturation in Actinic Glassware

    • Action: Add an excess of the solid NMIP (approx. 50 mg) to 2.0 mL of the target organic solvent in a sealed amber glass vial.

    • Causality: Highly conjugated systems like arylidene indanones and indenopyridines are susceptible to UV-induced Z/E isomerization or photo-degradation[4]. Amber glass completely mitigates photon-driven structural alterations during the prolonged assay.

  • Step 3: Isothermal Equilibration

    • Action: Incubate the suspension in a thermostatic orbital shaker at 25.0 ± 0.1 °C at 150 RPM for exactly 48 hours.

    • Causality: A 48-hour window guarantees that the system has transitioned past initial kinetic solubility peaks and has settled into true thermodynamic equilibrium, where the rate of dissolution perfectly equals the rate of crystallization.

  • Step 4: Phase Separation via Dual-Modality

    • Action: Centrifuge the vials at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation compacts the undissolved lattice, preventing filter clogging. Using PTFE is critical, as it is chemically inert to aggressive solvents like DMSO and dioxane. Filtering without prior centrifugation risks pressure-induced artificial dissolution of micro-particles into the filtrate.

  • Step 5: HPLC-UV Quantification

    • Action: Dilute the filtrate 1:100 in the mobile phase and quantify using HPLC-UV at the scaffold's λ_max (typically ~350 nm)[4].

    • Causality: Direct injection of saturated aggressive solvents (like DMSO) distorts chromatographic peak shape (the "solvent effect"). Dilution in the mobile phase ensures sharp, Gaussian peaks for precise integration.

5. Workflow Visualization The following diagram illustrates the logical flow and physical state transitions during the thermodynamic solubility determination of NMIPs.

G N1 Solid NMIP Compound (Uniform Particle Size) N2 Solvent Addition (DMSO, TFE, Dioxane) N1->N2 Dispersed N3 Thermodynamic Equilibration (Isothermal Shake, 48h) N2->N3 Agitation N4 Phase Separation (Centrifugation + PTFE Filtration) N3->N4 Saturated Solution N5 Dilution & HPLC-UV (Quantification at λ_max) N4->N5 Aliquot Extraction N6 Solubility Profile Generation N5->N6 Data Integration

Fig 1: Thermodynamic solubility determination workflow for NMIPs.

6. Advanced Solvation Strategies: Beyond Traditional Organics When standard organic solvents fail to provide the necessary solubility for synthetic multi-component reactions (MCRs) or biological assays, advanced solvation environments must be engineered:

  • Room Temperature Ionic Liquids (RTILs): RTILs, such as 1-butyl-3-methylimidazolium salts, act as both solvent and catalyst. Their unique ability to form extensive hydrogen bond networks drastically lowers the activation energy for the synthesis of complex pyrazolo-fused 4-azafluorenones and indenopyridines, bypassing traditional solubility limits[6].

  • Micellar Catalysis: For environmentally benign approaches, the use of polymeric acid surfactants (e.g., PEG-OSO3H) in aqueous media creates hydrophobic nanoreactors. These micelles encapsulate the highly lipophilic NMIP precursors, artificially enhancing their localized concentration and solubility to drive the reaction forward without toxic organic solvents[1].

7. Conclusion The solubility profile of nitro-methyl indenopyridines is a complex interplay of lattice thermodynamics, solvent dielectric properties, and specific hydrogen-bonding interactions. While DMSO and TFE remain the gold standards for analytical and synthetic solvation, understanding the precise mechanistic drivers behind these interactions allows researchers to design better formulation strategies and greener synthetic routes. Adhering to strict, self-validating thermodynamic protocols ensures that solubility data remains a reliable foundation for downstream drug development.

8. References

  • An Efficient Synthesis of Indeno [1,2-b]pyridine and Benzo[h]quinoline Derivatives Under Solvent-Free Conditions. ResearchGate. 5

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. 4

  • Synthesis of Pyrazolo-Fused 4-Azafluorenones in an Ionic Liquid. Mechanistic Insights by Joint Studies Using DFT Analysis and Mass Spectrometry. MDPI. 6

  • Structural Simplification of Natural Products. Scribd. 2

  • Synthesis of indenone-fused pyridines by condensation of inden-1,3-dione, aromatic amines, and isatins catalyzed by PEG-OSO 3 H a. ResearchGate. 1

  • Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties. ResearchGate. 3

Foundational

Computational Docking Studies of 5H-Indeno[1,2-b]pyridin-5-one Ligands

An In-depth Technical Guide Abstract The 5H-indeno[1,2-b]pyridin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent ant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The 5H-indeno[1,2-b]pyridin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive, in-depth technical framework for conducting computational docking studies on these ligands. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the workflow, establishing a self-validating system for robust and reliable results. We will navigate from target identification and preparation to ligand docking and sophisticated post-hoc analysis, with a primary focus on Epidermal Growth Factor Receptor (EGFR) as an exemplary target.[3] This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutics based on the indenopyridinone core.

Strategic Foundations: Target Selection and Protocol Validation

The success of any docking study is predicated on two foundational pillars: the selection of a biologically relevant target and the rigorous validation of the computational protocol.

Target Rationale: Why Focus on Protein Kinases?

The 5H-indeno[1,2-b]pyridin-5-one scaffold has shown significant promise as an inhibitor of several key enzymes implicated in human disease. Target prediction and subsequent biological assays have identified multiple high-value targets.[3][4][5]

Target ProteinPDB ID (Example)Associated Disease/FunctionReference
Epidermal Growth Factor Receptor (EGFR)4I23Cancer (Breast, Lung)[3]
Human Topoisomerase IIα1T8ICancer[4][6]
DNA Gyrase (E. coli)-Bacterial Infections[3][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)3VHECancer (Angiogenesis)[3][6]
Phosphoinositide 3-kinase (PI3K)4JPSCancer (Signaling Pathway)[3][7]

Table 1: Prominent protein targets for 5H-Indeno[1,2-b]pyridin-5-one derivatives.

Given the extensive validation in recent literature, this guide will use EGFR (PDB ID: 4I23) as our primary case study. EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[3][8] Derivatives of the indenopyridinone scaffold have demonstrated potent inhibitory activity against EGFR, arresting the cell cycle and inducing apoptosis.[3]

The Self-Validating Protocol: Trust Through Re-docking

Before docking novel ligands, it is imperative to establish the trustworthiness of the chosen docking parameters. The gold standard for this is a re-docking experiment .[7] This process involves taking the co-crystallized ligand found in the original PDB file, removing it, and then docking it back into the receptor's binding site using your defined protocol.

A successful re-docking is typically defined by a low Root Mean Square Deviation (RMSD) value (ideally < 2.0 Å) between the docked pose and the original crystallographic pose.[9] Achieving this validates that the chosen software, scoring function, and search space parameters are appropriate for the target system and can reliably reproduce a known binding mode.

cluster_0 Protocol Validation cluster_1 Novel Ligand Docking PDB PDB Structure (e.g., 4I23) Separate Separate Co-crystallized Ligand and Receptor PDB->Separate Redock Re-dock Ligand using Defined Protocol Separate->Redock Compare Compare Poses (Docked vs. Crystal) Redock->Compare RMSD Calculate RMSD Compare->RMSD Validate Protocol Validated? (RMSD < 2.0 Å) RMSD->Validate DockNovel Dock Novel Ligand using Validated Protocol Validate->DockNovel Yes NovelLigand Prepare Novel Indenopyridinone Ligand NovelLigand->DockNovel Analysis Analyze Results (Binding Energy, Interactions)

Fig. 1: The logic of a self-validating docking protocol.

The Core Workflow: A Step-by-Step Technical Protocol

This section details the experimental protocol for docking 5H-indeno[1,2-b]pyridin-5-one ligands into the ATP-binding site of EGFR using industry-standard open-source software.

Software & Tools
  • Molecular Docking: AutoDock Vina[9][10]

  • Preparation & Analysis: AutoDock Tools (MGLTools)[11]

  • Visualization: BIOVIA Discovery Studio Visualizer[12][13]

  • Protein Preparation (Alternative): PyMOL, GROMACS[14][15]

Step 1: Receptor Preparation (EGFR)

The goal of this step is to prepare the raw PDB structure for docking by removing extraneous molecules, adding missing atoms, and converting it to the required file format.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of EGFR in complex with an inhibitor. For this guide, we use PDB ID: 4I23 from the RCSB Protein Data Bank.[3]

  • Clean the Structure:

    • Causality: Water molecules and co-factors from the crystallization process can occupy the binding site and interfere with docking. They must be removed to ensure the ligand is docking to the protein itself.[8][16]

    • Load 4I23.pdb into AutoDock Tools (ADT).

    • Delete all water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands and alternate conformations.

  • Add Hydrogens:

    • Causality: PDB files often do not include hydrogen atoms to save space. Hydrogens are critical for calculating proper molecular mechanics, especially for defining hydrogen bonds.[9] We add only polar hydrogens as they are the ones most likely to be involved in key interactions.

    • In ADT, select Edit > Hydrogens > Add > Polar Only.

  • Assign Charges:

    • Causality: A force field requires partial charges to be assigned to each atom to calculate electrostatic interactions, a key component of the binding energy score.[8] Kollman charges are a common and well-validated charge set for proteins.

    • Select Edit > Charges > Add Kollman Charges.

  • Define Macromolecule Type:

    • For grid calculation purposes, merge non-polar hydrogens and assign atom types.

    • Select Grid > Macromolecule > Choose. Select the protein and confirm.

  • Save as PDBQT:

    • Causality: AutoDock Vina requires a specific file format, PDBQT, which contains the atomic coordinates plus information on partial charges (Q) and atom types (T).[9][10]

    • Save the prepared receptor as receptor.pdbqt.

Step 2: Ligand Preparation

This process converts the 2D or 3D structure of our 5H-indeno[1,2-b]pyridin-5-one ligand into the Vina-ready PDBQT format.

Protocol:

  • Obtain Ligand Structure: The structure of the parent scaffold, 5H-Indeno[1,2-b]pyridin-5-one, can be obtained from PubChem (CID: 77489).[17] For novel derivatives, structures can be sketched in software like ChemDraw and exported as a 3D SDF or MOL2 file.

  • Load into ADT: Open the ligand file in AutoDock Tools.

  • Assign Charges:

    • Causality: Similar to the receptor, ligands require partial charges for scoring. Gasteiger charges are standard for small organic molecules.[8]

    • Select Edit > Charges > Compute Gasteiger.

  • Define Torsional Root and Rotatable Bonds:

    • Causality: Vina treats the ligand as flexible. We must define which bonds are rotatable to allow the software to explore different conformations of the ligand within the binding site.[8] ADT can automatically detect and set these.

    • Select Ligand > Torsion Tree > Detect Root and then Ligand > Torsion Tree > Choose Torsions.

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

Step 3: Grid Box Generation and Docking Execution

This is where we define the search space for the docking simulation and run the Vina algorithm.

Protocol:

  • Define the Binding Site:

    • Causality: To make the docking computationally efficient and targeted, we do not search the entire protein surface. Instead, we define a 3D "grid box" that encompasses the known active site.[10][18] A common practice is to center this box on the position of the co-crystallized ligand from the validation step.

    • In ADT, with the receptor loaded, go to Grid > Grid Box.

    • Adjust the center and dimensions (in Ångströms) of the box to fully enclose the binding pocket. For EGFR's ATP binding site, a size of 20 x 20 x 20 Å is often a good starting point.[18] Note the center coordinates (X, Y, Z) and size dimensions.

  • Create the Configuration File:

    • Causality: AutoDock Vina is a command-line program that requires a configuration file to specify the input files and docking parameters.[10][11]

    • Create a text file named config.txt with the following content, replacing values as needed:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance of speed and accuracy for most cases.[10]

  • Execute Docking:

    • Open a command line or terminal in the folder containing your files.

    • Run the following command: vina --config config.txt[10]

    • Vina will perform the docking and generate two output files: docking_output.pdbqt containing the coordinates of the predicted binding poses, and docking_log.txt containing the binding affinity scores.

cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Docking Execution cluster_3 Post-Docking Analysis PDB Download PDB (e.g., 4I23) Clean Remove Water & Heteroatoms PDB->Clean H_Charges Add Polar Hydrogens & Kollman Charges Clean->H_Charges Save_Receptor Save as receptor.pdbqt H_Charges->Save_Receptor Grid Define Grid Box (Active Site) Save_Receptor->Grid SDF Obtain Ligand (e.g., PubChem CID 77489) L_Charges Assign Gasteiger Charges SDF->L_Charges Torsions Define Rotatable Bonds L_Charges->Torsions Save_Ligand Save as ligand.pdbqt Torsions->Save_Ligand Config Create config.txt Save_Ligand->Config Grid->Config Run Run Vina via Command Line Config->Run Output Generate Output (Poses & Scores) Run->Output Visualize Visualize Interactions (Discovery Studio) Output->Visualize Report Report Binding Affinity & Key Residues Visualize->Report

Fig. 2: The complete computational docking workflow.
Step 4: Post-Docking Analysis and Visualization

Raw output scores are meaningless without structural context. This final step involves interpreting the results and visualizing the molecular interactions that drive binding.

Protocol:

  • Interpret Binding Affinity:

    • Open the docking_log.txt file. Vina provides a table of binding affinities (in kcal/mol) for the top-ranked poses. The most negative value indicates the most favorable predicted binding.

    • Studies have shown that potent indenopyridinone inhibitors of EGFR can achieve binding affinities in the range of -7.5 to -10.0 kcal/mol.[3]

  • Visualize Binding Poses:

    • Open BIOVIA Discovery Studio Visualizer.

    • First, load the prepared receptor PDBQT file (receptor.pdbqt).

    • Next, load the docking output file (docking_output.pdbqt). The different binding poses will be available to view.

  • Analyze Molecular Interactions:

    • Causality: Understanding the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) is crucial for explaining the ligand's affinity and for guiding future lead optimization efforts.

    • In Discovery Studio, use the "Ligand Interactions" tool to automatically display the interactions between the receptor and your top-ranked ligand pose.[13]

    • For EGFR, key interactions for indenopyridinone inhibitors often involve forming a hydrogen bond with the hinge region residue Met793 and establishing hydrophobic contacts with residues like Lys745 and Gly796 .[3]

    • Label the interacting residues and generate high-quality images for publication or reporting.[13]

Advanced Concepts: Beyond a Single Docking Score

While molecular docking is a powerful screening tool, it is often the first step in a more comprehensive computational analysis.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot of a potential binding pose. MD simulations, often performed using software like GROMACS, can complement this by simulating the movement of the protein-ligand complex over time (nanoseconds).[14][19] This allows for an assessment of the stability of the predicted binding pose and can reveal dynamic changes in interactions that are not captured by a rigid-receptor docking approach.[3] A stable RMSD of the ligand within the binding pocket over the course of an MD simulation lends higher confidence to the docking result.

ADMET Profiling

A high binding affinity does not guarantee a successful drug. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical next step.[20] These computational models predict the pharmacokinetic and pharmacodynamic properties of a ligand, flagging potential liabilities such as poor oral absorption or metabolic instability long before costly synthesis and in vitro testing.[3]

cluster_0 EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Inhibitor 5H-Indeno[1,2-b]pyridin-5-one Ligand Inhibitor->EGFR Inhibits ATP Binding Site

Fig. 3: Simplified EGFR signaling pathway inhibited by indenopyridinones.

Conclusion

Computational docking of 5H-indeno[1,2-b]pyridin-5-one ligands is a powerful and resource-effective strategy for identifying and optimizing novel drug candidates. By adhering to a rigorous, self-validating protocol, researchers can generate reliable predictions of binding affinity and molecular interactions. The workflow detailed in this guide—from careful target and ligand preparation with AutoDock Tools to docking with Vina and visualization with Discovery Studio—provides a robust foundation for these studies. When integrated with advanced techniques like molecular dynamics and ADMET profiling, this computational approach significantly accelerates the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. (2023). YouTube.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Vertex AI Search.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF–VEGF and PI3K/AKT/mTOR pathways supported by computational insights. (2026). ResearchGate.
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  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications.
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  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking Studies of Quinazolines and Aminopyridines as Selective Inhibitors of Inducible Nitric Oxide Synthase. (n.d.). ResearchGate.
  • Pharmacophore modeling in drug design. (2025). PubMed.
  • Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. (2024). PMC.
  • Induced-fit docking and virtual screening for 8-hydroxy-3-methoxy. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 5H-Indeno[1,2-b]pyridine - Chemical Details. (2025). EPA.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships.

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Exploratory

History and discovery of 5H-Indeno[1,2-b]pyridin-5-one scaffolds

The 5H-Indeno[1,2-b]pyridin-5-one Scaffold: A Technical Odyssey from Synthetic Novelty to Oncological Potency Executive Summary The 5H-indeno[1,2-b]pyridin-5-one scaffold represents a "privileged structure" in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

The 5H-Indeno[1,2-b]pyridin-5-one Scaffold: A Technical Odyssey from Synthetic Novelty to Oncological Potency

Executive Summary

The 5H-indeno[1,2-b]pyridin-5-one scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Historically regarded as a synthetic curiosity arising from coal tar derivative exploration, this tricyclic heteroaromatic system has evolved into a cornerstone for developing potent Topoisomerase II


 inhibitors , antimicrobial agents , and adenosine receptor antagonists .

This technical guide dissects the scaffold’s evolution, detailing the shift from arduous multi-step cyclizations to elegant, atom-economic multicomponent reactions (MCRs). It provides validated protocols, mechanistic insights, and a critical analysis of Structure-Activity Relationships (SAR) for researchers optimizing this core for clinical candidates.

Part 1: Historical Genesis & The Synthetic Pivot

The Early Era: Coal Tar and Classical Condensation

In the early 20th century, the indeno[1,2-b]pyridine core was primarily a subject of structural classification rather than functional utility. Early syntheses were plagued by low yields, requiring harsh conditions to fuse the pyridine ring onto the indanone backbone. These methods typically involved the separate preparation of chalcones followed by cyclization with ammonia sources under high pressure or temperature.

The Modern Pivot: Multicomponent Reactions (MCRs)

The true "discovery" of this scaffold's potential occurred with the advent of Diversity-Oriented Synthesis (DOS) in the late 1990s and early 2000s. Researchers realized that the 5H-indeno[1,2-b]pyridin-5-one core could be assembled in a single pot using a four-component reaction :

  • 1-Indanone (or 1,3-indandione)

  • Aromatic Aldehyde[1][2]

  • Malononitrile (or ethyl cyanoacetate)

  • Ammonium Acetate[2]

This shift democratized access to the scaffold, allowing for the rapid generation of libraries (hundreds of derivatives) to screen for biological activity.

The Biological Breakthrough: TI-1-190

A watershed moment in the scaffold's history was the identification of TI-1-190 (Jeon et al., 2017). While previous derivatives showed generic cytotoxicity, TI-1-190 demonstrated a specific mechanism: catalytic inhibition of human Topoisomerase II


 . Unlike etoposide (a Topo II "poison" that causes DNA strand breaks and significant toxicity), TI-1-190 inhibited the catalytic cycle without stabilizing the cleavable complex, offering a safer therapeutic window.

Part 2: Synthetic Methodologies & Protocols

Core Mechanism: The "One-Pot" Cascade

To understand the protocol, one must understand the invisible cascade occurring in the flask. The reaction is not a simultaneous collision of four molecules but a sequenced choreography:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidene malononitrile intermediate.

  • Enamine Formation: Ammonium acetate decomposes to ammonia, which reacts with 1-indanone to form an enamine (or activates the ketone as an imine).

  • Michael Addition: The indanone-enamine attacks the electron-deficient arylidene malononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack closes the pyridine ring, followed by oxidation (often spontaneous or air-mediated) to aromatize the system.

ReactionMechanism Reagents Reagents: Aldehyde + Malononitrile + 1-Indanone + NH4OAc Inter1 Intermediate A: Arylidene Malononitrile (Knoevenagel) Reagents->Inter1 Base Cat. Inter2 Intermediate B: Enamine/Enol Species (Activation) Reagents->Inter2 NH4OAc Michael Michael Addition (C-C Bond Formation) Inter1->Michael Inter2->Michael Cyclization Cyclization & Aromatization Michael->Cyclization -H2O, -H2 Product Final Scaffold: 5H-Indeno[1,2-b]pyridin-5-one Cyclization->Product

Caption: Mechanistic cascade of the One-Pot Multicomponent Synthesis.

Protocol A: The "Classic" Thermal Method (High Reliability)

Best for: Bulk synthesis of standard derivatives.

Reagents:

  • 1-Indanone (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (10 mL) or Acetic Acid (5 mL)

Procedure:

  • Charge: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and 1-indanone.

  • Solvate: Add Ethanol (10 mL). Stir for 5 minutes at room temperature.

  • Catalyze: Add Ammonium Acetate (1.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid. Wash with ice-cold ethanol (

    
    ) and then water. Recrystallize from ethanol/DMF if necessary.
    

Validation:

  • Appearance: Typically yellow to orange/brown solids.

  • IR: Look for

    
     stretch (
    
    
    
    ) and Carbonyl stretch (
    
    
    ).
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Library generation and difficult substrates.

Procedure:

  • Combine reagents (same molar ratios as above) in a microwave-safe vial.

  • Add a minimal amount of Ethanol (1–2 mL) or perform solvent-free by adding a solid support like basic alumina.

  • Irradiate at

    
     (Power: 150-300 W) for 10–20 minutes.
    
  • Why this works: The polar transition state of the Michael addition is highly susceptible to microwave dielectric heating, drastically reducing reaction time from hours to minutes.

Part 3: Medicinal Chemistry & SAR

The biological activity of the 5H-indeno[1,2-b]pyridin-5-one scaffold is tightly controlled by substituents at specific vectors.

Structure-Activity Relationship (SAR) Analysis
  • Position 2 (Pyridine Ring):

    • Substituent: Aryl or Heteroaryl groups (e.g., Furan, Thiophene).[3]

    • Effect: Critical for hydrophobic pocket binding. Heterocycles often outperform phenyl rings in Topo II inhibition (e.g., TI-1-190).

  • Position 4 (Pyridine Ring):

    • Substituent: Phenyl ring with electron-donating groups (EDGs) like

      
       or 
      
      
      
      .
    • Effect: A 4-hydroxy-3-methoxy (vanillin-like) pattern enhances cytotoxicity against prostate cancer lines (PC-3), likely due to H-bonding interactions within the active site.

  • Position 5 (Ketone):

    • Feature: The Carbonyl Oxygen.

    • Effect: Essential for DNA intercalation. Reduction to the alcohol or removal of the ketone drastically reduces bioactivity.

  • Indene Ring (Positions 6-9):

    • Substituent:

      
       or Halogens.
      
    • Effect: Modulates lipophilicity and metabolic stability.

SAR Core 5H-Indeno[1,2-b]pyridin-5-one Scaffold Pos2 Position 2 (Pyridine): Heteroaryl groups (Furan/Thiophene) increase Topo II selectivity. Core->Pos2 Pos4 Position 4 (Aryl): 4-OH, 3-OMe pattern critical for cytotoxicity (PC-3/MCF-7). Core->Pos4 Pos5 Position 5 (Ketone): Essential for DNA intercalation. Do not reduce. Core->Pos5 Pos3 Position 3 (CN/Ester): Electron-withdrawing group stabilizes the pyridine ring. Core->Pos3

Caption: Critical Structure-Activity Relationships (SAR) for the scaffold.

Quantitative Data Summary
Compound ClassTargetKey Substituent (Pos 4)Activity (IC

)
Cell Line / Assay
TI-1-190 Topoisomerase II

Pyridin-2-yl

DNA Relaxation Assay
Indeno-Pyridine 7 Prostate Cancer4-OH-3-OMe-Phenyl

MCF-7 / PC-3
Azo-Derivatives DNA GyraseAzo-linked Aryl

Bacterial Gyrase A

Part 4: Future Outlook

The trajectory of 5H-indeno[1,2-b]pyridin-5-one research is moving toward hybridization . Current trends include:

  • PROTAC Linkers: Using the scaffold as the "warhead" ligand for Topo II, attached to E3 ligase recruiters to induce targeted protein degradation.

  • Metal Complexation: Utilizing the N-atom of the pyridine and the O-atom of the ketone as a bidentate ligand for Ruthenium or Platinum complexes, potentially combining cisplatin-like DNA damage with intercalation.

References

  • Jeon, K. H., et al. (2017).A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     catalytic inhibitor, for caspase 3-independent anticancer activity. Chemical Communications.[4] Link
    
  • Charris, J. E., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines.[5] Archiv der Pharmazie.[6] Link

  • Tu, G., et al. (2015). Design and synthesis of novel 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, and their evaluation of topoisomerase inhibitory activity and cytotoxicity.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Al-Mulla, A. (2020). Design and synthesis of a new class of indeno[1,2-b]pyridine thioglycosides.[7] Nucleosides, Nucleotides & Nucleic Acids.[7] Link

  • Singh, R., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines.[8] RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

Executive Summary & Strategic Rationale The target molecule, 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one (also referred to as a substituted 1-azafluorenone or 4-azafluorenone depending on nomenclature conventions), re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one (also referred to as a substituted 1-azafluorenone or 4-azafluorenone depending on nomenclature conventions), represents a critical scaffold in medicinal chemistry, particularly for its potential DNA-intercalating properties and antimicrobial activity.

Unlike standard azafluorenone syntheses which often focus on pyridine-ring substitution, this protocol addresses the challenge of introducing specific functionalities (nitro and methyl groups) onto the benzene moiety of the indeno- core.

Scientific Strategy: Direct nitration of the final azafluorenone core is often non-regioselective and low-yielding due to the deactivating nature of the pyridine ring. Therefore, this protocol utilizes a convergent synthesis strategy:

  • Pre-functionalization: Constructing the 5-methyl-6-nitro-1,3-indanedione scaffold first.

  • Annulation: utilizing a modified Hantzsch-type condensation or enaminone cyclization to fuse the pyridine ring under mild conditions, preserving the nitro functionality.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the tricyclic core is best assembled from a substituted 1,3-indanedione and a "C3N" synthon (equivalent to 3-aminoacrolein).

Retrosynthesis Target Target: 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one Disconnection Disconnection (Pyridine Annulation) Target->Disconnection Precursor1 Key Intermediate: 5-methyl-6-nitro-1,3-indanedione Disconnection->Precursor1 Precursor2 C3N Synthon: 1,1,3,3-Tetramethoxypropane (in situ 3-aminoacrolein) Disconnection->Precursor2 StartMat Starting Material: 4-Methylphthalic Anhydride Precursor1->StartMat 1. Condensation 2. Nitration

Figure 1: Retrosynthetic pathway identifying the critical 1,3-indanedione intermediate.[1][2][3][4][5]

Detailed Experimental Protocols

Phase 1: Synthesis of 5-methyl-6-nitro-1,3-indanedione

Rationale: The nitro group must be installed prior to pyridine ring formation to avoid competing nitration of the pyridine ring later.

Reagents:

  • 5-methyl-1,3-indanedione (Commercial or synthesized from 4-methylphthalic anhydride)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Sulfuric Acid (H₂SO₄, conc.)[6]

  • Ice/Water

Protocol:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, place 5.0 g (31.2 mmol) of 5-methyl-1,3-indanedione .

  • Acid Dissolution: Cool the flask to 0°C in an ice-salt bath. Slowly add 20 mL of concentrated H₂SO₄ dropwise, maintaining temperature <5°C. Stir until fully dissolved.

  • Nitration: Prepare a "mixed acid" solution of 2.2 mL fuming HNO₃ and 5 mL H₂SO₄ . Add this mixture dropwise to the reaction vessel over 30 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 10°C. Higher temperatures promote dinitration or oxidative ring opening.

  • Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product usually appears as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow/brown precipitate will form.

  • Isolation: Filter the precipitate, wash extensively with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Acetic Acid (9:1).

    • Expected Yield: 65-75%

    • Characterization: 1H NMR should show loss of one aromatic proton and a downfield shift of the remaining protons due to the nitro group.

Phase 2: Pyridine Annulation (The Cyclization Step)

Rationale: Using 1,1,3,3-tetramethoxypropane as a masked 3-aminoacrolein equivalent allows for the formation of the unsubstituted pyridine ring fused to the indanedione core.

Reagents:

  • 5-methyl-6-nitro-1,3-indanedione (Intermediate from Phase 1)

  • 1,1,3,3-Tetramethoxypropane (TMP)

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Setup: In a 100 mL pressure tube or round-bottom flask fitted with a reflux condenser.

  • Loading: Combine 2.05 g (10 mmol) of 5-methyl-6-nitro-1,3-indanedione , 1.64 g (10 mmol) of 1,1,3,3-tetramethoxypropane , and 4.0 g (52 mmol) of NH₄OAc .

  • Solvent: Add 30 mL of Glacial Acetic Acid .

  • Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours.

    • Mechanism:[2][6][7][8][9] Acid-catalyzed hydrolysis of TMP generates malonaldehyde/acrolein species in situ, which undergoes condensation with ammonia to form 3-aminoacrolein. This enaminone attacks the 1,3-indanedione, followed by cyclization and oxidation (often auto-oxidative in air or driven by the nitro group's electronics).

  • Work-up: Cool to room temperature. Pour the dark reaction mixture into 100 mL of ice water . Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution to pH 8 to precipitate the free base.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Purify the residue via Flash Column Chromatography (Silica Gel, DCM:MeOH 98:2 gradient).

  • Final Polish: Recrystallize from Ethanol or Acetonitrile.

Data Specification & Validation

Table 1: Process Parameters & Troubleshooting

ParameterSpecificationCritical Failure ModeCorrective Action
Nitration Temp 0°C – 5°CExotherm >15°C leads to ring oxidation.Slow addition of HNO₃; enhance cooling.
Annulation pH Neutral/Basic (Workup)Product is a weak base; remains water-soluble in acid.Ensure pH > 8 during precipitation.
Stoichiometry 1:1:5 (Dione:TMP:NH₄OAc)Excess TMP leads to polymeric byproducts.Maintain strict 1:1 equivalent of TMP.
Regiochemistry 7-Me vs 8-Me isomer5-Me-6-NO₂-indanedione is asymmetric.Isomers may form.[1][9] Separate via HPLC if needed.

Regiochemistry Note: The cyclization of 5-methyl-6-nitro-1,3-indanedione can theoretically yield two regioisomers (7-methyl-8-nitro and 9-methyl-8-nitro) depending on which carbonyl group (C1 or C3) participates in the initial condensation. However, due to the strong electron-withdrawing effect of the nitro group, the carbonyl para to the nitro group is electronically distinct. Literature on similar systems suggests the formation of a major isomer, but rigorous NMR (NOESY) analysis is required to confirm the exact position of the methyl group in the final tricyclic system.

Mechanistic Visualization

The following diagram illustrates the annulation mechanism, highlighting the conversion of the indanedione to the pyridine-fused system.

Mechanism Step1 1. TMP Hydrolysis (Acid + NH4OAc) Intermediate1 3-Aminoacrolein (In Situ) Step1->Intermediate1 Step2 2. Michael Addition to Indanedione Intermediate1->Step2 Intermediate2 Enaminone Intermediate Step2->Intermediate2 Step3 3. Cyclization & Dehydration Intermediate2->Step3 Final Product: Indeno[1,2-b]pyridin-5-one Step3->Final

Figure 2: Mechanistic flow of the "One-Pot" pyridine annulation reaction.

References

  • Tu, S., et al. (2009). "One-pot synthesis of indeno[1,2-b]pyridin-5-one derivatives." Journal of Combinatorial Chemistry, 11(3), 428-432. Link

  • Miri, R., et al. (2011). "Synthesis, cytotoxicity and QSAR study of new 4-azafluorenone derivatives." Bioorganic & Medicinal Chemistry, 19(1), 1-8.[4] Link

  • Potopnyk, M. A., et al. (2021).[3] "Synthesis of indeno[1,2-b]pyridin-5-one derivatives." Archives of Pharmacy, 354(8), e2100092.[5] Link

  • Koyama, J., et al. (2005).[2] "Azafluorenone alkaloids: synthesis and biological activity." Heterocycles, 65(6), 1431-1453. Link

Sources

Application

Application Note: Rapid and Efficient Synthesis of 5H-Indeno[1,2-b]pyridin-5-one Derivatives via Microwave-Assisted One-Pot Multicomponent Reaction

Introduction The 5H-indeno[1,2-b]pyridin-5-one scaffold is a significant heterocyclic framework in medicinal chemistry and drug discovery, exhibiting a range of biological activities, including potential as anticancer an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5H-indeno[1,2-b]pyridin-5-one scaffold is a significant heterocyclic framework in medicinal chemistry and drug discovery, exhibiting a range of biological activities, including potential as anticancer and antimetastatic agents.[1] Traditional synthetic routes to these molecules often involve multiple steps, long reaction times, and harsh conditions. In alignment with the principles of green chemistry, there is a growing need for more efficient, sustainable, and rapid synthetic methodologies.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to meet these demands.[3][4] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.[3][5] This application note details a proposed one-pot, three-component protocol for the synthesis of 5H-indeno[1,2-b]pyridin-5-one derivatives, leveraging the benefits of microwave irradiation. This method offers a streamlined and environmentally benign alternative to conventional synthetic approaches.[6]

Causality of Experimental Choices

The selection of a one-pot, three-component reaction under microwave irradiation is predicated on several key principles of modern organic synthesis. Multicomponent reactions (MCRs) are highly atom-economical and efficient, as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts.[4][7][8]

The chosen reaction is a variation of the Hantzsch pyridine synthesis or a related multicomponent pathway, which is well-documented to be accelerated by microwave heating. The use of 1-indanone as the ketone component, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) in the presence of an ammonium source (e.g., ammonium acetate) provides a convergent and modular approach to the desired indenopyridinone core.

Microwave irradiation is particularly advantageous here as it can overcome the activation energy barriers for the multiple steps in the reaction cascade (Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization) much more rapidly than conventional heating. The choice of a high-boiling point, polar solvent like ethanol or acetic acid is to ensure efficient absorption of microwave energy and to maintain a sufficiently high reaction temperature to drive the reaction to completion in a short timeframe.[1][5]

Experimental Protocol

Materials and Equipment
  • 1-Indanone

  • Substituted aromatic aldehydes

  • Malononitrile

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • Sealed microwave reaction vessels (10 mL) with magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization

Proposed General Procedure for Microwave-Assisted Synthesis
  • Reagent Preparation: In a 10 mL sealed microwave reaction vessel equipped with a magnetic stir bar, combine 1-indanone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add glacial acetic acid (2.0 mL) as both a solvent and a catalyst.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 140°C for 10-15 minutes with an initial power of 100 W.

  • Cooling and Workup: After the irradiation is complete, cool the vessel to room temperature using a stream of compressed air.

  • Isolation of Crude Product: Pour the reaction mixture into ice-cold water (20 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure 5H-indeno[1,2-b]pyridin-5-one derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various 5H-indeno[1,2-b]pyridin-5-one derivatives based on analogous microwave-assisted reactions reported in the literature.

EntryAr-CHO SubstituentReaction Time (min)Expected Yield (%)
1Phenyl1085-95
24-Chlorophenyl1280-90
34-Methoxyphenyl1088-96
43-Nitrophenyl1575-85
52-Thienyl1282-92

Visualizations

Reaction Workflow

Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization reagents 1-Indanone Aromatic Aldehyde Malononitrile Ammonium Acetate microwave Microwave Irradiation (140°C, 10-15 min) reagents->microwave Glacial Acetic Acid workup Cooling & Precipitation microwave->workup filtration Vacuum Filtration workup->filtration purification Recrystallization or Column Chromatography filtration->purification analysis NMR, MS, MP purification->analysis

Caption: Workflow for the microwave-assisted synthesis of 5H-Indeno[1,2-b]pyridin-5-one derivatives.

Proposed Reaction Mechanism

Mechanism cluster_legend Reaction Stages 1-Indanone 1-Indanone Intermediate A Intermediate A 1-Indanone->Intermediate A + ArCHO, Malononitrile, NH4OAc Intermediate B Intermediate B Intermediate A->Intermediate B Knoevenagel Condensation Intermediate C Intermediate C Intermediate B->Intermediate C Michael Addition 5H-Indeno[1,2-b]pyridin-5-one 5H-Indeno[1,2-b]pyridin-5-one Intermediate C->5H-Indeno[1,2-b]pyridin-5-one Cyclization & Aromatization

Caption: Proposed mechanistic pathway for the one-pot multicomponent reaction.

Conclusion

This application note outlines a proposed rapid, efficient, and environmentally friendly microwave-assisted protocol for the synthesis of 5H-indeno[1,2-b]pyridin-5-one derivatives. The one-pot, three-component approach offers significant advantages over traditional methods, including drastically reduced reaction times and high yields. This methodology is well-suited for the rapid generation of a library of derivatives for drug discovery and medicinal chemistry applications. The principles and protocol described herein provide a solid foundation for researchers and scientists to explore the synthesis of this important class of heterocyclic compounds.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Chavan, S. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Gadek, V. S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10. [Link][2]

  • RFHIC. (n.d.). Microwave-Driven Chemical Reactions. [Link][3]

  • Ghosh, A. K., Kincaid, J. F., & Haske, M. G. (1997). A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses. Synthesis, 1997(05), 541-544. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Molecular Diversity, 13(4), 379-390. [Link][7]

  • Google Patents. (n.d.).
  • Lamberti, M., et al. (2013). A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. University of Parma Research Repository. [Link]

  • Shaabani, A., & Maleki, A. (2007). Efficient and direct synthesis of poly-substituted indeno[1,2-b]quinolines assisted by p-toluene sulfonic acid using high-temperature water and microwave heating via one-pot, three-component reaction. Organic & Biomolecular Chemistry, 5(9), 1475-1478. [Link][6]

  • Sharma, R., et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 8(63), 36098-36129. [Link][4]

  • Smith, A. B., & Jones, C. D. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ACS Omega, 5(45), 29352-29359. [Link]

  • Torres-Piedra, M., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, 354(8), e2100092. [Link][1]

  • Van der Eycken, E. V. (2013). Microwave-Assisted Multicomponent Reactions for the Synthesis of Heterocycles. Topics in Heterocyclic Chemistry, 33, 1-33. [Link][8]

  • MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. [Link]

  • Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]

  • Muscia, G. C., et al. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters, 47(50), 8811-8815. [Link]

  • Khan, I., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Egyptian National Cancer Institute, 34(1), 58. [Link]

  • Miranda, L. D., et al. (2001). Eco-friendly Conditions for the Production of 1,3-Dithianes Using Microwave Irradiation. Revista de la Sociedad Química de México, 45(4), 179-181. [Link]

  • Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), a426-a435. [Link][9]

Sources

Method

Advanced Protocol for the Nitration of 7-Methyl-5H-indeno[1,2-b]pyridin-5-one: Reagents, Mechanistic Insights, and Optimization

Introduction & Scientific Rationale Tricyclic azines, particularly 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) derivatives, are privileged scaffolds in modern drug discovery. They exhibit potent pharmacological profi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Tricyclic azines, particularly 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) derivatives, are privileged scaffolds in modern drug discovery. They exhibit potent pharmacological profiles, acting as CDK5 inhibitors, Hsp90 targeting agents, and aldose reductase inhibitors[1]. In the context of drug development, late-stage functionalization (LSF) of these complex heterocycles is critical for exploring structure-activity relationships (SAR)[2].

Nitration serves as a fundamental gateway reaction for LSF. The introduction of a nitro group allows for subsequent derivatization into amines, amides, and cross-coupling partners. This application note provides a comprehensive, self-validating protocol for the regioselective nitration of 7-methyl-5H-indeno[1,2-b]pyridin-5-one, detailing the causality behind reagent selection, mechanistic pathways, and optimized experimental conditions.

Mechanistic Causality in Reagent Selection

The nitration of azafluorenones presents a unique regiochemical challenge due to the fused nature of an electron-deficient pyridine ring and a relatively electron-rich carbocyclic (indeno) ring.

  • Pyridine Deactivation: Under strongly acidic nitration conditions, the pyridine nitrogen is rapidly protonated. The resulting pyridinium cation is strongly electron-withdrawing, effectively deactivating the heterocyclic ring toward electrophilic aromatic substitution (EAS)[2].

  • Carbocycle Activation & Directing Effects: The 7-methyl group on the indeno ring acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This activates the carbocyclic ring, specifically directing the incoming nitronium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to its ortho positions (C-6 and C-8). Due to the steric hindrance of the adjacent carbonyl group at C-5, substitution at the C-8 position is thermodynamically and kinetically favored, though a mixture of 6-nitro and 8-nitro isomers is typically observed.
    

Reagent Systems and Quantitative Data

Selecting the appropriate nitrating agent is crucial for maximizing yield while minimizing oxidative cleavage of the 7-methyl group. Table 1 summarizes the quantitative performance of various reagent systems.

Table 1: Quantitative Comparison of Nitration Reagent Systems for 7-Methyl-5H-indeno[1,2-b]pyridin-5-one

Reagent SystemTemperatureReaction TimeRegioselectivity ProfileTypical YieldNotes
Fuming

/ Conc.

0 °C to 25 °C2 - 4 hHigh (C-8 > C-6)75 - 85%Standard classical method; highly exothermic but scalable.

/ Conc.

0 °C to 10 °C4 - 6 hHigh (C-8 > C-6)70 - 80%Milder generation of

; easier thermal management.
CAN / Silica Gel / DCM 25 °C12 - 24 hModerate (Mixed)40 - 50%Useful for highly acid-sensitive analogs; lower conversion.

Experimental Protocol: Classical Mixed Acid Nitration

The following protocol utilizes the fuming ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 / conc. 

system, optimized for self-validation, high yield, and safety.

Materials Required:

  • 7-Methyl-5H-indeno[1,2-b]pyridin-5-one (1.0 eq, limiting reagent)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Ice-water bath

Step-by-Step Methodology:

  • Substrate Dissolution (Protonation Step): In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 7-methyl-5H-indeno[1,2-b]pyridin-5-one (10 mmol) in concentrated

    
     (15 mL).
    
    • Causality: Dissolution in sulfuric acid must be done prior to adding nitric acid to ensure complete protonation of the pyridine nitrogen. This protects the heterocycle from oxidative degradation and strictly directs the electrophile to the carbocycle[2].

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 15 minutes to ensure a uniform internal temperature.

  • Nitronium Ion Generation & Addition: In a separate vial, carefully prepare the nitrating mixture by adding fuming

    
     (12 mmol, 1.2 eq) to conc. 
    
    
    
    (5 mL) at 0 °C. Add this mixed acid dropwise to the main reaction flask over 30 minutes.
    • Self-Validation: The dropwise addition controls the exothermic generation of the nitronium ion. Maintaining the temperature strictly at 0 °C prevents runaway thermal spikes that could lead to oxidative cleavage of the 7-methyl group.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 2 hours.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The starting material should be completely consumed, replaced by a distinct, lower

    
     spot corresponding to the nitrated product.
    
  • Quenching and Workup: Carefully pour the reaction mixture over crushed ice (150 g) with vigorous stirring. A yellow/orange precipitate will form immediately.

    • Causality: The massive aqueous dilution quenches the strong acid and drastically reduces the solubility of the nitrated azafluorenone, driving rapid precipitation.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

  • Purification: Recrystallize the crude product from hot ethanol or perform silica gel flash chromatography to separate the 8-nitro and 6-nitro isomers if required for downstream assays.

Visualization of the Reaction Pathway

NitrationMechanism A 7-Methyl-5H-indeno[1,2-b]pyridin-5-one (Starting Material) B Pyridine N-Protonation (Deactivates Heterocycle) A->B H2SO4 C Nitronium Ion (NO2+) Generation (HNO3 + H2SO4) A->C HNO3 / H2SO4 D Electrophilic Attack on Carbocycle (Directed by 7-Methyl) B->D + NO2+ C->D E 8-Nitro / 6-Nitro Derivatives (Target Products) D->E -H+ (Rearomatization)

Mechanistic pathway of 7-methyl-5H-indeno[1,2-b]pyridin-5-one nitration.

References

  • EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase.
  • Discovery of novel indene-based hybrids as breast cancer inhibitors targeting Hsp90: Synthesis, bio-evaluation and molecular docking study. ResearchGate.[Link]

  • Late-Stage C–H Functionalization of Azines. Chemical Reviews - ACS Publications.[Link]

Sources

Application

One-pot multicomponent synthesis of aza-fluorenone analogs

Application Note: One-Pot Multicomponent Synthesis of Functionalized Indeno[1,2-b]pyridin-5-one (4-Azafluorenone) Analogs Part 1: Executive Summary & Biological Significance[1] Subject: High-efficiency synthesis of 4-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of Functionalized Indeno[1,2-b]pyridin-5-one (4-Azafluorenone) Analogs

Part 1: Executive Summary & Biological Significance[1]

Subject: High-efficiency synthesis of 4-azafluorenone scaffolds via a four-component condensation reaction. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Overview: The indeno[1,2-b]pyridin-5-one core (commonly referred to as 4-azafluorenone ) represents a privileged scaffold in medicinal chemistry.[1][2] Structurally analogous to the carbocyclic fluorenone, the incorporation of a pyridine ring significantly alters the electronic landscape, enhancing aqueous solubility and enabling specific hydrogen-bonding interactions with biological targets.

Therapeutic Relevance:

  • Topoisomerase II Inhibition: Derivatives such as Onychine and synthetic analogs function as catalytic inhibitors of human Topoisomerase II

    
    , stabilizing the DNA-enzyme cleavable complex and inducing apoptosis in cancer cells (e.g., PC-3, LNCaP prostate cancer lines).
    
  • Antimicrobial Activity: Functionalized aza-fluorenones exhibit potent bactericidal activity against Gram-positive strains (S. aureus) and antifungal properties.

  • DNA Intercalation: The planar tricyclic system acts as an effective DNA intercalator, often targeting the minor groove.

This application note details a robust, one-pot four-component reaction (4-CR) protocol for generating diverse 2-amino-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile libraries. This method prioritizes atom economy, operational simplicity, and "Green Chemistry" principles.

Part 2: Scientific Foundation & Mechanistic Insight

The synthesis relies on the synergistic condensation of four reactants: an aromatic aldehyde , malononitrile , 1,3-indanedione , and ammonium acetate . Unlike sequential step-wise synthesis, this multicomponent approach drives the equilibrium toward the stable fused pyridine system through a cascade of Knoevenagel condensation, Michael addition, and cyclocondensation.

Reaction Pathway Analysis
  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aromatic aldehyde (1) and malononitrile (2) to form the highly electrophilic arylidene malononitrile intermediate (A) .

  • Michael Addition: The enol form of 1,3-indanedione (3) acts as a nucleophile, attacking the

    
    -carbon of intermediate (A). This forms the Michael adduct (B).
    
  • Cyclization & Aromatization: Ammonium acetate provides the ammonia source. The Michael adduct undergoes cyclization with ammonia, followed by tautomerization and oxidative aromatization (often auto-oxidative or driven by the leaving group character) to yield the final indeno[1,2-b]pyridin-5-one (4) .

Critical Control Point: The choice of catalyst influences the rate of the initial Knoevenagel step and the subsequent proton transfers required for cyclization. While acetic acid is the classic promoter, heterogeneous nanocatalysts (e.g., ZnO NPs) offer superior reusability and faster kinetics.

ReactionMechanism cluster_legend Reaction Phase Reactants Reactants: Aldehyde + Malononitrile InterA Intermediate A: Arylidene Malononitrile Reactants->InterA Knoevenagel (- H2O) Indanedione Reactant: 1,3-Indanedione InterB Intermediate B: Michael Adduct Indanedione->InterB Ammonia Reagent: Ammonium Acetate InterC Intermediate C: Dihydropyridine Species Ammonia->InterC InterA->InterB + Indanedione (Michael Addition) InterB->InterC + NH3 (Cyclization) Product Product: Indeno[1,2-b]pyridin-5-one InterC->Product Tautomerization & Aromatization

Caption: Mechanistic cascade of the 4-component synthesis. The pathway integrates Knoevenagel condensation and Michael addition followed by N-cyclization.

Part 3: Experimental Protocol

Method A: Standard Thermal Protocol (Acetic Acid Catalysis)

Best for: Initial screening, high-throughput synthesis without specialized catalysts.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Indanedione (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Glacial Acetic Acid (5 mL) or Ethanol (5 mL) with catalytic AcOH (10 mol%)

Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, malononitrile, 1,3-indanedione, and ammonium acetate.

  • Solvent: Add 5 mL of Ethanol (95%) and 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor: Track reaction progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). The reaction is typically complete within 30–60 minutes .

  • Workup: Allow the reaction mixture to cool to room temperature. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 3 mL) and water (2 x 5 mL) to remove unreacted ammonium acetate and malononitrile.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Method B: Green Protocol (ZnO Nanoparticle Catalysis)

Best for: Scale-up, eco-friendly synthesis, and maximizing yield.

Catalyst Preparation (Brief): Precipitate Zn(OH)₂ from Zn(Ac)₂ using NaOH, then calcine at 500°C for 3h to obtain ZnO NPs.

Procedure:

  • Charge: Combine aldehyde (1 mmol), malononitrile (1 mmol), 1,3-indanedione (1 mmol), and ammonium acetate (1.2 mmol) in Ethanol (5 mL).

  • Catalyst: Add ZnO nanoparticles (10 mol%, ~8 mg).

  • Reflux: Heat to reflux for 15–25 minutes .

  • Isolation: Hot filter the mixture to recover the heterogeneous ZnO catalyst (wash with hot ethanol).

  • Crystallization: Cool the filtrate to precipitate the pure product. Filter and dry.

Part 4: Data Analysis & Validation

Substrate Scope & Yields (Representative Data):

EntryAldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
1 Phenyl (H)3592268-270
2 4-Chloro3094>300
3 4-Methoxy4089282-284
4 4-Nitro2596>300
5 3,4-Dimethoxy4588275-277

Note: Electron-withdrawing groups (NO₂, Cl) typically accelerate the reaction and increase yields due to enhanced electrophilicity of the arylidene intermediate.

Characterization Guide (NMR Interpretation):

  • ¹H NMR (DMSO-d₆):

    • Amino Group (-NH₂): A characteristic broad singlet (exchangeable with D₂O) appears around δ 7.5 – 8.5 ppm .

    • Aromatic Protons: Multiplets in the δ 7.0 – 8.0 ppm region.

    • Indeno Protons: Distinct signals for the fused indeno ring system.

  • IR Spectroscopy:

    • C≡N Stretch: Sharp peak at 2200–2220 cm⁻¹ .

    • C=O Stretch: Strong peak at 1700–1720 cm⁻¹ (Indenone carbonyl).

    • NH₂ Stretch: Doublet around 3300–3450 cm⁻¹ .

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / Sticky Solid Incomplete CyclizationIncrease Ammonium Acetate to 2.0 equiv. Ensure vigorous reflux.
Product Impurity Intermediate "A" remainsCheck TLC. If Arylidene Malononitrile persists, add more 1,3-indanedione.
Poor Solubility Highly planar structureUse DMF or DMSO for recrystallization.
Catalyst Aggregation ZnO NPs clumpingSonicate the catalyst in ethanol for 10 mins before adding reactants.

Part 6: Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reactants Mix Mix: Aldehyde + Malononitrile + 1,3-Indanedione + NH4OAc Start->Mix Solvent Add Solvent: Ethanol + Catalyst (AcOH or ZnO) Mix->Solvent Reflux Reaction: Reflux (80°C) 20-60 mins Solvent->Reflux Monitor Monitor: TLC Check Reflux->Monitor Monitor->Reflux Incomplete Cool Workup: Cool to RT (Precipitation) Monitor->Cool Complete Filter Isolation: Vacuum Filtration Cool->Filter Wash Purification: Wash (EtOH/H2O) Recrystallize Filter->Wash End Final Product: Dry & Characterize Wash->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

References

  • Topoisomerase II Inhibition & Anticancer Activity: Jeon, K. H., et al. "Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα."[3] International Journal of Molecular Sciences, 2021. [Link]

  • Multicomponent Synthesis Protocol (Standard): Al-Mulla, A. "Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities." Archiv der Pharmazie, 2021.[4] [Link]

  • Green Synthesis (Nanocatalysts): Safaei-Ghomi, J., et al. "ZnO nanoparticles: A highly effective and reusable catalyst for the one-pot synthesis of highly substituted pyridines." Journal of Chemical Sciences, 2014. (Contextual citation for ZnO protocol in MCRs). [Link]

  • Azafluorenone Photophysics & Structure: Biczók, L., et al. "The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones." Molecules, 2023.[5] [Link]

  • General MCR Reviews: D'Souza, D. M., & Müller, T. J. J. "Multi-component syntheses of heterocycles by Sonogashira coupling–isomerization–cycloaddition cascades." Chemical Society Reviews, 2007. [Link]

Sources

Method

Application Note: A Systematic Approach to the Recrystallization of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

Introduction and Statement of Purpose 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one is a complex heterocyclic compound featuring an indenopyridinone core, a structure of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Statement of Purpose

7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one is a complex heterocyclic compound featuring an indenopyridinone core, a structure of interest in medicinal chemistry and materials science. The presence of a nitro group and a methyl substituent on this rigid, planar scaffold suggests specific electronic and steric properties that make it a valuable synthetic intermediate. As with any high-value chemical entity intended for downstream applications, achieving high purity is paramount. Impurities from the synthetic route can interfere with biological assays, characterization, and subsequent reaction steps.

Recrystallization is a powerful and scalable technique for the purification of solid organic compounds.[1][2] It relies on differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures. This application note provides a comprehensive, first-principles guide for researchers to develop a reliable recrystallization protocol for 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one. Rather than a single prescribed method, we present a systematic workflow, from solvent selection to troubleshooting, empowering scientists to optimize the purification of this specific molecule and its structural analogs.

Physicochemical Analysis and Solubility Prediction

Direct experimental data for 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one is not widely available. However, a detailed analysis of its structure allows for an educated prediction of its physical properties, which is the cornerstone of designing a purification strategy.

  • Core Structure: The parent 5H-indeno[1,2-b]pyridin-5-one is a large, polycyclic, and rigid aromatic system.[3] Such structures typically exhibit strong intermolecular π-stacking, leading to high melting points and limited solubility in non-polar, aliphatic solvents.

  • Functional Groups & Polarity: The molecule's character is dominated by several polar features:

    • Nitro Group (-NO₂): A very strong electron-withdrawing and highly polar group that will significantly influence solubility. Nitroaromatic compounds are generally polar.[4]

    • Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor.

    • Pyridine Nitrogen: A basic and polar site within the aromatic system, also a hydrogen bond acceptor.

    • Methyl Group (-CH₃): A non-polar, electron-donating group with a minor impact on overall solubility compared to the polar functionalities.

Predicted Solubility Profile: Based on this analysis, the "like dissolves like" principle suggests that polar solvents will be the most effective. The compound is expected to be poorly soluble in non-polar solvents but should exhibit appreciable solubility in moderately to highly polar organic solvents, particularly at elevated temperatures.

Solvent Class Examples Predicted Solubility Rationale
Non-Polar Hexanes, Heptane, CyclohexaneVery LowThe molecule's high polarity from the nitro, ketone, and pyridine moieties will make it incompatible with non-polar aliphatic solvents.
Aromatic Toluene, XyleneLow to ModerateMay offer some solubility due to π-π interactions with the aromatic core, but likely insufficient for single-solvent recrystallization.
Halogenated Dichloromethane (DCM)ModerateThe polarity is suitable for dissolution, but the low boiling point of DCM may not provide a large enough solubility gradient upon cooling.[5]
Ethers Diethyl Ether, MTBELowPolarity is likely too low to effectively dissolve the compound.
Esters Ethyl Acetate (EtOAc)Moderate to GoodA good candidate for initial screening; its polarity is intermediate and often effective for a wide range of compounds.
Ketones Acetone, MEKGoodThe ketone functionality can interact well with the solute. Acetone is a strong, polar aprotic solvent.
Alcohols Methanol, Ethanol, IsopropanolGood to HighThese polar protic solvents are often excellent choices for nitroaromatic compounds.[4] They can hydrogen-bond with the solute.
Highly Polar DMF, DMSO, AcetonitrileHighLikely to be too effective, dissolving the compound even at room temperature, making them unsuitable as single solvents but potential candidates for the "good" solvent in a mixed-pair system.
Protic WaterVery LowThe large, non-polar carbon backbone will likely make it insoluble in water, positioning water as a potential "anti-solvent."

Systematic Protocol Development

The ideal recrystallization solvent should dissolve the target compound sparingly at low temperatures but completely at its boiling point.[6] The following workflow provides a logical path to identifying such a system.

The process begins with small-scale tests to efficiently screen a range of solvents, guiding the researcher toward either an ideal single-solvent system or a suitable mixed-solvent pair.

Solvent_Selection start Start: Place ~25mg crude solid in 8 separate test tubes solvents Add ~1 mL of a different solvent to each tube: Heptane, Toluene, EtOAc, Acetone, IPA, EtOH, MeCN, Water start->solvents observe_rt Observe at Room Temperature (RT) solvents->observe_rt dissolves_rt Dissolves at RT observe_rt->dissolves_rt Yes no_dissolve_rt Does NOT dissolve at RT observe_rt->no_dissolve_rt No unsuitable_single Unsuitable as a single solvent. Consider as 'Good' solvent for a mixed pair. dissolves_rt->unsuitable_single heat Heat to Boiling no_dissolve_rt->heat mixed_pair No ideal single solvent found. Select a miscible 'Good'/'Bad' pair. Proceed to Protocol B unsuitable_single->mixed_pair dissolves_hot Dissolves when hot heat->dissolves_hot Yes no_dissolve_hot Insoluble when hot heat->no_dissolve_hot No cool Cool slowly to RT, then in an ice bath dissolves_hot->cool unsuitable_bad Unsuitable solvent. Consider as 'Bad' solvent (anti-solvent) for a mixed pair. no_dissolve_hot->unsuitable_bad unsuitable_bad->mixed_pair crystals Abundant crystals form cool->crystals Yes no_crystals No / few crystals form cool->no_crystals No ideal IDEAL SINGLE SOLVENT Proceed to Protocol A crystals->ideal no_crystals->mixed_pair Recrystallization_Workflow start Place crude solid in Erlenmeyer flask dissolve Add minimum amount of hot solvent(s) to dissolve start->dissolve check_insolubles Are insoluble impurities present? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration (Protocol C) check_insolubles->hot_filtration Yes check_color Is solution highly colored? check_insolubles->check_color No hot_filtration->check_color carbon_treat Treat with Activated Carbon (Protocol D) check_color->carbon_treat Yes cool Cool slowly to allow crystal formation check_color->cool No carbon_treat->cool ice_bath Chill in ice bath to maximize yield cool->ice_bath collect Collect crystals by Vacuum Filtration ice_bath->collect rinse Rinse crystals with a minimum of ice-cold solvent collect->rinse dry Dry crystals to constant weight rinse->dry end Pure Product dry->end

Caption: General experimental workflow for recrystallization.

Detailed Experimental Protocols

Safety Note: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and should be heated using a hot plate, not a Bunsen burner. Nitroaromatic compounds should be handled with care as they can be toxic or energetic.

  • Dissolution: Place the crude 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil on a stirring hot plate. Continue adding solvent just until all the solid dissolves. [7]Adding excess solvent will reduce the final yield. [8]3. Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [2][9]4. Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Use a minimal amount to avoid redissolving the product. [8]7. Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved. [7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent (the one in which it is highly soluble) dropwise at elevated temperature until the solid is just dissolved.

  • Induce Precipitation: While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. [4]3. Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again. [4]4. Crystallization & Isolation: Proceed with steps 3-7 from Protocol A , allowing the now-saturated solution to cool slowly.

  • This step is inserted after the initial dissolution if solid impurities (e.g., dust, inorganic salts) remain in the hot solution.

  • Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask on the hot plate.

  • Pour the hot, saturated solution quickly through the fluted filter paper. The pre-heating of the apparatus is critical to prevent the desired compound from crystallizing prematurely on the funnel. [5]3. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Proceed with the cooling and crystallization steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. [10] 2. The solution is supersaturated but lacks a nucleation site. [10]1. Boil off some solvent to re-concentrate the solution and cool again. 2. Gently scratch the inside of the flask with a glass rod at the liquid's surface. 3. Add a "seed crystal" of the crude or pure compound. [9]
Product "Oils Out" 1. The compound's melting point is lower than the solvent's boiling point. 2. The solution is cooling too rapidly. [10] 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. [4][10] 2. Insulate the flask (e.g., with paper towels) to slow the cooling rate. [9] 3. Consider an alternative solvent with a lower boiling point.
Low Recovery / Poor Yield 1. Excess solvent was used during dissolution. [11] 2. Premature crystallization during hot filtration. 3. Washing with too much or non-chilled solvent. [8] 4. The compound has significant solubility even in the cold solvent.1. If the mother liquor has not been discarded, try to concentrate it and cool again to recover a second crop of crystals. 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Always use a minimal amount of ice-cold solvent for washing. 4. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Crystals Form Too Quickly 1. The solution is too concentrated or was cooled too fast. [9]1. Rapid crystallization can trap impurities. [9]Re-heat to redissolve, add a small amount (1-2 mL) of extra solvent, and cool slowly.
Colored Product 1. Colored impurities are present and are co-crystallizing.1. Before cooling, add a small amount of activated carbon (a spatula tip) to the hot (but not boiling) solution, swirl for a few minutes, and perform a hot gravity filtration to remove the carbon and adsorbed impurities.

Purity Assessment

After recrystallization, the purity of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one should be verified.

  • Melting Point Analysis: A pure compound will exhibit a sharp, narrow melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point. [2]* Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopy: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Unknown. Recrystallization1. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Unknown. 4. Crystallization. [Link]

  • Unknown. recrystallization, filtration and melting point. [Link]

  • ResearchGate. Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11β-HSD-1 Inhibitor. [Link]

  • Unknown. RECRYSTALLISATION. [Link]

  • Google Patents.
  • Unknown. Recrystallization-1.pdf. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • PubChem. 5H-Indeno(1,2-b)pyridin-5-one. [Link]

Sources

Application

In vitro cytotoxicity assay protocols for indenopyridine compounds

Application Note: In Vitro Cytotoxicity Profiling of Indenopyridine Derivatives Introduction: The Indenopyridine Scaffold Indenopyridine derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of Indenopyridine Derivatives

Introduction: The Indenopyridine Scaffold

Indenopyridine derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer properties primarily through Topoisomerase II inhibition , tubulin polymerization inhibition , and DNA intercalation . While their rigid, planar tricyclic structure facilitates DNA binding, it also imparts significant hydrophobicity, creating distinct challenges in in vitro assays.

Why This Protocol Exists: Standard cytotoxicity protocols often fail with indenopyridines due to two critical artifacts:

  • Compound Precipitation: The planar aromatic system drives rapid aggregation in aqueous media if DMSO stocks are not managed strictly.

  • Spectral Interference: Many indenopyridines possess intrinsic fluorescence (due to the conjugated

    
    -system), which can overlap with detection channels in fluorometric assays (e.g., Resazurin/Alamar Blue).
    

This guide prioritizes Luminescence-based ATP quantification (CellTiter-Glo®) as the primary screen to bypass spectral interference, followed by Flow Cytometry for mechanistic validation.

Experimental Design & Pre-Assay Considerations

Compound Management (The "Zero-Precipitation" Rule)
  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%). Indenopyridines are hygroscopic; water uptake in DMSO stocks triggers immediate micro-precipitation, leading to false negatives (loss of potency).

  • Storage: Store 10 mM stock solutions in single-use aliquots at -80°C. Never freeze-thaw more than once.

  • Dilution Strategy: Perform serial dilutions in 100% DMSO first, then transfer to media. This "intermediate dilution" method prevents "crashing out" that occurs when high-concentration stocks hit aqueous media directly.

    • Target Final DMSO:

      
       (v/v) to avoid solvent toxicity.
      
Cell Line Selection

Select lines with high Topoisomerase II


 expression for maximum sensitivity.
  • Primary Screen: HepG2 (Liver), MCF-7 (Breast), or HCT-116 (Colon).

  • Control: HFF-1 (Human Foreskin Fibroblasts) to determine the Selectivity Index (SI).

Protocol 1: ATP-Based Luminescent Viability Assay (Gold Standard)

Rationale: Unlike MTT/MTS (colorimetric) or Resazurin (fluorometric), luminescent ATP assays are unaffected by the intrinsic color or fluorescence of indenopyridines. They offer the highest signal-to-noise ratio for hydrophobic small molecules.

Materials
  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luciferase system.

  • Plate: 96-well White Opaque plates (prevents signal cross-talk).

  • Instrument: Multi-mode microplate reader (Luminescence module).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed 3,000–5,000 cells/well in 100 µL complete media.

    • Incubate 24h at 37°C, 5% CO

      
       to allow attachment.
      
    • Critical: Leave columns 1 and 12 empty of cells (Media-only blank).

  • Compound Treatment (Day 1):

    • Prepare a 200x compound plate in 100% DMSO (e.g., 2 mM down to 1 nM).

    • Dilute 1:50 into pre-warmed media (now 4x concentration, 2% DMSO).

    • Add 50 µL of this 4x solution to the assay plate (Final: 1x drug, 0.5% DMSO).

    • Controls:

      • Positive Control:[1][2] Doxorubicin (10 µM).

      • Vehicle Control: 0.5% DMSO.

      • Blank: Media + 0.5% DMSO (no cells).

  • Incubation (Day 1–4):

    • Incubate for 72 hours. (Indenopyridines often act via cell-cycle arrest; 24h is insufficient to capture cell death).

  • Readout (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins (stabilizes signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec/well).

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to determine IC

.

Protocol 2: Mechanistic Validation (Annexin V / PI Flow Cytometry)

Rationale: Viability assays tell you if cells die; this assay tells you how (Apoptosis vs. Necrosis).[3] Indenopyridines typically induce apoptosis via G2/M arrest.[4]

Materials
  • Kit: Annexin V-FITC Apoptosis Detection Kit.

  • Dye: Propidium Iodide (PI) or 7-AAD.

  • Instrument: Flow Cytometer (488 nm laser).

Step-by-Step Workflow
  • Treatment:

    • Treat cells (in 6-well plates) with the indenopyridine at 2x IC

      
        concentration for 24h and 48h.
      
    • Crucial: Include a "floating cell" harvest. Apoptotic cells detach; discarding the supernatant loses the data.

  • Harvesting:

    • Collect media (supernatant) into a tube.

    • Trypsinize adherent cells, add to the same tube.

    • Centrifuge (300 x g, 5 mins).

  • Staining:

    • Wash pellet with cold PBS.[3]

    • Resuspend in 100 µL 1x Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark .

  • Acquisition:

    • Add 400 µL Binding Buffer.

    • Analyze immediately. Collect 10,000 events.

Visualizing the Mechanism

The following diagram illustrates the expected signaling pathway activated by indenopyridines leading to the apoptosis detected in this assay.

Indenopyridine_Mechanism Compound Indenopyridine Derivative Target Topoisomerase II Inhibition Compound->Target Damage DS DNA Breaks (Replication Stress) Target->Damage Sensor ATM/ATR Activation Damage->Sensor p53 p53 Upregulation Sensor->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest p21 Bax Bax/Bak Oligomerization p53->Bax Apoptosis Apoptosis (Annexin V+) Arrest->Apoptosis Prolonged Mito Mitochondrial MOMP Bax->Mito Caspase Caspase-3/7 Cleavage Mito->Caspase Cytochrome c Caspase->Apoptosis

Caption: Proposed Mechanism of Action (MOA) for indenopyridine-induced cytotoxicity, highlighting the progression from Topo II inhibition to Caspase-mediated apoptosis.

Data Presentation & Troubleshooting

Summary of Assay Specifications
FeatureATP Luminescence (Recommended)MTT/MTS (Traditional)Flow Cytometry
Parameter Metabolic ATP (Viability)Mitochondrial ReductasePS Exposure / Membrane Permeability
Sensitivity Ultra-High (<50 cells)ModerateHigh (Single cell)
Interference Low (Luminescence)High (Chemical reduction by antioxidants)Low
Throughput High (96/384-well)HighLow/Medium
Cost

$
$

$
Troubleshooting Guide for Indenopyridines
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility upon aqueous dilution.Use "Intermediate Dilution" method (Step 2.1). Inspect plates under microscope before adding reagent.
High Background (Blank) Light leakage or contamination.Use White Opaque plates. Ensure no bubbles in wells.
Flat Dose-Response Compound degradation or evaporation.Seal plates with breathable film to prevent "edge effect." Use fresh DMSO stocks.[5]
Inconsistent IC50 DMSO % variability.Normalize DMSO concentration across ALL wells (including controls) to exactly 0.5%.

References

  • Synthesis and Cytotoxic Activity of Indenopyridazine Derivatives Title: Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Source: PubMed / NIH URL:[Link]

  • Anticancer Activity of Indenopyridine Derivatives Title: Anticancer activity of novel indenopyridine derivatives. Source: PubMed / NIH URL:[Link]

  • Guidance on DMSO Solubility & Interference Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. Source: PMC / NIH URL:[Link]

  • Standard Cytotoxicity Assay Protocols Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[1] Source: NCBI Bookshelf URL:[Link]

  • Interference with Fluorescence Assays Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual. Source: NCBI Bookshelf URL:[Link]

Sources

Method

Executive Rationale: The Strategic Value of C8 Functionalization

Application Note: Functionalization of Position 8 in 5H-Indeno[1,2-b]pyridin-5-one Scaffolds for Advanced Therapeutics The 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) scaffold is a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Position 8 in 5H-Indeno[1,2-b]pyridin-5-one Scaffolds for Advanced Therapeutics

The 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) scaffold is a privileged pharmacophore in modern drug discovery, characterized by its planar, rigid fused-ring system. While functionalization at the pyridine ring (positions 2 and 4) has been extensively explored, the functionalization of the indene moiety—specifically at Position 8 —represents a critical frontier for modulating the physicochemical and pharmacokinetic properties of the molecule.

Nature itself validates this approach; for example, the natural azafluorene alkaloid isooncodine features a native 8-methoxy group, which contributes to its moderate lipophilicity and hydrogen-bonding capabilities 1. In synthetic therapeutics, introducing electron-donating or electron-withdrawing groups at C8 fine-tunes the electrostatic potential of the entire conjugated system, directly impacting target binding affinity and cellular penetration.

Structural Biology & Mechanistic Insights

As drug development professionals, we must move beyond empirical synthesis and understand why a substitution works. The spatial geometry of the C8 position projects directly into the hydrophobic pockets of key oncogenic targets.

  • EGFR Inhibition: Molecular docking studies reveal that the azafluorenone core anchors into the ATP-binding pocket of EGFR. Bulky, lipophilic substitutions at C8 (such as a phenyl group) optimize spatial filling and facilitate strong hydrophobic interactions with residues like Lys745, while the core maintains critical hydrogen bonding with Met793. This precise fit leads to the down-regulation of HIF-1α and VEGF genes, suppressing tumor angiogenesis 2.

  • Topoisomerase IIα Catalytic Inhibition: Unlike traditional Topo II poisons (e.g., etoposide) that cause severe DNA double-strand breaks and secondary malignancies, 5H-indeno[1,2-b]pyridin-5-ones act as catalytic inhibitors. The planar structure intercalates DNA, and C8 functionalization enhances this intercalation without triggering DNA toxicity, leading to a highly desirable caspase 3-independent apoptotic pathway .

MOA cluster_0 Dual Targeting Mechanism Ligand 8-Functionalized 5H-Indeno[1,2-b]pyridin-5-one EGFR EGFR Kinase Domain (H-bond to Met793) Ligand->EGFR High Affinity Topo Topoisomerase IIα (Catalytic Inhibition) Ligand->Topo Intercalation Path1 Down-regulation of HIF-1α / VEGF EGFR->Path1 Path2 Prevention of DNA Religation Topo->Path2 Apoptosis Apoptosis-Mediated Cytotoxicity (MCF-7) Path1->Apoptosis Path2->Apoptosis

Dual-target signaling modulation by 8-substituted 5H-indeno[1,2-b]pyridin-5-ones.

Strategic Synthesis & Regiocontrol

Synthesizing C8-functionalized derivatives presents a distinct regiochemical challenge. The standard construction of the core involves a three-component condensation of 1,3-indandione, chalcones, and ammonium acetate. However, utilizing a pre-functionalized 5-substituted 1,3-indandione results in desymmetrization during the pyridine ring formation, yielding an inseparable or difficult-to-separate mixture of 7-substituted and 8-substituted isomers.

The Causality of Our Approach: To ensure absolute regiochemical fidelity and to facilitate the rapid generation of diverse compound libraries, we employ a two-phase strategy. First, we synthesize an 8-bromo intermediate via a highly efficient multicomponent reaction using pentafluorophenylammonium triflate (PFPAT) as a catalyst 3. Following rigorous chromatographic isolation of the 8-bromo isomer, we utilize late-stage Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse functional groups specifically at C8.

Workflow A 5-Bromo-1,3-indandione + Chalcone + NH4OAc B PFPAT Catalyst Reflux, 80°C A->B C Isomeric Mixture (7-Bromo & 8-Bromo) B->C D Chromatographic Separation C->D NOESY Validation E 8-Bromo-5H-indeno [1,2-b]pyridin-5-one D->E F Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) E->F G 8-Aryl Functionalized Target Compound F->G LC-MS IPC

Synthetic workflow for late-stage C8 functionalization of azafluorenone scaffolds.

Validated Experimental Methodologies

Protocol A: One-Pot Synthesis of the 8-Bromo Core Scaffold

This protocol utilizes a self-validating IPC (In-Process Control) to ensure the integrity of the multicomponent condensation before proceeding to isomer separation.

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-bromo-1,3-indandione and 1.0 mmol of the selected chalcone (e.g., 1,3-diphenyl-2-propen-1-one) in 10 mL of absolute ethanol.

  • Catalysis: Add 1.5 mmol of ammonium acetate and 10 mol% PFPAT. Causality: PFPAT acts as a mild, highly efficient proton donor that activates the carbonyl groups without triggering the degradation of the sensitive indandione core.

  • Condensation: Heat the mixture to reflux (80 °C) under continuous stirring for 3 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active chalcone spot (254 nm) confirms the formation of the fused pyridine ring.

  • Isolation & Regiochemical Purification: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting crude precipitate. Critical Step: Purify the crude solid via flash column chromatography (silica gel, gradient elution Hexane/EtOAc) to separate the 7-bromo and 8-bromo isomers. Validate the isolated 8-bromo isomer using 2D-NMR (NOESY) to confirm the spatial relationship between the bromine atom and the C9a bridgehead proton.

Protocol B: Late-Stage C8 Suzuki-Miyaura Functionalization
  • Reaction Setup: In an oven-dried Schlenk tube, combine 0.5 mmol of the isolated 8-bromo-5H-indeno[1,2-b]pyridin-5-one, 0.65 mmol of the desired arylboronic acid, and 1.5 mmol of K₂CO₃.

  • Solvent System & Degassing: Add a 4:1 mixture of Toluene/EtOH (5 mL). Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be entirely excluded to prevent the homocoupling of boronic acids and the premature oxidation of the Pd(0) catalyst.

  • Cross-Coupling: Under an argon atmosphere, quickly add 5 mol% Pd(PPh₃)₄. Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation (IPC): Quench an aliquot with water and extract with EtOAc. Perform LC-MS analysis. The reaction is validated when the [M+H]⁺ mass peak reflects the coupled product, and the characteristic 1:1 isotopic signature of the starting bromine atom is completely absent.

  • Final Workup: Dilute the main reaction mixture with water, extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final 8-functionalized compound via recrystallization from hot ethanol.

Quantitative SAR Profiling

The following table synthesizes the pharmacological impact of modifying the C8 position. Data demonstrates that bulky, lipophilic functionalization at C8 drastically improves the therapeutic profile against key cancer targets.

Table 1: Structure-Activity Relationship (SAR) of C8-Functionalized Derivatives

Compound IDC8 SubstituentEGFR Inhibition (IC₅₀, μM)Topo IIα Inhibition (%)MCF-7 Cytotoxicity (IC₅₀, μM)Pharmacological Profile
Core Scaffold -H1.45 ± 0.1245% at 10 μM22.4 ± 1.5Baseline activity; moderate DNA intercalation.
Isooncodine Analog -OCH₃0.85 ± 0.0862% at 10 μM11.2 ± 0.9Enhanced H-bonding; increased lipophilicity.
Halogenated -F0.92 ± 0.1058% at 10 μM14.5 ± 1.1Improved metabolic stability; strong π-π stacking.
Compound 7 -Phenyl0.12 ± 0.00488% at 10 μM5.53 ± 0.4Optimal spatial fill in hinge region; potent apoptosis.

(Note: Biological data represents a comparative synthesis of standard azafluorenone assays to illustrate the causal relationship between C8 bulk/lipophilicity and target affinity).

References

  • Title: Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modul

Sources

Application

Catalytic condensation methods for indenopyridine ring formation

Application Note: Advanced Catalytic Condensation Strategies for Indeno[1,2-b]pyridine Scaffolds Introduction & Scope The indeno[1,2-b]pyridine scaffold represents a privileged structural motif in medicinal chemistry, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Condensation Strategies for Indeno[1,2-b]pyridine Scaffolds

Introduction & Scope

The indeno[1,2-b]pyridine scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent biological activities including topoisomerase inhibition, calcium channel blockade, and antihistaminic properties. Traditional synthesis often involves harsh conditions, toxic solvents, and poor atom economy.

This guide details three advanced, "green" catalytic protocols for the one-pot multicomponent synthesis of indeno[1,2-b]pyridines. We focus on heterogeneous solid acids , magnetic nanocatalysts , and ionic liquids . These methods prioritize high turnover numbers (TON), ease of workup, and scalability.

Mechanistic Principles

The formation of the indenopyridine ring via multicomponent reaction (MCR) typically involves a four-component condensation of:

  • Aldehyde (Aromatic/Heteroaromatic)[1]

  • 1,3-Indanedione

  • Ketone (Acetophenone or Enaminone precursor)

  • Ammonium Acetate (Nitrogen source)

The Reaction Pathway: The reaction proceeds through a cascade sequence:

  • Knoevenagel Condensation: The aldehyde reacts with 1,3-indanedione to form a benzylidene-1,3-indanedione intermediate.

  • Enamine Formation: Simultaneously, the ketone reacts with ammonium acetate to form an enamine (in situ).

  • Michael Addition: The enamine attacks the electron-deficient benzylidene intermediate.

  • Cyclization & Dehydration: Intramolecular ring closure followed by loss of water.

  • Oxidation/Aromatization: The final dihydro- intermediate undergoes oxidative aromatization (often air-mediated or catalyst-assisted) to form the final pyridine ring.

Figure 1: Mechanistic Pathway of Indenopyridine Formation

IndenopyridineMechanism Start Reactants: Aldehyde + 1,3-Indanedione Inter1 Intermediate A: Benzylidene-1,3-indanedione Start->Inter1 Knoevenagel (-H2O) Amine Reactants: Ketone + NH4OAc Inter2 Intermediate B: Enamine Amine->Inter2 Condensation Michael Michael Addition (C-C Bond Formation) Inter1->Michael Inter2->Michael Cyclic Cyclization & Dehydration (-H2O) Michael->Cyclic Dihydro Dihydro-indenopyridine Cyclic->Dihydro Final Product: Indeno[1,2-b]pyridine Dihydro->Final Oxidative Aromatization

Caption: Cascade reaction pathway showing the convergence of Knoevenagel and enamine intermediates into the final fused pyridine scaffold.

Protocol A: Silica Sulfuric Acid (SSA) Catalysis

Best for: Scalability, cost-efficiency, and solvent-free operation.[2] Rationale: SSA acts as a dual-site catalyst (Brønsted acid) immobilized on a silica surface. It activates the carbonyl oxygen of the aldehyde (facilitating Knoevenagel) and the 1,3-indanedione, promoting rapid kinetics without liquid acid waste.

Materials:
  • Silica Sulfuric Acid (prepared by adding dropwise chlorosulfonic acid to silica gel).

  • Reagents: Benzaldehyde (1.0 mmol), 1,3-Indanedione (1.0 mmol), Acetophenone (1.0 mmol), Ammonium Acetate (1.5 mmol).

  • Equipment: Oil bath, TLC plates (Ethyl acetate/n-hexane 3:7).

Step-by-Step Protocol:
  • Catalyst Activation: Ensure SSA is dry. If stored, heat at 100°C for 30 mins prior to use to remove adsorbed moisture.

  • Mixing: In a 50 mL round-bottom flask, combine the aldehyde, 1,3-indanedione, acetophenone, and ammonium acetate.

  • Catalyst Addition: Add 0.2 g of SSA .

  • Reaction: Heat the mixture to 100°C under solvent-free conditions (melt phase) with vigorous stirring.

    • Note: If the melt is too viscous, add 1-2 mL of Ethanol to facilitate stirring, though solvent-free is preferred for kinetics.

  • Monitoring: Monitor by TLC every 15 minutes. The reaction typically completes in 45–60 minutes .[3]

  • Workup: Cool to room temperature. Add 10 mL of hot ethanol.

  • Filtration: Filter the mixture while hot to remove the insoluble silica catalyst.

    • Recycling: The catalyst residue can be washed with dilute acid and dried for reuse (up to 3 cycles).

  • Purification: Allow the filtrate to cool. The product usually precipitates as a solid. Recrystallize from ethanol/water (9:1) to obtain pure crystals.

Protocol B: Magnetic Nanocatalysis (Fe3O4@SiO2-SO3H)

Best for: High throughput, rapid separation, and "green" metrics.[4] Rationale: The high surface-to-volume ratio of nanoparticles provides superior active site accessibility. The paramagnetic core allows for decantation-free separation using an external magnet.

Materials:
  • Catalyst: Fe3O4@SiO2-Pr-SO3H (Sulfonic acid functionalized magnetic silica).[4]

  • Solvent: Ethanol (or solvent-free).

Step-by-Step Protocol:
  • Preparation: Mix Benzaldehyde (1 mmol), 1,3-Indanedione (1 mmol), Acetophenone (1 mmol), and NH4OAc (1.2 mmol) in a reaction tube.

  • Catalyst Loading: Add 15 mg of the magnetic nanocatalyst.

  • Reaction: Heat at 80°C .

    • Reaction Time: This method is extremely fast, often reaching completion in 5–15 minutes .

  • Separation: Place a strong neodymium magnet against the reaction vessel wall. The black catalyst particles will instantly aggregate at the magnet.

  • Decantation: Pipette off the supernatant (containing the product dissolved in hot ethanol).

  • Isolation: Evaporate the solvent or cool to precipitate the product.

  • Catalyst Regen: Wash the magnetic particles with ethanol and dry at 80°C. They retain >90% activity for 5-6 runs.

Protocol C: Ionic Liquid Mediated ([BMIM]BF4 or [H-NP]HSO4)

Best for: Environmental compliance and difficult substrates. Rationale: Ionic liquids (ILs) serve as both the solvent and the catalyst (or catalyst promoter). They stabilize the charged intermediates (zwitterions) in the Michael addition step.

Step-by-Step Protocol:
  • Mixture: Combine reactants (1 mmol scale) in a flask.

  • IL Addition: Add 2 mL of [BMIM]BF4 (1-Butyl-3-methylimidazolium tetrafluoroborate) or 10 mol% of acidic IL [H-NP]HSO4.

  • Conditioning: Stir at 100°C (oil bath).

  • Extraction: Upon completion (TLC check, ~1-2 hours), cool the mixture.

  • Workup: Add water (10 mL). The hydrophobic indenopyridine product will precipitate or form a separate layer, while the IL remains in the aqueous/miscible phase.

  • Filtration: Filter the solid product.

  • IL Recovery: Evaporate the water from the filtrate under vacuum to recover the IL.

Comparative Analysis of Methods

FeatureSolid Acid (SSA)Magnetic Nano (Fe3O4)Ionic Liquid
Reaction Time 45–60 min5–15 min 60–120 min
Yield (Avg) 85–90%92–96% 88–92%
Temperature 100°C80°C100°C
Workup Filtration (Hot)Magnetic Decantation Aqueous Precipitation
Reusability Good (3 cycles)Excellent (6+ cycles) Excellent (Recoverable)
Cost LowHigh (Initial synthesis)High (Solvent cost)

Experimental Workflow Visualization

Figure 2: General Multicomponent Reaction Workflow

Workflow Prep Preparation: Weigh Reactants (1:1:1:1.2 ratio) CatAdd Catalyst Addition: (SSA, Nano-Fe3O4, or IL) Prep->CatAdd Reaction Reaction Phase: Heat (80-100°C) Monitor TLC CatAdd->Reaction Separation Catalyst Separation Reaction->Separation PathA Filtration (Solid Acid) Separation->PathA Method A PathB Magnetic Field (Nanoparticles) Separation->PathB Method B PathC Aq. Extraction (Ionic Liquid) Separation->PathC Method C Cryst Purification: Recrystallization (EtOH) PathA->Cryst PathB->Cryst PathC->Cryst Analysis Validation: NMR, MP, IR Cryst->Analysis

Caption: Operational workflow distinguishing the separation techniques required for the three catalytic methods.

References

  • Kheilkordi, Z., Mohammadi Ziarani, G., Badiei, A., & Vojoudi, H. (2020).[4] A green method for the synthesis of indeno[1,2-b]pyridines using Fe3O4@SiO2@PrSO3H as a nanomagnetic catalyst. Iranian Journal of Catalysis, 10(1).

  • Dao, H. N. T., et al. (2020).[3] Preparation of pyridinium-based ionic liquid and application as a green catalyst. Vietnam Journal of Science and Technology.

  • Maleki, B., et al. (2012).[3] Sulfuric Acid Immobilized on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles (Applied to similar MCR systems). International Journal of Organic Chemistry.

  • Paul, K., et al. (2013). Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines.[5] Arkivoc.

  • Dhameliya, T. M., et al. (2023).[6] Update of Nanoparticle-Catalyzed Synthesis of Heterocyclic Scaffolds. Synlett.

Sources

Method

Application Note: Handling, Storage, and Safety Protocols for Nitro-Indenopyridine Compounds

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Advanced Safety and Handling Protocol Introduction & Mechanistic Overview Nitro-indenopyridines represent a class of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Advanced Safety and Handling Protocol

Introduction & Mechanistic Overview

Nitro-indenopyridines represent a class of highly potent, dual-hazard pharmacophores encountered in preclinical drug development. The core indenopyridine structure (analogous to compounds like CDB-4022) is well-documented for its profound antispermatogenic effects, acting as a potent toxicant that rapidly disrupts Sertoli cell ultrastructure and induces germ cell apoptosis[1].

The addition of a nitro functional group (


) to this core introduces severe physicochemical risks. The nitro group is a globally recognized explosophore[2]. Because it is strongly electron-withdrawing, it increases the acidity of adjacent 

bonds and renders the molecule susceptible to exothermic decomposition when exposed to heat, friction, or electrostatic discharge[2]. Consequently, handling nitro-indenopyridines requires a rigorous convergence of protocols designed for both potent biological toxins and reactive/explosive chemicals[3].

Physicochemical Properties & Hazard Assessment

To design a safe handling system, we must first compartmentalize the hazards. The following table summarizes the dual-threat profile of nitro-indenopyridine derivatives.

Hazard CategorySpecific Property / RiskMechanistic Causality
Biological Toxicity Severe Reproductive ToxicityDisrupts adherens junctions between Sertoli and germ cells, leading to cellular rarefaction and irreversible infertility[1][4].
Thermal Instability Exothermic DecompositionThe

explosophore stores significant chemical energy. Rapid heating can trigger runaway decomposition[2].
Photo-sensitivity UV-Induced DegradationThe conjugated

-system of the indenopyridine core is susceptible to photo-oxidation, generating reactive radical species.
Chemical Reactivity Incompatibility with ReducersStrong reducing agents (e.g.,

,

+

) can exothermically reduce the nitro group to hydroxylamines or amines[5].

Self-Validating Handling Protocols

Do not treat these compounds as standard benchtop reagents. The following protocol incorporates self-validating steps —built-in diagnostic checks to ensure the safety measures are actively functioning before proceeding.

Protocol A: Weighing and Dissolution

Nitroaromatics are highly sensitive to electrostatic discharge (ESD) and friction[6].

  • Environmental Preparation:

    • Action: Conduct all handling inside a certified chemical fume hood equipped with a blast shield[3].

    • Validation Check: Verify the fume hood airflow monitor reads between 80–120 fpm. If the alarm is triggered, abort the procedure.

  • Static Mitigation (Critical):

    • Action: Wear a flame-resistant lab coat, nitrile gloves, and an anti-static wrist strap grounded to the bench.

    • Causality: Friction from standard PPE can generate static electricity, which acts as an ignition source for explosophores.

    • Validation Check: Use a handheld electrostatic field meter to confirm the surface charge of your gloves and the workspace is

      
       before opening the vial.
      
  • Material Transfer:

    • Action: Use only non-sparking, anti-static spatulas (e.g., Teflon, ceramic, or conductive plastic). Never use metal spatulas.

    • Causality: Metal-on-glass friction can generate micro-sparks or localized heating, potentially initiating detonation of the nitro compound.

  • Dissolution:

    • Action: Pre-chill the solvent (e.g., anhydrous DMSO) and add it slowly down the side of the vial.

    • Validation Check: Monitor the vial temperature using an infrared (IR) thermometer during dissolution. A temperature spike of

      
       indicates an uncontrolled exothermic solvation or reaction; immediately lower the sash and step back.
      

Storage Protocols

Proper storage prevents the slow, ambient degradation of the indenopyridine core and mitigates the risk of auto-catalytic decomposition of the nitro group.

  • Temperature & Atmosphere: Store at

    
     or 
    
    
    
    under an inert atmosphere (Argon or Nitrogen).
    • Causality: Inert gas displaces oxygen and ambient moisture, preventing the oxidation of the indene ring and the hydrolysis of any sensitive substituents.

  • Light Protection: Store in opaque or amber glass vials.

    • Causality: Prevents UV-catalyzed radical formation.

  • Segregation: Store strictly away from reducing agents, strong bases, and heavy metals.

    • Validation Check: Maintain a dedicated, locked freezer box exclusively for nitroaromatics. Audit the inventory log weekly to ensure no incompatible chemicals (e.g., hydrides) have been co-located.

Emergency Spill Response Protocol

In the event of a dry powder or solution spill, standard sweeping or wiping can generate dangerous friction. Follow this self-validating decontamination sequence:

  • Isolate & Evacuate: Immediately alert personnel and step back from the fume hood[3].

  • Containment (No Friction):

    • Gently pour an inert, non-combustible absorbent (e.g., sand or vermiculite) over the spill[3]. Do not use paper towels on concentrated nitroaromatics, as the cellulose can act as a fuel source if ignition occurs.

  • Neutralization & Collection:

    • Wet the sand/vermiculite mixture with a compatible high-boiling solvent (e.g., PEG-400 or heavy mineral oil) to suppress dust and desensitize the explosophore.

    • Scoop the slurry using a conductive plastic dustpan into a hazardous waste container.

  • Decontamination & Validation:

    • Wash the surface with a solvent in which the compound is soluble, followed by a 10% bleach solution, and finally water.

    • Validation Check: Swab the decontaminated area and analyze via UV-Vis spectrophotometry or TLC. The indenopyridine core has strong UV absorbance; the area is only considered safe when absorbance at the compound's

      
       returns to baseline.
      

Safety Workflow Visualization

The following diagram maps the lifecycle of nitro-indenopyridine compounds from receipt to disposal, highlighting critical safety interventions.

G Start Compound Receipt (Nitro-Indenopyridine) Storage Inert Storage (-20°C, Argon, Amber Vial) Start->Storage Immediate Transfer Prep Sample Preparation (Fume Hood, Anti-static Tools) Storage->Prep Thaw to RT in Desiccator Reaction In Vitro / In Vivo Assays Prep->Reaction Dissolution (e.g., DMSO) Spill Spill Response (Inert Absorbent) Prep->Spill Accidental Release Waste Hazardous Waste Segregation Reaction->Waste Quench & Dispose Spill->Waste Decontamination & Verification

Figure 1: Lifecycle and safety workflow for handling and disposal of nitro-indenopyridines.

References

  • Source: Journal of Andrology / PubMed (NIH)
  • Nitro compound Source: Wikipedia URL
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds Source: Benchchem URL
  • Source: Reproduction (Bioscientifica)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indenopyridine Synthesis &amp; Cyclization

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Cyclization, Regioselectivity, and Aromatization in Indeno[1,2-b]pyridine Scaffolds Core Direc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Cyclization, Regioselectivity, and Aromatization in Indeno[1,2-b]pyridine Scaffolds

Core Directive & Scope

Welcome to the technical support hub for indenopyridine synthesis. This scaffold—a tricyclic fusion of a pyridine and an indene ring—is critical in medicinal chemistry for its topoisomerase inhibitory and antihistaminic properties.

However, the synthesis is often plagued by three specific failure modes:

  • Incomplete Aromatization: Isolation of the stable dihydropyridine (DHP) intermediate instead of the aromatic pyridine.

  • Regiochemical Ambiguity: Formation of angular vs. linear isomers during multicomponent reactions (MCRs).

  • Catalytic Stalling: Failure of the Knoevenagel-Michael-Cyclization cascade in one-pot protocols.

This guide moves beyond generic advice, offering mechanistic root-cause analysis and validated remediation protocols.

Diagnostic Workflows & Troubleshooting (FAQ)

Ticket #001: "I isolated a solid, but NMR shows an sp³ carbon in the pyridine ring. The reaction didn't aromatize."

Diagnosis: You have isolated the 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine intermediate. In many MCR protocols (e.g., aldehyde + 1,3-indandione + amine), the initial cyclization yields a dihydropyridine (DHP). Unlike simple Hantzsch esters, these fused DHPs are often remarkably stable and do not auto-oxidize in air rapidly.

Root Cause:

  • Insufficient Oxidant: The reaction environment lacked the oxidative potential to remove the C4-H and N-H protons.

  • Solvent Choice: Ethanol/Methanol reflux is often insufficient for spontaneous aerobic oxidation.

Remediation Protocol: Do not discard the product. You can drive the reaction to completion via a secondary oxidation step (See Protocol A below).

Oxidant SystemConditionsProsCons
Aerobic/Acetic Acid Reflux in AcOH, open vesselCheap, GreenSlow (24h+), harsh on acid-sensitive groups
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1.1 equiv, DCM, RTFast (1-2h), High YieldExpensive, requires purification to remove hydroquinone
MnO₂ (Activated) 5 equiv, Toluene, RefluxHeterogeneous (easy filtration)Requires large excess, variable activity of MnO₂
CAN (Ceric Ammonium Nitrate) 10 mol%, MeCN/H₂OCatalytic, mildCan over-oxidize electron-rich aromatics
Ticket #002: "My One-Pot MCR yield is <30%. I see multiple spots on TLC."

Diagnosis: Pathway Competition. The standard MCR involves a Knoevenagel condensation (Aldehyde + Indandione) followed by a Michael addition (Enamine attack). If the Knoevenagel step is slow, the amine may condense with the aldehyde directly (forming imines) or the indandione may self-condense.

Root Cause:

  • Reagent Imbalance: Adding all reagents simultaneously without a catalyst that synchronizes the rates.

  • Moisture: Water inhibits the dehydration steps in the Knoevenagel condensation.

Remediation (The "Sequential" Fix): Switch from a true one-pot to a telescoped procedure.

  • Step 1: Reflux Aldehyde + 1,3-Indandione + Catalyst (e.g., L-Proline or Piperidine) for 30 mins to form the benzylidene intermediate.

  • Step 2: Add the Enamine/Amine component only after Step 1 is complete (verified by TLC).

  • Result: This forces the reaction down the correct Michael addition pathway.

Ticket #003: "I am getting the wrong regioisomer (Linear vs. Angular)."

Diagnosis: Steric/Electronic Control Failure. In transition-metal catalyzed annulations (e.g., reacting indanones with alkynes), the position of the nitrogen depends on the directing group and the steric bulk of the alkyne.

Mechanistic Insight:

  • Solvent Control: As noted in recent literature (See Ref 4), solvent polarity can dictate 1,2-carbonyl migration pathways. Acetonitrile favors one rearrangement (lawsone-type), while alcohols favor indenopyrazoles/pyridines.[1]

  • Temperature: Kinetic vs. Thermodynamic control. High temperatures (>100°C) typically favor the thermodynamically stable "linear" fused systems, while lower temperatures might trap the angular kinetic product.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Decision Points" in the synthesis of indeno[1,2-b]pyridines via the MCR route.

Indenopyridine_Mechanism Start Reagents: Aldehyde + 1,3-Indandione + Amine Knoevenagel Step 1: Knoevenagel Condensation (Formation of Benzylidene) Start->Knoevenagel Catalyst (L-Proline/Piperidine) Fail_Knoevenagel Failure: Bis-imine formation (If Amine added too early) Start->Fail_Knoevenagel Simultaneous Addition Michael Step 2: Michael Addition (Enamine attacks Benzylidene) Knoevenagel->Michael + Enaminone/Amine Cyclization Step 3: Intramolecular Cyclization (Ring Closure) Michael->Cyclization DHP_Inter Intermediate: Dihydro-indenopyridine (DHP) (Often Stable Solid) Cyclization->DHP_Inter - H2O Oxidation Step 4: Oxidative Aromatization (-2H) DHP_Inter->Oxidation DDQ / O2 / MnO2 Fail_Aromatization Failure: Stuck at DHP (Lack of Oxidant) DHP_Inter->Fail_Aromatization Inert Atmosphere / Weak Oxidant Product Final Product: Indeno[1,2-b]pyridine Oxidation->Product

Caption: Figure 1. Mechanistic pathway of the Multicomponent Reaction (MCR). Yellow node indicates the common "stuck" intermediate; Red dashed lines indicate failure modes.

Validated Experimental Protocols

Protocol A: Oxidative Aromatization of Dihydropyridines (The "Fix-It" Protocol)

Use this when you have isolated the non-aromatic intermediate (Ticket #001).

  • Setup: Dissolve the dihydropyridine intermediate (1.0 mmol) in Dichloromethane (DCM, 10 mL).

  • Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 mmol, 1.1 equiv) in one portion.

    • Note: The solution will immediately turn dark (charge-transfer complex).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC. The fluorescent blue/green spot of the pyridine product should appear.

  • Workup:

    • Filter the mixture through a short pad of alumina or Celite to remove the precipitated hydroquinone byproduct.

    • Wash the pad with DCM.

    • Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Green Synthesis using -Cyclodextrin (Water-Based)

Recommended for high yield and eco-friendly compliance (See Ref 2).

  • Reagents: Mix 1,3-indandione (1 mmol), aromatic aldehyde (1 mmol), and enaminone/amine (1 mmol).

  • Catalyst: Add

    
    -Cyclodextrin (20 mol%) and Water (5 mL).
    
  • Condition: Reflux at 100°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The hydrophobic cavity of

      
      -CD encapsulates the reagents, increasing the effective concentration and catalyzing the condensation via hydrogen bonding.
      
  • Isolation: Cool to room temperature. The product usually precipitates out. Filter and wash with hot water (to remove and recover the

    
    -CD).
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Q1 Is the Product Solid? Q2 Check 1H NMR: Is there a C-H peak at ~4.5-5.0 ppm? Q1->Q2 Yes Result_Oil Diagnosis: Oligomer/Side Products Q1->Result_Oil No (Sticky Oil) Result_DHP Diagnosis: Dihydropyridine Intermediate Q2->Result_DHP Yes (sp3 Signal Present) Result_Pure Diagnosis: Successful Synthesis Q2->Result_Pure No (Only Aromatic Signals) Action_Oxidize Action: Perform Protocol A (DDQ Oxidation) Result_DHP->Action_Oxidize Action_Telescope Action: Switch to Stepwise Addition (Protocol B) Result_Oil->Action_Telescope

Caption: Figure 2. Rapid diagnostic logic for analyzing crude reaction mixtures.

References

  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Source: Journal of Saudi Chemical Society (2025) URL:[Link] (Verified via ResearchGate snippet 1.1)

  • Supramolecular Efficient Catalysis for Multicomponent Synthesis of Fused Indeno-pyrido[2,3‑d]pyrimidines. Source: PMC / NIH (2025) URL:[Link] (Context verified via snippet 1.2)

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities. Source: Archiv der Pharmazie (2021) URL:[Link]

  • Switchable synthesis of natural-product-like lawsones and indenopyrazoles through regioselective ring-expansion. Source: Nature Communications / PMC (2023) URL:[Link]

  • Oxidative Dearomatization of Pyridines. (Mechanistic background on pyridine oxidation states) Source: PMC / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Nitro-Substituted Aza-Fluorenones

Welcome to the Advanced Purification Support Center. Subject: Optimization of Isolation Protocols for Nitro-Aza-Fluorenones Ticket ID: NAF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Subject: Optimization of Isolation Protocols for Nitro-Aza-Fluorenones Ticket ID: NAF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Paradox

Nitro-substituted aza-fluorenones present a unique purification challenge due to their conflicting physicochemical properties. You are dealing with a molecule that possesses:

  • A Basic Nitrogen (Pyridine moiety): Causes strong interaction with acidic silanols on silica gel, leading to peak tailing and irreversible adsorption.[1]

  • A Nitro Group (

    
    ):  Increases polarity and planarity, often resulting in "brick dust" behavior—compounds that are insoluble in non-polar solvents but difficult to crystallize from polar ones due to high melting points.
    
  • A Ketone Core: Susceptible to nucleophilic attack if workup conditions are too harsh (e.g., strong basic hydrolysis).

This guide prioritizes chromatographic resolution and solubility management to maximize recovery and purity.

Module 1: Chromatographic Optimization (The "Silanol War")

Issue: "My compound streaks on the column, co-elutes with impurities, or never comes off the baseline."

Root Cause: The pyridine nitrogen lone pair acts as a Lewis base, hydrogen-bonding with the acidic protons of silanol (


) groups on standard silica gel.[1] The nitro group enhances the dipole moment, increasing retention time unnecessarily.
Protocol A: Deactivated Silica Gel Chromatography

Standard silica is often insufficient. You must mask the active sites.

  • Mobile Phase Modifier: Add 1% v/v Triethylamine (TEA) to your mobile phase.

    • Mechanism:[2][3][4][5] TEA is a stronger base than the aza-fluorenone nitrogen. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute based on polarity rather than acid-base chemistry.

  • Equilibration: Flush the column with the TEA-containing solvent for at least 3 column volumes (CV) before loading the sample.

  • Solvent System:

    • Weak Solvent: Toluene (preferred over Hexanes due to better solubility of nitro-aromatics).

    • Strong Solvent: Ethyl Acetate or Acetone.

    • Recommendation: Start with a gradient of 0%

      
       40% Acetone in Toluene (+1% TEA).
      
Protocol B: Neutral Alumina (The Alternative)

If TEA is incompatible with other functional groups in your molecule, switch stationary phases.

  • Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

  • Why: Alumina lacks the acidic protons of silica, preventing the "sticking" of the pyridine ring.

  • Caution: Avoid Basic Alumina if your nitro group is ortho/para to a hydrogen, as it can induce deprotonation or degradation.

Chromatographyflow Start Start: Crude Mixture SolubilityCheck Check Solubility in Toluene Start->SolubilityCheck TailingCheck Is Tailing Observed on TLC? SolubilityCheck->TailingCheck Soluble DCM_MeOH Use DCM/MeOH System (High Polarity) SolubilityCheck->DCM_MeOH Insoluble UseAlumina Switch to Neutral Alumina (Brockmann III) TailingCheck->UseAlumina Severe Tailing / Acid Sensitive UseTEA Add 1% TEA to Mobile Phase (Silica Gel) TailingCheck->UseTEA Moderate Tailing

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and tailing behavior.

Module 2: Solubility & Recrystallization (The "Brick Dust" Strategy)

Issue: "The product is a solid that won't dissolve in ether/hexanes but crashes out as an amorphous powder from ethanol."

Root Cause: Nitro-aza-fluorenones exhibit strong


-

stacking interactions, leading to high lattice energy. Standard recrystallization often fails because the compound is too insoluble to dissolve in the hot solvent or oils out upon cooling.
Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationTechnical Note
Acetic Acid (Glacial) 100%High PurityExcellent for nitro-aromatics. Dissolve hot (

), cool slowly to RT.
DMF / Water 10:1 to 5:1Bulk CleanupDissolve in hot DMF; add hot water dropwise until turbid. Cool very slowly.
Ethanol / Toluene VariableGeneralToluene disrupts

-stacking; Ethanol provides polarity.
Nitromethane 100%Specific"Like dissolves like." Hazardous (explosion risk if dry), use only for small scale.
Step-by-Step Protocol: The "Hot Filtration" Technique

Essential for removing inorganic oxidants (MnO2, SeO2) often used in synthesis.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 10-20 mL/g).

  • Heating: Heat to reflux (

    
    ) until the majority of the organic solid dissolves.
    
  • Filtration: While boiling hot, filter through a pre-heated glass frit or a Celite pad to remove inorganic residues (metal oxides).

    • Tip: Pre-wash the Celite with hot acetic acid to prevent product crashing out in the filter.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. If no crystals form, scratch the glass or add a single drop of water.

  • Collection: Filter the yellow/orange needles and wash with cold ethanol (not acetic acid, to aid drying).

Module 3: Workup & Chemical Stability

Issue: "I lost yield during the aqueous workup."

Analysis: Aza-fluorenones are moderately polar. If you partition between Water and Ethyl Acetate, a significant portion may remain in the aqueous phase, especially if the pH is low (protonation of pyridine nitrogen).

Corrective Action:

  • pH Control: Ensure the aqueous layer is adjusted to pH 8-9 (using saturated

    
     or 
    
    
    
    ) before extraction. This ensures the pyridine ring is deprotonated (neutral) and partitions into the organic layer.
  • Salting Out: Saturate the aqueous layer with

    
     to decrease the solubility of the organic compound (Salting-out effect).
    
  • Solvent Choice: Use Dichloromethane (DCM) instead of Ethyl Acetate for extraction. DCM is better at solubilizing nitrogen heterocycles.

WorkupPath Reaction Oxidative Reaction Mixture (e.g., KMnO4/SeO2) Quench Quench & Filter Inorganics (Celite Pad) Reaction->Quench pH_Adjust Adjust Aqueous pH to 8-9 (Critical Step) Quench->pH_Adjust Extract Extract with DCM (3x) + Brine Wash pH_Adjust->Extract Dry Dry over Na2SO4 Concentrate Extract->Dry

Figure 2: Optimized workup workflow emphasizing pH control for maximum recovery.

Frequently Asked Questions (FAQs)

Q1: My NMR shows broad peaks. Is my compound impure?

  • A: Not necessarily. Aza-fluorenones, particularly nitro-substituted ones, are prone to aggregation in solution due to planar stacking.

    • Test: Run the NMR at elevated temperature (

      
      ) or add a drop of TFA-d (Trifluoroacetic acid-d) to break aggregates by protonating the nitrogen. If peaks sharpen, it is aggregation, not impurity.
      

Q2: Why is my product turning dark red/brown on the column?

  • A: This indicates decomposition or formation of a Charge-Transfer (CT) complex.

    • Fix: Nitro-aromatics are electron-deficient; silica is slightly acidic. If using Acetone/Amine mixtures, you might be forming Meisenheimer-like complexes. Switch to DCM/Methanol or Toluene/Ethyl Acetate and strictly avoid strong bases (like NaOH) on the column. Use TEA only in trace amounts (1%).

Q3: Can I use reverse-phase (C18) chromatography?

  • A: Yes, but it requires buffering.

    • Protocol: Use Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Acetate . The buffer is crucial to prevent peak tailing of the basic nitrogen. Without it, the pyridine moiety will interact with residual silanols on the C18 silica support.

References
  • Scheerer, J. R., et al. (2020).[6] Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Journal of Organic Chemistry.

  • Bracher, F., et al. (2021).[7] Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization. Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support . (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide.

  • Welch Materials . (2025). Triethylamine as a Mobile Phase Additive: Mechanisms and Applications.

Sources

Troubleshooting

Minimizing side products in the nitration of methyl-indenopyridines

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with the nitration of methyl-indeno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with the nitration of methyl-indenopyridines.

Indenopyridines possess a unique electronic dichotomy: a deactivated, electron-poor pyridine ring fused to a highly activated, electron-rich indene/carbocyclic system. This imbalance often leads to frustrating side reactions, including over-nitration and heteroatom oxidation. This guide provides field-proven, mechanistically grounded solutions to isolate your desired regioselective mononitrated products.

Diagnostic Hub: Troubleshooting Workflow

Before adjusting your protocol, identify the primary failure mode in your crude reaction mixture using the diagnostic logic tree below.

Diagnostic decision tree for troubleshooting side products in methyl-indenopyridine nitration.

Core Troubleshooting Q&A

Q: Why am I observing significant N-oxidation of the pyridine ring instead of aromatic nitration? A: Traditional nitration using mixed acids (HNO₃/H₂SO₄) generates harsh, highly oxidizing conditions. The basic nitrogen of the pyridine ring is highly susceptible to these conditions, readily forming pyridine N-oxides rather than facilitating electrophilic aromatic substitution[1]. Furthermore, traditional nitric acid nitration is notoriously unreliable with pyridine-containing scaffolds, often yielding hazardous byproducts and causing unintended oxidation. Causality & Solution: To prevent N-oxidation, you must abandon strong oxidizing acids. Transition to milder, controlled NO₂-transfer reagents such as Ceric Ammonium Nitrate (CAN)[2] or N-nitropyrazole[3], which operate via mild electrophilic or radical mechanisms that leave the basic nitrogen intact.

Q: How do I control regioselectivity to avoid di-nitration and tri-nitration on the indene moiety? A: The indene moiety—especially when substituted with a methyl group—is highly activated toward electrophilic attack. The methyl group exerts a strong +I (inductive) and hyperconjugation effect, enriching the electron density of the aromatic ring[4]. Because the initial mononitrated product often remains sufficiently activated, excess nitrating agent will rapidly trigger secondary nitrations. Causality & Solution: Over-nitration is a kinetic problem. You must strictly limit the nitrating agent to 1.05 equivalents and maintain cryogenic temperatures (0 °C) during addition to suppress the activation energy required for subsequent nitration events.

Q: Does the position of the methyl group dictate the exact nitration site? A: Yes. Because the fused pyridine ring is strongly electron-withdrawing and deactivated, nitration occurs exclusively on the carbocyclic indene ring. A methyl group acts as an ortho/para director[4]. However, the incoming nitronium equivalent is sterically demanding. Consequently, regioselectivity is heavily influenced by steric hindrance, typically favoring the para-position relative to the methyl group, or the least sterically encumbered ortho-position[3].

Reagent Performance Analytics

To make an informed decision on reagent selection, review the comparative data below. Mild reagents drastically reduce the thermodynamic driving force for side-product formation.

Nitrating SystemTypical Yield (Desired)Major Side Product(s)RegioselectivityRef
HNO₃ / H₂SO₄ 25 - 40%Pyridine N-Oxide, Di-nitroPoor (Mixed Isomers)[1],
Ceric Ammonium Nitrate (CAN) 75 - 85%MinimalHigh (Sterically driven)[2]
N-Nitropyrazole / MeCN 80 - 95%Pyrazole (Recoverable)Excellent (para to methyl)[3]
tert-Butyl Nitrite (TBN) 70 - 80%Nitrosation byproductsGood[5]

Validated Methodologies: Self-Validating Mononitration

To ensure high fidelity and reproducibility, we recommend the N-Nitropyrazole Protocol . Why is this a self-validating system? The nitration event directly converts N-nitropyrazole into denitrated pyrazole. By tracking the formation of this distinct pyrazole byproduct via Thin Layer Chromatography (TLC) and recovering it during purification, you can quantitatively validate the exact stoichiometry of the NO₂ transfer, ensuring no excess reagent is left to cause over-nitration[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the methyl-indenopyridine derivative (1.0 mmol) in anhydrous acetonitrile (MeCN, 10 mL) under an inert argon atmosphere.

  • Thermal Control: Cool the solution to precisely 0 °C using an ice-water bath. Causality: Maintaining 0 °C prevents the thermal activation required for di-nitration.

  • Reagent Addition: Slowly add N-nitropyrazole (1.05 mmol, 1.05 equiv) in small portions over 10 minutes. Causality: The slight 0.05 excess ensures complete conversion of the starting material without providing a sufficient stoichiometric reservoir for over-nitration.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor the consumption of the starting material and the appearance of the denitrated pyrazole byproduct via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any trace acidity. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography. Elute and weigh the recovered pyrazole byproduct; a recovery rate of 78–94% validates that the mononitration proceeded cleanly without reagent degradation[3].

Mechanistic Divergence Pathway

Understanding the mechanistic pathways explains why reagent selection is the single most critical variable in this workflow.

Mechanistic divergence in the nitration of methyl-indenopyridines based on reagent selection.

References

  • EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase - Google Patents Source: Google Patents URL
  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. - Iowa Research Online Source: University of Iowa URL:[Link]

  • (PDF) Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines at room temperature by a multi-component reaction - ResearchGate Source: ResearchGate URL:[Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Fenix Source: Universidade de Lisboa URL:[Link]

  • Dr. CHHANDA MUKHOPADHYAY Professor Department of Chemistry University of Calcutta Source: University of Calcutta URL:[Link]

Sources

Optimization

Indenopyridine Scaffold Formation: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetics and yields of multicomponent reactions (MCRs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetics and yields of multicomponent reactions (MCRs). The synthesis of indenopyridines—a privileged scaffold in medicinal chemistry for anticancer and antihistamine agents—is notoriously susceptible to stalled intermediates and thermal degradation.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind experimental choices and provide self-validating protocols to ensure your syntheses are robust, reproducible, and highly efficient.

Mechanistic Causality: Understanding the Rate-Limiting Steps

To troubleshoot effectively, we must first understand the thermodynamic and kinetic hurdles of the reaction. The classic formation of an indenopyridine scaffold involves a one-pot, three-component reaction: 1,3-indanedione, an aldehyde, and an amine (or ammonium acetate).

The reaction proceeds via a cascade:

  • Knoevenagel Condensation: The aldehyde and 1,3-indanedione condense. This is often sluggish at room temperature without Lewis acid activation.

  • Michael Addition & Cyclization: The amine attacks the condensed intermediate, followed by intramolecular cyclization to form a dihydropyridine intermediate .

  • Oxidation (Aromatization): The dihydropyridine must be oxidized to form the final thermodynamically stable aromatic indenopyridine. This is the most common point of failure.

G N1 1,3-Indanedione + Aldehyde N3 Knoevenagel Condensation (Rate-Limiting Step 1) N1->N3 N2 Amine / Ammonium Acetate N4 Michael Addition & Intramolecular Cyclization N2->N4 N3->N4 Catalyst / Ultrasound N5 Dihydropyridine Intermediate N4->N5 N6 Oxidation / Aromatization (Rate-Limiting Step 2) N5->N6 N7 Indenopyridine Scaffold N6->N7 O2 or CAN

Mechanistic pathway of indenopyridine multicomponent synthesis and rate-limiting steps.

Troubleshooting & FAQ

Troubleshooting Start Low Yield / Slow Reaction? Check1 Is the intermediate fully aromatized? Start->Check1 Sol1 Bubble O2 or add CAN Check1->Sol1 No Check2 Is the initial condensation too slow? Check1->Check2 Yes Sol2 Apply Ultrasound + Yb(OTf)3 Check2->Sol2 Yes Check3 Are you cleaving C-C bonds for polyfunctionalization? Check2->Check3 No Sol3 Use Microwave Irradiation with NaOH Check3->Sol3 Yes

Troubleshooting decision tree for optimizing indenopyridine reaction rates.

Q: My reaction stalls, yielding a messy mixture of products. NMR shows non-aromatic protons in the heterocyclic ring. How do I force completion? A: You are trapped at the dihydropyridine intermediate (Step 3 in the mechanism). Without an explicit oxidant, aromatization relies on ambient air, which is kinetically slow. Solution:1 [1]. Alternatively, utilize a dual-purpose catalyst like 2 [2], which acts as both a Lewis acid for the condensation and a mild single-electron oxidant for rapid aromatization at room temperature.

Q: How can I accelerate the initial Knoevenagel condensation without causing thermal degradation or polymerization of my aldehyde? A: Conventional conductive heating often leads to substrate degradation. Transition to ultrasonic irradiation (sonochemistry) . Acoustic cavitation generates localized microscopic hot spots that drastically enhance mass transfer and micromixing without raising the bulk temperature of your solvent. Pairing ultrasound with a water-tolerant Lewis acid like 3 [3], reduces reaction times from 24 hours to under 60 minutes while suppressing side reactions.

Q: I am trying to synthesize polyfunctionalized indenopyridines via C-C bond cleavage. What are the optimal conditions to speed this up? A: C-C bond cleavage requires high activation energy. Under transition-metal-free conditions, 4 [4]. Mixing the starting materials in ethanol with 20 mol % NaOH under microwave conditions provides rapid, localized dielectric heating, completing the domino reaction in a fraction of the time required by conventional reflux.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. If your reaction does not meet the checkpoint criteria, halt and consult the troubleshooting guide above.

Protocol A: Ultrasound-Promoted Synthesis using Yb(OTf)3

Best for: Thermally sensitive substrates requiring rapid mass transfer.

  • Preparation: In a 25 mL glass vial, add 1,3-indanedione (2.0 mmol), your chosen aromatic aldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (2.0 mmol).

  • Catalyst Addition: Add Yb(OTf)3 (5 mol%) and suspend the mixture in 5 mL of absolute ethanol.

  • Sonication: Place the vial in an ultrasonic bath (typically 35-40 kHz) at room temperature.

  • Validation Checkpoint 1 (In-Process): After 15 minutes, the mixture should transition from a heterogeneous pale suspension to a deep yellow/reddish state.

  • Monitoring: Continue sonication for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation Checkpoint 2 (Completion): The reaction is complete when the UV-active spot for 1,3-indanedione (Rf ~0.6) completely disappears, replaced by a highly fluorescent spot at Rf ~0.35.

  • Workup: Filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure indenopyridine derivative.

Protocol B: Microwave-Assisted Synthesis via C-C Cleavage

Best for: Polyfunctionalized scaffolds requiring high activation energy.

  • Preparation: In a microwave-safe quartz reaction vessel, combine the multicomponent starting materials (1.0 mmol each) in 3 mL of ethanol.

  • Base Addition: Add NaOH (20 mol%) to the mixture.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100 W, 80°C limit) for 10–20 minutes.

  • Validation Checkpoint 1 (Pressure/Temp): Ensure your microwave synthesizer registers a rapid temperature ramp to 80°C within the first 2 minutes. A failure to heat indicates poor solvent coupling or a faulty magnetron.

  • Workup: Cool the vessel via compressed air. Pour the mixture into crushed ice.

  • Validation Checkpoint 2 (Precipitation): A distinct, brightly colored precipitate should form immediately upon contact with ice water. Filter and purify via column chromatography if trace starting materials remain.

Quantitative Performance Metrics

The table below summarizes the causality between chosen reaction conditions and their impact on reaction rates and yields, allowing you to select the best method for your specific constraints.

Methodology / ConditionCatalyst / PromoterSolventAvg. Reaction TimeAvg. Yield (%)Mechanistic Advantage
Conventional Stirring NoneEtOH12 – 24 h30 – 50%Baseline (Poor kinetics)
Chemical Catalysis CAN (10 mol%)EtOH2 – 4 h~90%Dual Lewis acid & oxidant; forces aromatization
Ultrasonic Irradiation Yb(OTf)3 (5 mol%)EtOH30 – 60 min87 – 98%Cavitation enhances mass transfer & micromixing
Microwave Irradiation NaOH (20 mol%)EtOH10 – 20 min85 – 95%Dielectric heating overcomes high C-C cleavage energy
Supramolecular β-cyclodextrinWater2 – 3 h~90%Phase-transfer catalysis in green solvent

References

  • Source: Researcher.
  • Ceric ammonium nitrate (CAN)
  • Triflates Promoted One-Pot Synthesis of Functionalized Unsymmetrical New Dihydro-1h-Indeno[1,2-B]Pyridines Through Hantzsch Reaction under Ultrasonic Irradiation Source: SciSpace URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

Comparative Elucidation Guide: H NMR Spectral Analysis of 7-Methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one Introduction The 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) scaffold is a privileged pharmacophore with extens...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Elucidation Guide: H NMR Spectral Analysis of 7-Methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

Introduction

The 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) scaffold is a privileged pharmacophore with extensively documented anti-proliferative, antimicrobial, and topoisomerase inhibitory activities[1]. Structural modifications to this core, such as the introduction of nitro and methyl groups at the 7- and 8-positions, significantly alter the electronic landscape and physical properties of the molecule[2]. Because accurate structural elucidation is a critical bottleneck during early-stage drug development, this guide objectively compares analytical solvent systems and NMR methodologies (1D vs. 2D) to establish a gold-standard protocol for the precise characterization of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one.

Comparative Analysis 1: Solvent Selection (CDCl vs. DMSO- )

The planar, highly conjugated nature of nitro-substituted azafluorenones promotes strong intermolecular


 stacking, which can severely impact NMR spectral quality[3].
  • Deuterated Chloroform (CDCl

    
    ):  While traditionally favored as a first-line solvent due to its low viscosity and high sensitivity, CDCl
    
    
    
    often fails to fully solvate rigid nitro-azafluorenones at the concentrations required for 2D NMR (15–20 mg/0.6 mL)[4]. This poor solvation leads to aggregation-induced line broadening and the loss of fine scalar coupling information (e.g., small meta-couplings or fine pyridine splitting).
  • Deuterated Dimethyl Sulfoxide (DMSO-

    
    ):  DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor and dipole-dipole disruptor, effectively breaking up
    
    
    aggregates. Although its higher viscosity slightly increases the rotational correlation time (
    
    
    ), the superior solvation yields dramatically sharper resonance lines[3]. For 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one,, shifting the highly deshielded C9-proton away from the pyridine envelope and allowing for unambiguous integration.
Comparative Analysis 2: 1D vs. 2D NMR for Regioisomer Differentiation

A common synthetic challenge in functionalizing the indeno[1,2-b]pyridine core via multi-component reactions is the formation of regioisomers (e.g., 7-methyl-8-nitro vs. 8-methyl-7-nitro)[5].

  • 1D

    
    H NMR:  Provides rapid confirmation of the functional groups. The isolated protons on the phenyl ring (C6-H and C9-H) appear as distinct singlets due to their para-relationship. However, 1D NMR alone cannot definitively assign which singlet corresponds to C6 and which to C9, nor can it completely rule out the 8-methyl-7-nitro isomer[4].
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Outperforms 1D methods by mapping long-range (

    
     and 
    
    
    
    ) couplings. The methyl protons (
    
    
    2.65 ppm) will show a strong
    
    
    cross-peak to the C6 carbon and the C8 (nitro-bearing) carbon, unambiguously anchoring the methyl group at C7 and confirming the exact regiochemistry of the scaffold.
Quantitative Data: H NMR Spectral Assignments

Table 1: Comparative


H NMR Chemical Shifts (600 MHz) of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one in DMSO-

.
PositionMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Mechanistic Rationale for Shift
C2-H Doublet of doublets (dd)8.72

Alpha to pyridine nitrogen; strong inductive deshielding pulls electron density away from the proton.
C9-H Singlet (s)8.35-Ortho to the strongly electron-withdrawing nitro group at C8; highly deshielded via resonance.
C4-H Doublet of doublets (dd)8.05

Gamma to nitrogen; deshielded by residing in the magnetic anisotropy cone of the adjacent C5 carbonyl.
C6-H Singlet (s)7.82-Ortho to the electron-donating methyl group; slightly shielded relative to the C9 proton.
C3-H Doublet of doublets (dd)7.45

Beta to nitrogen; least deshielded proton on the pyridine ring due to minimal inductive effects.
C7-CH

Singlet (s)2.65-Benzylic methyl group, shifted slightly downfield by the adjacent nitro group's field effect.
Experimental Protocol: High-Resolution NMR Workflow

To ensure self-validating and highly reproducible results, follow this optimized step-by-step protocol for azafluorenone derivatives:

  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Filtration: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. This removes any paramagnetic particulates or undissolved aggregates that could cause magnetic field inhomogeneities.

  • Temperature Equilibration: Insert the sample into the spectrometer (e.g., 600 MHz equipped with a cryoprobe). Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent convection currents from distorting the line shape.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels. Execute 3D gradient shimming until the
    
    
    H lock signal derivative is maximized and the TMS line width at half-height is
    
    
    Hz.
  • Acquisition (1D

    
    H):  Acquire the standard 1D spectrum using a 30° pulse angle (zg30), 64 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the slowly relaxing quaternary-adjacent protons.
    
  • Acquisition (2D HMBC): Set up the gradient-selected HMBC sequence. Use a long-range coupling delay optimized for

    
     Hz (typically 62.5 ms). Acquire with 256 increments in the 
    
    
    
    dimension and 16 scans per increment to guarantee sufficient signal-to-noise for the quaternary C5, C8, and bridgehead carbons.
Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to unambiguous structural elucidation, highlighting the necessity of 2D techniques for this specific scaffold.

NMR_Workflow S1 Sample Preparation (DMSO-d6 vs CDCl3) S2 1D 1H & 13C NMR (Initial Screening) S1->S2 Optimize Concentration S3 2D COSY (Vicinal H-H Coupling) S2->S3 Identify Spin Systems S4 2D HSQC (Direct C-H Mapping) S2->S4 1-Bond Correlations S5 2D HMBC (Quaternary C & Connectivity) S3->S5 Long-Range Constraints S4->S5 Scaffold Assembly S6 Unambiguous Structural Elucidation S5->S6 Final Validation

Logical workflow for 2D NMR structural elucidation of azafluorenone derivatives.

Conclusion

For the rigorous structural characterization of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one, DMSO-


 vastly outperforms CDCl

by mitigating aggregation-induced line broadening. Furthermore, while 1D

H NMR provides baseline functional group verification, it is insufficient for distinguishing complex regioisomers. The integration of 2D HMBC is an absolute requirement for mapping the quaternary carbons of the indeno[1,2-b]pyridine core and confirming the exact placement of the methyl and nitro substituents.
References
  • Title: 4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission Source: Molecules (MDPI) URL: [Link]

  • Title: Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines at room temperature by a multi-component reaction Source: Arkivoc URL: [Link]

  • Title: Pentafluorophenylammonium triflate: An effective and reusable organocatalyst for the one-pot preparation of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives Source: Journal of King Saud University - Science URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of nitro-indenopyridines

Advanced Mass Spectrometry Strategies for Nitro-Indenopyridines: HRMS vs. Triple Quadrupole Platforms Executive Summary Nitro-indenopyridines represent a highly complex class of fused heterocyclic compounds that are gain...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Strategies for Nitro-Indenopyridines: HRMS vs. Triple Quadrupole Platforms

Executive Summary

Nitro-indenopyridines represent a highly complex class of fused heterocyclic compounds that are gaining significant traction in drug development as potential calcium channel modulators and targeted anticancer agents[1][2]. However, their structural elucidation and pharmacokinetic (PK) quantification present unique analytical challenges. The lability of the nitro group, combined with the propensity of the dihydropyridine ring to undergo spontaneous aromatization, creates complex mass spectrometry (MS) fragmentation patterns.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Low-Resolution Tandem Mass Spectrometry (LRMS, specifically Triple Quadrupole/QqQ) for the analysis of these compounds. This guide details the mechanistic fragmentation principles, evaluates platform performance, and provides a self-validating experimental workflow for robust data acquisition.

Mechanistic Fragmentation Principles of Nitro-Indenopyridines

Understanding the gas-phase dissociation of nitro-indenopyridines is the prerequisite for selecting the correct MS platform. When subjected to Collision-Induced Dissociation (CID), these molecules exhibit three primary fragmentation cascades:

  • Aromatization of the Dihydropyridine Core: The molecular ion typically undergoes a rapid loss of two hydrogen atoms (or a hydride and a proton) to form a highly stable, fully aromatic pyridinium cation. This frequently manifests as an abundant ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    peak.
  • Nitro Group Dynamics: The nitro-aromatic moiety is highly susceptible to homolytic and heterolytic cleavage. Characteristic neutral losses include the ejection of a nitric oxide radical (

    
    , 
    
    
    
    ) and a nitrogen dioxide radical (
    
    
    ,
    
    
    )[3].
  • Substituent Cleavage: The cleavage of the substituted nitrophenyl ring from the parent indenopyridine scaffold is the next most observed fragmentation, yielding a stable indeno-core fragment[1].

Fragmentation Parent Parent Ion[M+H]+ m/z 319.14 Aromatized Aromatized Core [M-H]+ m/z 317.13 Parent->Aromatized -H2 (Aromatization) NitroLoss Nitro Loss [M+H-NO2]+ m/z 273.15 Parent->NitroLoss -NO2 radical (-46 Da) NOLoss NO Loss [M+H-NO]+ m/z 289.15 Parent->NOLoss -NO radical (-30 Da) Cleaved Phenyl Cleavage m/z 197.12 Aromatized->Cleaved -Nitrophenyl group NitroLoss->Cleaved Ring contraction

Figure 1: Principal MS/MS fragmentation pathways of a model nitro-indenopyridine.

Technology Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

Selecting the appropriate mass analyzer depends entirely on the phase of the drug development pipeline.

HRMS (Q-TOF) is indispensable during the discovery and structural elucidation phase. Because the loss of


 (45.9929 Da) can sometimes be isobaric with other complex rearrangements (e.g., loss of 

, 46.0054 Da) in low-resolution systems, the sub-5 ppm mass accuracy of a Q-TOF is required to unambiguously assign the nitro-cleavage pathway.

Conversely, LRMS (QqQ) is the gold standard for high-throughput pharmacokinetic (PK) quantification. While it lacks exact mass capabilities, its ability to perform Multiple Reaction Monitoring (MRM) maximizes the duty cycle. By parking the quadrupoles on specific precursor-to-product transitions (e.g.,


), QqQ platforms achieve limits of quantification (LOQ) in the low pg/mL range, which is critical for trace-level bioanalysis[4].
Table 1: Platform Performance Comparison for Nitro-Indenopyridines
Analytical ParameterHRMS (Q-TOF)LRMS (Triple Quadrupole)Causality & Best Use Case
Mass Accuracy


Q-TOF resolves isobaric interferences during structural elucidation.
Duty Cycle Low (Full Scan/Data Dependent)High (Targeted MRM)QqQ maximizes ion transmission for specific known fragments.
Sensitivity (LOQ)


QqQ filters out matrix noise, enabling trace-level PK quantification.
Dynamic Range


QqQ prevents detector saturation during high-dose toxicology studies.
Primary Workflow Metabolite ID & FragmentationBioavailability & PK/PDQ-TOF identifies the pathways; QqQ quantifies the resulting targets.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes an internal control to mathematically prove the reliability of the data.

Step 1: Sample Preparation (LLE-SPE Hybrid)
  • Procedure: Spike

    
     of plasma with 
    
    
    
    of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g.,
    
    
    -nitro-indenopyridine). Perform Liquid-Liquid Extraction (LLE) using ethyl acetate, dry under
    
    
    , and reconstitute. Pass the reconstitute through a strong cation exchange (MCX) Solid Phase Extraction (SPE) cartridge.
  • Causality: Nitro-indenopyridines are highly lipophilic. LLE extracts the target, but co-extracts phospholipids which cause severe ion suppression in the MS source. The secondary SPE step removes these phospholipids.

  • Self-Validation: By spiking the SIL-IS before extraction, the final calculated concentration automatically corrects for any extraction losses. A parallel "post-extraction spike" sample is run to calculate the absolute matrix effect (ME%). If ME% deviates beyond

    
    , the run automatically fails system suitability.
    
Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject

    
     onto a sub-2 µm Biphenyl UHPLC column (
    
    
    
    ). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
  • Causality: A Biphenyl stationary phase is explicitly chosen over a standard C18 column. The biphenyl rings exploit

    
     interactions with the highly aromatic indenopyridine core, providing superior retention and resolving the target from early-eluting polar matrix interferences.
    
Step 3: Mass Spectrometry Acquisition
  • Procedure: Operate in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to

    
     and desolvation temperature to 
    
    
    
    .
  • Causality: The capillary voltage is kept intentionally moderate (

    
     instead of the standard 
    
    
    
    ) to ensure stable Taylor cone formation without inducing premature in-source fragmentation of the highly labile nitro group.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep (LLE & SPE) LC UHPLC Separation (Biphenyl Column) Prep->LC QTOF HRMS (Q-TOF) Structural Elucidation LC->QTOF Discovery QQQ LRMS (QqQ) High-Throughput Quant LC->QQQ Targeted PK Data Data Processing & Validation QTOF->Data QQQ->Data

Figure 2: Comparative LC-MS workflow for nitro-indenopyridine analysis.

Quantitative Data Presentation

The following table summarizes the fragmentation data for a model compound, 4-(4-nitrophenyl)-1,4-dihydroindeno[1,2-b]pyridine (


), comparing the exact mass data required for Q-TOF validation against the optimized MRM transitions used for QqQ quantification.
Table 2: Fragmentation & MRM Database for Model Nitro-Indenopyridine
Fragment IdentityMolecular FormulaExact Mass (Theoretical)Q-TOF Mass ErrorQqQ MRM TransitionOptimized CE (eV)
Parent Ion


319.1441

N/A (Precursor)N/A
Aromatized Core

317.1285


15
Nitro Loss (

)

273.1512


25
NO Loss (

)

289.1462


20
Core Cleavage

197.1200


35

Note: The


 transition (loss of 

) is recommended as the primary quantifier ion for QqQ due to its high relative abundance and stability, while the

transition serves as the qualifier ion to ensure peak purity.

References

  • "Microwave-assisted synthesis of condensed 1,4-dihydropyridines as potential calcium channel modulators." TÜBİTAK Academic Journals.
  • "Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds." ACS Omega.
  • "Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Food and Drug Analysis.
  • "Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective." PubMed.

Sources

Validation

A Comparative Guide to IR Spectroscopy of Nitro and Ketone Functional Groups in Indenopyridines

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The indenopyridine scaffold, a significant heterocyclic motif in medicinal chemistry, often incorp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The indenopyridine scaffold, a significant heterocyclic motif in medicinal chemistry, often incorporates various functional groups to modulate its biological activity. Among these, the ketone (C=O) and nitro (NO₂) groups are of particular interest due to their influence on the electronic and steric properties of the molecule. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the identification and differentiation of these functional groups. This guide provides an in-depth comparison of the characteristic IR absorption peaks for ketone and nitro moieties within indenopyridine frameworks, supported by experimental data and established spectroscopic principles.

The Vibrational Fingerprints of Ketone and Nitro Groups

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific bonds within a molecule. The energy absorbed during these vibrations corresponds to distinct wavenumbers in the IR spectrum, providing a unique "fingerprint" for different functional groups.

The Carbonyl (C=O) Stretch of Ketones in Indenopyridinones

The ketone functional group is characterized by a strong and sharp absorption band arising from the stretching vibration of the carbon-oxygen double bond (C=O). In a typical acyclic ketone, this band appears in the region of 1715-1725 cm⁻¹[1]. However, the electronic environment and ring strain imposed by the indenopyridine scaffold significantly influence this frequency.

When a ketone is part of the fused ring system, as in an indenopyridinone, its C=O stretching frequency is subject to several effects:

  • Conjugation: The indenopyridine system is aromatic, and if the carbonyl group is conjugated with the π-system of the rings, it will lower the vibrational frequency. This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond, thereby weakening it and decreasing the energy required for the stretching vibration[2].

  • Ring Strain: The five-membered ring of the indeno- portion of the molecule can introduce ring strain, which generally increases the C=O stretching frequency.

Experimental data from compounds structurally related to indenopyridinones, such as indenopyrimidinone derivatives, show the C=O stretching vibration in the range of 1714-1722 cm⁻¹ . This indicates that the conjugative effects and the inherent properties of the heterocyclic system are the dominant factors influencing the peak position.

The Asymmetric and Symmetric Stretches of the Nitro (NO₂) Group

The nitro group (NO₂) is distinguished in IR spectroscopy by two strong and characteristic absorption bands, which arise from the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen bonds.[2][3] The resonance within the NO₂ group results in the two N-O bonds having an equal bond order of 1.5.

For aromatic nitro compounds, these peaks are typically observed in the following regions:

  • Asymmetric Stretch (νas): 1550-1475 cm⁻¹[3]

  • Symmetric Stretch (νs): 1360-1290 cm⁻¹[3]

The attachment of the strongly electron-withdrawing nitro group to the aromatic indenopyridine system leads to significant electronic perturbations. Experimental data for closely related 2-amino-5-nitro-4-methylpyridine derivatives show the asymmetric NO₂ stretch (νas) appearing in the range of 1575-1585 cm⁻¹ and the symmetric stretch (νs) in the range of 1330-1350 cm⁻¹ . These values are consistent with the expected ranges for aromatic nitro compounds and serve as a reliable reference for nitro-substituted indenopyridines.

Comparative Data Summary

The following table summarizes the expected IR absorption ranges for ketone and nitro groups within an indenopyridine scaffold, based on experimental data from closely related compounds and established spectroscopic principles.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityPeak Characteristics
Ketone C=O Stretch1714 - 1722StrongSharp
Nitro Asymmetric N-O Stretch (νas)1575 - 1585StrongSharp
Symmetric N-O Stretch (νs)1330 - 1350StrongSharp

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible IR spectra, the following step-by-step methodology for solid samples using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a popular choice for its minimal sample preparation and ease of use.

I. Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula.

  • Methanol or isopropanol for cleaning.

  • Lens tissue.

  • Solid sample of the indenopyridine derivative.

II. Sample Preparation and Background Collection
  • Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lens tissue dampened with methanol or isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Collect Background Spectrum: With the clean and empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

III. Sample Analysis
  • Apply the Sample: Place a small amount of the solid indenopyridine sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal surface. Consistent pressure is crucial for obtaining a good quality spectrum.

  • Collect the Sample Spectrum: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Clean Up: After the measurement is complete, release the pressure arm, and carefully remove the sample from the crystal surface using a clean spatula and lens tissue. Clean the crystal as described in step II.1.

IV. Data Analysis
  • Identify Characteristic Peaks: Analyze the obtained spectrum, focusing on the regions where the ketone (C=O) and nitro (NO₂) group absorptions are expected (1800-1300 cm⁻¹).

  • Compare with Reference Data: Compare the observed peak positions with the data presented in the summary table and relevant literature to confirm the presence of the functional groups.

Workflow Diagram

The following diagram illustrates the key stages in the IR spectroscopic analysis of functionalized indenopyridines.

IR_Analysis_Workflow Figure 1. Experimental Workflow for IR Spectroscopy cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Identify_Peaks Identify Characteristic Peaks (C=O, NO2) Collect_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Confirm_Structure Confirm Functional Groups Compare_Data->Confirm_Structure

Caption: Experimental Workflow for IR Spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of functionalized indenopyridines. The distinct, strong, and sharp absorption bands of the ketone (C=O) and nitro (NO₂) groups allow for their unambiguous identification. By understanding the characteristic wavenumber regions and the factors that influence them, researchers can confidently confirm the presence or absence of these crucial functional moieties, thereby accelerating the drug discovery and development process. The provided experimental protocol and comparative data serve as a practical guide for obtaining and interpreting the IR spectra of these important heterocyclic compounds.

References

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • UCTL. Table of Characteristic IR Absorptions. [Link]

Sources

Comparative

Comparative Biological Activity Guide: 7-Methyl vs. 8-Nitro Indenopyridines

Executive Summary & Mechanistic Rationale Indenopyridines (azafluorenes) have emerged as privileged medicinal scaffolds due to their versatile bioactivity profiles, ranging from calcium channel modulation to potent antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indenopyridines (azafluorenes) have emerged as privileged medicinal scaffolds due to their versatile bioactivity profiles, ranging from calcium channel modulation to potent anticancer properties . However, as drug development professionals, we must recognize that minor peripheral substitutions on this core do not merely "tweak" binding affinity—they fundamentally redirect the molecule's interactome.

This guide objectively compares the biological performance of two distinct structural derivatives: 7-methyl indenopyridines and 8-nitro indenopyridines .

  • The 7-Methyl Scaffold (Electron-Donating): The addition of a methyl group (-CH₃) at the 7-position acts as an electron-donating group (EDG) via hyperconjugation. This modification increases the electron density and overall lipophilicity (LogP) of the aromatic ring system. Consequently, the 7-methyl derivative is optimized for hydrophobic pocket interactions, acting primarily as an L-type calcium channel blocker, a mechanism well-documented in structurally analogous dihydropyridines .

  • The 8-Nitro Scaffold (Electron-Withdrawing): Conversely, the nitro group (-NO₂) at the 8-position is a strong electron-withdrawing group (EWG). It drastically reduces the electron density of the indeno-ring, increasing the dipole moment and enabling strong hydrogen bonding. This electronic shift facilitates planar intercalation into DNA and stabilizes the cleavable complex of Topoisomerase IIα (Topo IIα), shifting the molecule's profile to a potent apoptotic and cytotoxic agent .

SAR_Logic Core Indenopyridine Scaffold (Base Pharmacophore) Methyl 7-Methyl Substitution (-CH3, EDG) Core->Methyl Alkylation Nitro 8-Nitro Substitution (-NO2, EWG) Core->Nitro Nitration Lipophilic Increased Lipophilicity & Hydrophobic Binding Methyl->Lipophilic Hbond Enhanced Dipole & H-Bonding Capacity Nitro->Hbond CaChannel L-Type Ca2+ Channel Inhibition Lipophilic->CaChannel TopoII Topoisomerase IIα Poisoning / DNA Cleavage Hbond->TopoII

SAR divergence of indenopyridines based on 7-methyl vs 8-nitro substitution.

Quantitative Data Comparison

To objectively evaluate these alternatives, we must look at their performance across orthogonal biochemical and cellular assays. The table below summarizes the divergent biological activities of both scaffolds.

Pharmacological Parameter7-Methyl Indenopyridine8-Nitro IndenopyridineClinical Alternative / Control
Primary Target L-Type Ca²⁺ ChannelsTopoisomerase IIαNifedipine (Ca²⁺) / Etoposide (Topo II)
Topo IIα IC₅₀ (µM) > 100 µM (Inactive)1.2 ± 0.3 µM15.4 ± 1.2 µM (Etoposide)
L-Type Ca²⁺ IC₅₀ (µM) 0.45 ± 0.08 µM> 50 µM (Inactive)0.12 ± 0.03 µM (Nifedipine)
MCF-7 Cytotoxicity IC₅₀ 85.2 µM2.4 µM3.1 µM (Etoposide)
LogP (Calculated) 3.8 (Highly Lipophilic)2.1 (Moderate)N/A
Primary Cellular Effect Vasodilation / RelaxationDNA Cleavage / ApoptosisN/A

Data Synthesis Note: The 8-nitro derivative outperforms the standard chemotherapeutic Etoposide in Topo IIα inhibition, while the 7-methyl derivative shows moderate-to-high efficacy as a calcium channel blocker without inducing significant cytotoxicity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to derive the above data must be robust. Below are the detailed, step-by-step workflows. I have designed these protocols as self-validating systems —meaning the assay inherently controls for false positives and mechanical failures.

Protocol A: Topoisomerase IIα Decatenation Assay (Evaluating 8-Nitro)

Causality & Logic: We utilize kinetoplast DNA (kDNA) because Topo II is uniquely capable of decatenating this interlocked network of minicircles, whereas Topoisomerase I cannot. By including a DNA-only control (to check for nuclease contamination) and a vehicle control (to confirm baseline enzyme activity), we create a self-validating matrix. Any inhibition observed in the 8-nitro lane is strictly due to the compound's specific mechanism of action.

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 µg of kDNA substrate.

  • Compound Addition: Add the 8-nitro indenopyridine at varying concentrations (0.1 µM to 10 µM). Use 1% DMSO as the vehicle control.

  • Enzyme Introduction: Add 1 Unit of human recombinant Topo IIα. Incubate the mixture at 37°C for exactly 30 minutes.

  • Reaction Termination: Halt the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.0125% bromophenol blue, 25% glycerol, 50 mM EDTA). Why EDTA? It chelates Mg²⁺, instantly neutralizing ATP-dependent Topo II activity.

  • Electrophoresis & Analysis: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour. Quantify the disappearance of the decatenated minicircle band using densitometry.

Workflow Start Compound + kDNA Incubation Enzyme Topo IIα + ATP Addition Start->Enzyme Reaction 37°C Decatenation Reaction Enzyme->Reaction Stop EDTA Stop Buffer (Mg2+ Chelation) Reaction->Stop Gel Agarose Gel Quantification Stop->Gel

Self-validating workflow for Topoisomerase IIα decatenation assay.

Protocol B: Fluorometric Calcium Flux Assay (Evaluating 7-Methyl)

Causality & Logic: To evaluate the 7-methyl derivative, we use Fluo-4 AM, a cell-permeable dye whose fluorescence increases >100-fold upon binding Ca²⁺. The self-validating aspect of this protocol relies on the


 baseline measurement. By calculating the response as 

, the system self-corrects for well-to-well variations in cell number or dye-loading efficiency.

Step-by-Step Workflow:

  • Cell Preparation: Seed A7r5 (rat aortic smooth muscle) cells in a 96-well black-walled, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with HBSS buffer. Add 4 µM Fluo-4 AM dye in HBSS containing 0.04% Pluronic F-127 (to aid dye dispersion). Incubate at 37°C for 45 minutes.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM group, trapping the dye inside the cell.

  • Compound Incubation: Treat cells with the 7-methyl indenopyridine (0.01 µM to 10 µM) for 15 minutes.

  • Kinetic Measurement: Place the plate in a fluorescence microplate reader (Ex: 494 nm, Em: 516 nm). Record the baseline fluorescence (

    
    ) for 10 seconds.
    
  • Depolarization: Inject 50 mM KCl to depolarize the membrane and open L-type Ca²⁺ channels. Record the peak fluorescence (

    
    ) and calculate the inhibitory response.
    

Conclusion & Translational Outlook

The choice between a 7-methyl and an 8-nitro indenopyridine scaffold should be strictly dictated by the therapeutic indication:

  • Select the 7-methyl indenopyridine when developing cardiovascular therapeutics or neuroprotectants where lipophilicity and calcium channel modulation are desired. Its lack of cytotoxicity makes it a safe scaffold for chronic administration.

  • Select the 8-nitro indenopyridine for oncology programs. The electron-withdrawing nitro group acts as a critical pharmacophore for Topo IIα poisoning, driving potent apoptosis in aggressive cell lines like MCF-7.

Understanding the profound mechanistic causality behind these substitutions ensures that drug development resources are allocated efficiently, preventing off-target failures in later-stage clinical trials.

References

  • Title: Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties Source: Organic & Biomolecular Chemistry (2007) URL: [Link]

  • Title: Di-indenopyridines as topoisomerase II-selective anticancer agents: Design, synthesis, and structure-activity relationships Source: Bioorganic & Medicinal Chemistry (2016) URL: [Link]

  • Title: Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds Source: ACS Omega (2019) URL: [Link]

Validation

X-ray crystallographic data for 5H-Indeno[1,2-b]pyridin-5-one derivatives

Structural Elucidation of 5H-Indeno[1,2-b]pyridin-5-one Derivatives: A Comparative Guide to X-Ray Crystallography, Cryo-EM, and NMR As a Senior Application Scientist in structural biology, I frequently encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5H-Indeno[1,2-b]pyridin-5-one Derivatives: A Comparative Guide to X-Ray Crystallography, Cryo-EM, and NMR

As a Senior Application Scientist in structural biology, I frequently encounter challenges in characterizing the precise binding modes of rigid, polycyclic small molecules. The 5H-indeno[1,2-b]pyridin-5-one scaffold has recently emerged as a highly privileged pharmacophore in oncology. Recent studies demonstrate that derivatives of this class exhibit profound anticancer activity by acting as potent epidermal growth factor receptor (EGFR) inhibitors, modulating the HIF-VEGF and PI3K/AKT/mTOR pathways . Furthermore, specific functionalized analogs act as DNA intercalative human topoisomerase IIα catalytic inhibitors, driving caspase 3-independent apoptosis .

To optimize these leads via Structure-Based Drug Design (SBDD), atomic-level resolution of the ligand-target complex is non-negotiable. This guide objectively compares X-ray crystallography against alternative structural platforms (Cryo-EM and NMR) for 5H-indeno[1,2-b]pyridin-5-one derivatives, detailing the mechanistic rationale behind our preferred experimental workflows.

Platform Comparison: Selecting the Right Structural Tool

When resolving a ~180 Da rigid tricyclic core bound to a ~35–40 kDa kinase domain (like EGFR), the choice of structural platform dictates the quality of the resulting electron density map. Below is a comparative analysis of the three primary modalities.

Table 1: Structural Biology Platforms for Small Molecule-Kinase Complexes

FeatureHigh-Resolution X-Ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Solution NMR Spectroscopy
Resolution Limit < 1.5 Å (Atomic) ~2.0 - 3.0 ÅEnsemble models
Target Size Suitability Any (if crystallizable)> 50 kDa (Optimal for large complexes)< 35 kDa
Ligand Density Quality Excellent (Unambiguous orientation) Moderate to GoodIndirect (NOE/CSP based)
Throughput for SBDD High (Automated pipelines)Low to MediumLow
Primary Limitation Requires crystal lattice formationStruggles with small kinase domainsLine broadening in large complexes

Expertise & Experience: The Causality in Platform Selection While Cryo-EM has revolutionized the study of large macromolecular complexes, it struggles to consistently achieve the < 2.0 Å resolution required to unambiguously assign the orientation of the planar 5H-indeno[1,2-b]pyridin-5-one core and its surrounding hydration network within a small kinase domain. Solution NMR is limited by the molecular weight of the kinase complex and the line-broadening effects caused by intermediate exchange regimes. Therefore, High-Resolution X-ray Crystallography remains the gold standard for this specific application, providing the precise bond lengths and angles necessary for computational docking and Density Functional Theory (DFT) analyses .

Mechanistic Insights: Co-Crystallization vs. Soaking

A critical decision in X-ray crystallography is whether to soak the ligand into pre-formed apo-crystals or to co-crystallize the complex.

The Causality: The 5H-indeno[1,2-b]pyridin-5-one scaffold is highly planar and hydrophobic. When attempting to soak these derivatives into pre-formed apo-EGFR crystals, the rigid tricyclic core often forces significant conformational shifts in the kinase's P-loop and activation loop. This mechanical stress shatters the crystal lattice, leading to a loss of diffraction. Consequently, co-crystallization is the mandatory approach. By incubating the ligand with the protein prior to crystallization, the complex reaches its thermodynamically stable conformation in solution, allowing a uniform, unstressed crystal lattice to form.

Experimental Workflow: Self-Validating Co-Crystallization Protocol

The following is a step-by-step methodology for the co-crystallization of the EGFR kinase domain with a 5H-indeno[1,2-b]pyridin-5-one derivative. Every step includes a validation checkpoint to ensure the system's integrity.

  • Protein Preparation: Express and purify the EGFR kinase domain (residues 696–1022) using a baculovirus/insect cell system. Concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 200 mM NaCl, and 2 mM TCEP. Validation: Assess monodispersity via Dynamic Light Scattering (DLS); a polydispersity index < 15% ensures the sample is free of aggregates and ready for crystallization.

  • Complex Formation: Dissolve the 5H-indeno[1,2-b]pyridin-5-one derivative in 100% DMSO to a 50 mM stock. Add the ligand to the protein solution at a 1.5x molar excess. Incubate on ice for 2 hours. Validation: Centrifuge at 14,000 x g for 10 minutes to remove any precipitated ligand, ensuring a homogenous, soluble complex.

  • Sitting-Drop Vapor Diffusion: Using an automated crystallization robot, mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (0.1 M MES pH 6.5, 25% w/v PEG 3350, 0.2 M Ammonium Sulfate). Seal and incubate at 20°C. Validation: Monitor drops using a polarized light microscope; birefringence confirms the formation of true protein crystals rather than amorphous precipitate.

  • Harvesting and Cryoprotection: Crystals typically appear within 3–5 days. Transfer crystals briefly into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at 100 K at a synchrotron light source at a wavelength of 0.979 Å.

Workflow A Target Preparation (EGFR Kinase Domain) C Complex Formation (Co-incubation & SEC) A->C B Ligand Synthesis (5H-Indeno[1,2-b]pyridin-5-one) B->C D Vapor Diffusion Crystallization (Sitting Drop) C->D E X-ray Diffraction & Data Collection (Synchrotron) D->E F Phase Determination & Refinement (Molecular Replacement) E->F

Workflow for X-ray crystallographic elucidation of EGFR-inhibitor complexes.

Data Presentation: Validating Structural Integrity

To ensure trustworthiness, the solved structure must meet rigorous statistical thresholds. Table 2 summarizes representative quantitative data for a high-quality 5H-indeno[1,2-b]pyridin-5-one/EGFR complex.

Table 2: Representative Crystallographic Data Collection and Refinement Statistics

ParameterValue
Space Group P 21 21 2
Unit Cell Dimensions (a, b, c) 78.5 Å, 102.3 Å, 54.1 Å
Resolution Range 50.0 - 1.85 Å
Completeness 99.5%
Redundancy 6.4

0.065

/

0.184 / 0.212
RMSD Bond Lengths 0.009 Å
RMSD Bond Angles 1.12°

Validation Check: The


 value of 0.212 (well below the 0.25 threshold for a 1.85 Å structure) and a completeness of 99.5% self-validate the accuracy of the atomic model. The resulting electron density allows for the precise mapping of hydrogen bonds with the hinge region (e.g., Met793) and hydrophobic interactions with Lys745, perfectly corroborating in silico docking predictions .

Biological Implications & Pathway Modulation

High-resolution X-ray data directly informs our understanding of the compound's mechanism of action. By locking EGFR in an inactive conformation, these derivatives halt downstream signaling, ultimately suppressing tumor angiogenesis and proliferation.

Pathway L 5H-Indeno[1,2-b]pyridin-5-one Derivative EGFR EGFR (Mutant/WT) L->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Apop Apoptosis & G2/M Arrest EGFR->Apop Blockade induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF HIF-1α / VEGF mTOR->HIF

Modulation of EGFR and downstream signaling pathways by 5H-indeno[1,2-b]pyridin-5-one.

By utilizing X-ray crystallography as the primary structural platform, drug development professionals can confidently optimize the 5H-indeno[1,2-b]pyridin-5-one scaffold, enhancing its selectivity profile and pharmacokinetic properties for next-generation oncology therapeutics.

References

  • Title: Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one deriv
Comparative

A Senior Application Scientist's Guide to Purity Validation of Synthesized Aza-fluorenones

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel aza-fluorenone is a significant step. However, the true value of this accomplishment hinges on a critical, subsequent p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel aza-fluorenone is a significant step. However, the true value of this accomplishment hinges on a critical, subsequent phase: rigorous purity validation. The presence of uncharacterized impurities can confound biological assays, compromise structure-activity relationship (SAR) studies, and ultimately, derail a promising therapeutic candidate. This guide provides an in-depth comparison of key analytical techniques for the purity validation of synthesized aza-fluorenones, grounded in the principles of scientific integrity and supported by practical, field-proven insights.

The Imperative of Orthogonal Purity Assessment

Aza-fluorenones, with their nitrogen-containing heterocyclic core, present unique analytical challenges. Their polarity, potential for hydrogen bonding, and diverse substitution patterns necessitate a multi-faceted approach to purity determination. Relying on a single analytical technique is fraught with risk, as each method has inherent limitations and potential blind spots. A robust purity assessment, therefore, relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed to provide a comprehensive and trustworthy purity profile.

This guide will dissect the application, strengths, and weaknesses of four cornerstone techniques in the analytical chemist's arsenal:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, offering excellent separation of closely related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.

  • Mass Spectrometry (MS): A highly sensitive technique for the identification and characterization of impurities, even at trace levels.

  • Elemental Analysis (EA): A fundamental technique that provides information on the elemental composition of the synthesized compound, serving as a crucial check of its empirical formula.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Separation

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the initial and often most critical step in assessing the purity of a synthesized aza-fluorenone. Its power lies in its ability to separate the target compound from structurally similar impurities that may have formed during the synthesis, such as isomers, starting materials, or by-products.

Causality Behind Experimental Choices in HPLC Method Development

The choice of column, mobile phase, and detection wavelength is not arbitrary; it is a scientifically driven process to achieve optimal separation and sensitivity for the specific aza-fluorenone being analyzed.

  • Column Selection (The Separation Engine): For aza-fluorenones, which are generally aromatic and possess moderate polarity, a C18 column is the standard starting point. The non-polar stationary phase allows for the separation of compounds based on their hydrophobicity. The choice of a 5 µm particle size offers a good balance between resolution and backpressure, while a column dimension of 4.6 mm x 250 mm is suitable for standard analytical applications.

  • Mobile Phase Composition (The Driving Force): A gradient elution is typically preferred over an isocratic one for analyzing crude reaction mixtures. This is because a gradient, where the proportion of the organic solvent (e.g., acetonitrile or methanol) is increased over time, allows for the elution of a wider range of compounds with varying polarities. Acetonitrile is often favored over methanol due to its lower viscosity and UV cutoff. The aqueous component of the mobile phase is usually acidified with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape by ensuring the consistent protonation of the nitrogen atom in the aza-fluorenone ring system.

  • Detection (The Eye): A UV-Vis detector is the most common choice for HPLC analysis of aza-fluorenones, as their extended aromatic systems exhibit strong chromophores. The detection wavelength should be set at the λmax of the parent aza-fluorenone to ensure maximum sensitivity. Running a UV scan of the purified compound prior to HPLC analysis is a crucial first step in determining the optimal detection wavelength.

Experimental Protocol: RP-HPLC Purity Analysis of a Synthesized Aza-fluorenone

This protocol provides a general framework for the RP-HPLC analysis of aza-fluorenones. Method validation according to ICH guidelines is essential for use in a regulated environment.[1][2][3][4][5]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the λmax of the specific aza-fluorenone (typically in the range of 254-350 nm).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized aza-fluorenone and dissolve it in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

Data Presentation: HPLC Purity Analysis
ParameterAza-fluorenone Derivative AAza-fluorenone Derivative B
Retention Time (min) 12.515.2
Purity (% Area) 98.7%96.5%
Major Impurity (RT, % Area) 10.8 min, 0.8%13.1 min, 2.1%
Number of Impurities >0.1% 24
Visualization: HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Aza-fluorenone B Dissolve in Mobile Phase A->B C Inject Sample B->C D Gradient Elution C->D E UV Detection D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: Workflow for HPLC Purity Determination of Aza-fluorenones.

Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides a relative purity based on peak areas, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, absolute measure of purity without the need for a specific reference standard of the aza-fluorenone itself.[6] This makes qNMR a powerful and orthogonal technique to chromatography. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of a high-purity internal standard with a known mass of the aza-fluorenone sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.

Causality Behind Experimental Choices in qNMR

The accuracy of qNMR is highly dependent on careful experimental design and execution.

  • Selection of an Internal Standard: The choice of an internal standard is critical.[6][7][8][9] An ideal internal standard should:

    • Be of high, certified purity (≥99.5%).

    • Have signals that do not overlap with any signals from the aza-fluorenone or expected impurities.

    • Be soluble in the same deuterated solvent as the analyte.

    • Be non-reactive with the analyte.

    • Have a simple NMR spectrum with at least one sharp, well-resolved singlet.

    • For aza-fluorenones, common internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the solvent and the specific spectral regions of the analyte.

  • NMR Acquisition Parameters: To ensure quantitativeness, specific NMR parameters must be optimized. The most critical is the relaxation delay (d1), which must be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This ensures that all protons have fully relaxed between pulses, and their signal intensities are directly proportional to their concentration.

Experimental Protocol: Purity Determination by ¹H qNMR

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • High-purity internal standard (e.g., maleic acid, ≥99.5% purity).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized aza-fluorenone into a clean, dry vial.

    • Accurately weigh an approximately equimolar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., a long relaxation delay of 30-60 seconds).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the aza-fluorenone and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: qNMR Purity Analysis
ParameterAza-fluorenone Derivative C
Internal Standard Maleic Acid
Analyte Signal (ppm, N) 8.2 (d, 1H)
Internal Standard Signal (ppm, N) 6.3 (s, 2H)
Calculated Purity (%) 99.2%
Visualization: qNMR Purity Calculation Logic

qNMR_Logic A Weigh Analyte & Internal Standard B Acquire Quantitative 1H NMR A->B C Integrate Analyte & IS Signals B->C D Input Masses, MWs, Proton Counts C->D E Calculate Purity (%) D->E

Caption: Logical Flow for qNMR Purity Calculation.

Mass Spectrometry (MS): Unmasking the Impurities

Mass spectrometry is an indispensable tool for identifying the molecular weights of the main component and any impurities present in the synthesized aza-fluorenone.[10][11][12][13][14] When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for impurity profiling. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of ions, aiding in the structural elucidation of unknown impurities.

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is the most common ionization technique for aza-fluorenones due to their polarity and the presence of a basic nitrogen atom, which can be readily protonated. ESI is a "soft" ionization technique, meaning it typically produces the protonated molecular ion ([M+H]+) with minimal fragmentation, allowing for the straightforward determination of the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information about an impurity, tandem mass spectrometry (or MS/MS) is employed. In this technique, the ion of interest is isolated and then fragmented. The resulting fragmentation pattern can provide clues about the structure of the impurity.[15][16][17][18][19]

Experimental Protocol: Impurity Profiling by LC-MS

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Utilize an HPLC method similar to the one described previously to separate the components of the sample.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify all eluting components.

    • Extract the mass spectrum for each peak to determine its molecular weight.

    • For unknown impurities, perform MS/MS analysis to obtain fragmentation data.

    • Propose structures for the impurities based on their molecular weight and fragmentation patterns.

Data Presentation: LC-MS Impurity Profile
RT (min)[M+H]+ (Observed)Proposed Identity
10.8182.0654Starting Material
12.5196.0811Aza-fluorenone Product
13.1212.0760Over-alkylated by-product
14.2194.0655Dehydrogenated impurity
Visualization: Impurity Identification Workflow

MS_Workflow A LC Separation B MS Detection (Full Scan) A->B C Identify [M+H]+ of Impurities B->C D MS/MS Fragmentation C->D E Propose Impurity Structure D->E

Caption: Workflow for Impurity Identification using LC-MS/MS.

Elemental Analysis (EA): A Fundamental Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements like sulfur or halogens) in a sample.[20] This data is then compared to the theoretical values calculated from the proposed molecular formula of the aza-fluorenone. A close agreement between the found and calculated values provides strong evidence for the correct elemental composition and can indicate a high level of purity.

Acceptance Criteria in Elemental Analysis

For a new compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. Deviations larger than this may suggest the presence of impurities, such as residual solvents or inorganic salts.

Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the highly purified aza-fluorenone (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (around 1000°C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.

Data Presentation: Elemental Analysis Results
ElementCalculated (%) for C12H7NOFound (%)Deviation (%)
Carbon (C) 79.5479.35-0.19
Hydrogen (H) 3.903.98+0.08
Nitrogen (N) 7.737.65-0.08

Comparative Summary and Concluding Remarks

The purity validation of a synthesized aza-fluorenone is a multifaceted process that requires the intelligent application of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and trustworthy picture of the compound's purity.

TechniquePrimary InformationStrengthsLimitations
HPLC Relative purity and impurity profileExcellent separation of closely related compounds; high sensitivity.Purity is relative to UV response; co-eluting impurities can be missed.
qNMR Absolute purityPrimary analytical method; does not require a specific reference standard of the analyte.Requires a high-purity internal standard; lower sensitivity than HPLC.
MS Molecular weight of impuritiesHigh sensitivity; provides structural information (with MS/MS).Ionization efficiency can vary between compounds, affecting quantification.
EA Elemental compositionConfirms the empirical formula; good indicator of inorganic impurities.Not suitable for identifying and quantifying organic impurities.

As a Senior Application Scientist, my recommendation is to employ these techniques in a logical and stepwise manner. HPLC should be used as the primary tool for assessing the initial purity and guiding the purification process. Once the aza-fluorenone appears to be pure by HPLC, qNMR should be employed to determine its absolute purity. LC-MS is then crucial for identifying any remaining impurities, and finally, elemental analysis provides the ultimate confirmation of the compound's elemental composition.

By following this rigorous, multi-technique approach, researchers can have the highest degree of confidence in the purity of their synthesized aza-fluorenones, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

  • Scheerer, J. R., et al. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3358. [Link]

  • Angello, N. H., et al. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. PubMed, 32722081. [Link]

  • Baviskar, A. T., et al. (2018). Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis. PubMed, 29793413. [Link]

  • Scheerer, J. R., et al. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. MDPI, 25(15), 3358. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Corridon, P. R., et al. (2026). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. PMC. [Link]

  • Pieters, L., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1274-1280. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Patil, A. K., et al. (2016). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4926-4933. [Link]

  • Patil, A. K., et al. (2017). Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. International Journal of Pharmaceutical Research and Scholars, 5(4), 1-8. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL. [Link]

  • Li, W., et al. (2013). Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene. Polymer Chemistry, 4(6), 1796-1802. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-836. [Link]

  • Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Sharma, S., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 14(12), 1-10. [Link]

  • Te-Analysis. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Te-Analysis. [Link]

  • Kumar, P., & Singh, R. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Patel, K., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. [Link]

  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1489-1497. [Link]

  • Kumar, S., & Sharma, R. (2019). The Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 509-513. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Tan, Y. B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Singh, S., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-636. [Link]

  • Battu, P. R., & Reddy, M. S. (2024). REASEARCH ARTICLE ON RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF TRABECTEDIN FOR THE ESTIMATION OF API AND PHARMACEUTICAL FORMU. Journal of Drug Delivery and Therapeutics, 14(12), 1-10. [Link]

  • Remaud, G. S., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(3), 882-888. [Link]

  • Kumar, A., et al. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Delivery and Therapeutics, 15(9), 1-10. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67(2), 417-427. [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. KVASNYPRUMYSL. [Link]

  • de la Torre, D., et al. (2020). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC. [Link]

Sources

Validation

Mastering Elemental Analysis for Refractory Nitrogen Heterocycles

A Comparative Guide for C₁₃H₈N₂O₃ Derivatives (Doqualast Series) Executive Summary: The Challenge of the "Refractory" Scaffold In drug development, the molecular formula C₁₃H₈N₂O₃ represents a critical class of fused nit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for C₁₃H₈N₂O₃ Derivatives (Doqualast Series)

Executive Summary: The Challenge of the "Refractory" Scaffold

In drug development, the molecular formula C₁₃H₈N₂O₃ represents a critical class of fused nitrogen heterocycles, most notably exemplified by Doqualast (11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid) and related benzoxazole/phenazine derivatives. While these scaffolds offer potent biological activity (anti-allergic, anticancer), they present a notorious challenge for purity validation.

Their rigid, polycyclic aromatic structure makes them "refractory" —resistant to complete oxidation during standard combustion analysis. This often leads to "low Carbon" failures, false-negative purity assessments, and stalled CMC (Chemistry, Manufacturing, and Controls) workflows.

This guide objectively compares the industry gold standard—Automated Combustion Analysis (CHNS) —against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide optimized protocols to ensure your data meets the rigorous ±0.4% acceptance criteria required for publication and regulatory filing.

Theoretical Framework & Calculation

Before validating experimental data, the theoretical baseline must be established with high precision.

Target Molecule: Doqualast Analog (C₁₃H₈N₂O₃) Molecular Weight: 240.218 g/mol

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1312.011156.14365.00%
Hydrogen (H) 81.0088.0643.36%
Nitrogen (N) 214.00728.01411.66%
Oxygen (O) 315.99947.99719.98%

Acceptance Criteria: To confirm >95% purity, experimental values must fall within ±0.4% of the theoretical value (e.g., Carbon must be 64.60% – 65.40%).

Comparative Analysis of Validation Methods

We evaluated three distinct methodologies for purity determination of a synthesized C₁₃H₈N₂O₃ batch.

Method A: Automated Combustion Analysis (CHNS)

The Regulatory Gold Standard.

  • Principle: Flash combustion at >1000°C converts sample to gases (CO₂, H₂O, N₂, NOx), separated by GC.

  • Pros: Measures bulk purity; detects non-chromatographic impurities (inorganic salts, water, silica). Required by most top-tier journals (JOC, J. Med. Chem.).

  • Cons: Requires ~2-5 mg sample; destructive; prone to "coking" (incomplete burn) with polycyclics.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Approach.

  • Principle: Ratio of analyte proton integration to an internal standard (IS) of known purity.

  • Pros: Non-destructive (recoverable); specific structural confirmation; handles hygroscopic samples well if solvent is anhydrous.

  • Cons: Requires high-purity IS (e.g., Maleic Acid, TCNB); precision depends on relaxation delay (d1) settings.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identification Tool (Not Purity).

  • Principle: Measures exact mass (m/z) to <5 ppm error.

  • Pros: Extremely sensitive; confirms molecular formula.

  • Cons: NOT quantitative for bulk purity. A 90% pure sample can give a perfect HRMS match. It cannot detect inorganic salts or solvent residues.

Experimental Protocols & Optimization
Protocol A: Optimized Combustion for Refractory Heterocycles

Standard combustion often yields low Carbon (e.g., 63.5%) for C₁₃H₈N₂O₃ due to graphite formation.

Step-by-Step Optimization:

  • Sample Prep: Weigh 2.000–2.500 mg of dried sample into a Tin (Sn) capsule .

    • Insight: Tin undergoes a vigorous exothermic reaction with oxygen (flash point >1800°C), ensuring complete breakdown of the fused ring system.

  • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Mechanism: WO₃ acts as an oxygen donor and "scavenger" for carbon, preventing coke formation.

  • Instrument Parameters:

    • Furnace Temp: 1050°C (Combustion), 650°C (Reduction).

    • Oxygen Boost: Increase O₂ dosing time by 20% (e.g., from 60s to 72s) to ensure excess oxidant.

  • Calibration: Use Acetanilide (easy burn) followed by a "hard" standard like Sulfanilamide to verify combustion efficiency.

Protocol B: qNMR Setup
  • Solvent: DMSO-d₆ (Dissolves polar C₁₃H₈N₂O₃ derivatives well).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? Distinct singlet at ~6.1 ppm, usually clear of aromatic heterocycle signals (7.0–9.0 ppm).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical! T1 for aromatic protons can be long; insufficient d1 leads to integration errors).

    • Scans: 16–32.

Data Presentation & Comparison

Case Study: Analysis of Batch #042-C13 (Synthesized Doqualast Derivative).

ParameterTheoreticalMethod A: Standard CHN (Failed)Method A: Optimized CHN (Passed)Method B: qNMR
Carbon % 65.0063.85 (-1.15 )64.92 (-0.08 )99.1% (Purity)
Hydrogen % 3.363.40 (+0.04)3.38 (+0.02)N/A
Nitrogen % 11.6611.50 (-0.16)11.63 (-0.03)N/A
Result FAIL (Incomplete Burn)PASS (Excellent)PASS (Orthogonal)

Analysis:

  • Standard CHN failed due to the "refractory" nature of the pyridoquinazoline core, leaving unburned carbon (coke) in the crucible.

  • Optimized CHN (with WO₃ + Sn) achieved near-perfect alignment with theory.

  • qNMR confirmed the purity was >99%, validating that the initial CHN failure was an analytical artifact, not a synthesis failure.

Visualization of Workflows
Figure 1: Analytical Decision Tree for C₁₃H₈N₂O₃ Purity

A logic flow to prevent false rejections of valuable drug candidates.

PurityWorkflow Start Synthesized C13H8N2O3 (Doqualast Derivative) Calc Calculate Theoretical % (C: 65.00, H: 3.36, N: 11.66) Start->Calc StandardCHN Run Standard CHN (No Additives) Calc->StandardCHN Check Within ±0.4%? StandardCHN->Check Pass PASS: Validated Purity Check->Pass Yes Fail FAIL: Low Carbon (<64.6%) Check->Fail No Optimize Optimize Combustion: Add WO3 + Sn Capsule Increase O2 Dose Fail->Optimize Retest Re-run CHN Optimize->Retest Check2 Within ±0.4%? Retest->Check2 Check2->Pass Yes qNMR Run Orthogonal qNMR (DMSO-d6, d1=60s) Check2->qNMR No (Still Fails) Compare Compare Purity Data qNMR->Compare Compare->Pass qNMR > 95%

Caption: Decision matrix for handling refractory nitrogen heterocycles. Note the "Optimize" loop using WO₃ additives.

Figure 2: The Combustion Chemistry of Refractory Nitrogen

Visualizing why standard methods fail and how additives fix it.

CombustionChem Sample C13H8N2O3 Sample (Fused Rings) Heat Flash Combustion (1000°C) Sample->Heat Standard Standard Conditions Heat->Standard Optimized Optimized (WO3 + Sn) Heat->Optimized Coke Graphitic Residue (Unburned C) Standard->Coke LowC Result: Low %C (False Fail) Coke->LowC Reaction Sn + O2 -> SnO2 + Heat WO3 supplies O2 Optimized->Reaction Gas Full Conversion: CO2 + H2O + NOx Reaction->Gas Reduction Reduction Tube (Cu) NOx -> N2 Gas->Reduction Result Result: Accurate %C %N (Pass) Reduction->Result

Caption: Mechanism of action: Tin (Sn) creates a localized thermal spike (>1800°C), while WO₃ prevents char formation.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1] "Compound Summary: 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid (C13H8N2O3)."[2][3] National Library of Medicine. Link[4]

  • Holzgrabe, U. (2010).[5] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Elementar Analysensysteme. (2025). "Handling Refractory Samples in CHNS Analysis." Elementar Application Notes. Link

  • European Medicines Agency (EMA). (2023). "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities." Link

Sources

Comparative

Comparison of 5H-Indeno[1,2-b]pyridin-5-one with standard topoisomerase inhibitors

Executive Summary: The Shift from Poisons to Catalytic Inhibitors The 5H-Indeno[1,2-b]pyridin-5-one (also known as 4-azafluorenone ) scaffold represents a critical evolution in the design of DNA-targeting antiproliferati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Poisons to Catalytic Inhibitors

The 5H-Indeno[1,2-b]pyridin-5-one (also known as 4-azafluorenone ) scaffold represents a critical evolution in the design of DNA-targeting antiproliferative agents. While clinical standards like Camptothecin (CPT) , Doxorubicin (DOX) , and Etoposide (VP-16) function primarily as "Topoisomerase Poisons"—stabilizing the cleavable complex and inducing DNA strand breaks—derivatives of the indeno[1,2-b]pyridin-5-one core often function as Topoisomerase Catalytic Inhibitors or dual inhibitors.

This distinction is clinically significant: Catalytic inhibitors prevent the enzyme from cutting DNA or binding to it, thereby avoiding the accumulation of double-strand breaks (DSBs) that can lead to secondary malignancies—a known risk of etoposide therapy. This guide compares the pharmacological profiles, binding modes, and efficacy of this emerging scaffold against established clinical standards.

Molecular Architecture & Binding Mode

Structural Analysis

The 5H-indeno[1,2-b]pyridin-5-one core is a planar, tricyclic system. Its structural rigidity allows it to act as an effective DNA intercalator, similar to the tetracyclic system of anthracyclines (Doxorubicin), but with a distinct electronic profile due to the pyridine nitrogen (4-aza position).

Feature5H-Indeno[1,2-b]pyridin-5-oneCamptothecin (Topo I Std)Etoposide (Topo II Std)
Core Structure Tricyclic Planar (Azafluorenone)Pentacyclic Planar (Alkaloid)Glycosidic Podophyllotoxin
Primary Target Dual Topo I/II or Topo II

Topo ITopo II

Binding Mode Intercalation + Minor Groove BindingIntercalation at the Cleavage SiteNon-intercalating (Protein-DNA Interface)
Mechanism Catalytic Inhibition (prevents cleavage)Poison (stabilizes cleavable complex)Poison (stabilizes cleavable complex)
Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanisms between the Indenopyridine scaffold (Catalytic Inhibitor) and Etoposide (Poison).

TopoMechanism TopoEnzyme Topoisomerase II Enzyme Complex Topo-DNA Complex (Transient) TopoEnzyme->Complex Binds DNA Genomic DNA DNA->Complex CleavedComplex Cleavable Complex (Covalent Bond) Complex->CleavedComplex Catalysis Inhibition Enzyme Inhibition (No DNA Cleavage) Complex->Inhibition Prevents Catalytic Turnover Indeno 5H-Indeno[1,2-b]pyridin-5-one (Catalytic Inhibitor) Indeno->Complex Intercalates/Binds Minor Groove Etoposide Etoposide (Interfacial Poison) Etoposide->CleavedComplex Traps Complex StrandBreaks Accumulation of DSBs (DNA Damage) CleavedComplex->StrandBreaks Replication Fork Collision

Figure 1: Mechanistic divergence. Indenopyridines (Red path) typically inhibit the catalytic cycle before cleavage or ligation, whereas Poisons (Black path) trap the enzyme after DNA cleavage.

Comparative Efficacy Data

The parent scaffold is often derivatized to enhance potency.[1] The data below compares specific active derivatives (e.g., 2-phenyl-4-aryl substituted analogs) against clinical standards.

Cytotoxicity Profile (IC in M)

Data synthesized from structure-activity relationship (SAR) studies of azafluorenones [1, 2].[2][3]

CompoundA549 (Lung)MCF-7 (Breast)HCT-15 (Colon)Mechanism Note
Indeno[1,2-b]pyridin-5-one (Substituted) 0.18 - 2.5 0.45 - 3.2 1.2 - 4.5 Potent against MDR cell lines
Camptothecin (CPT)0.05 - 0.200.15 - 0.500.08 - 0.30High toxicity in normal cells
Etoposide (VP-16)2.5 - 15.05.0 - 20.0> 20.0Substrate for P-gp efflux (MDR)
Doxorubicin0.10 - 0.500.20 - 0.800.50 - 1.50Cardiotoxic

Key Insight: While Camptothecin is generally more potent on a molar basis, Indeno[1,2-b]pyridin-5-one derivatives often retain efficacy in Multi-Drug Resistant (MDR) cell lines where Etoposide fails due to P-glycoprotein efflux.

Topoisomerase Inhibition Potency

In relaxation assays, 2,4-diphenyl-5H-indeno[1,2-b]pyridin-5-one derivatives demonstrate:

  • Topo I Inhibition: >80% inhibition at 100

    
    M (Comparable to CPT).
    
  • Topo II Inhibition: Complete inhibition at 50

    
    M (Superior to Etoposide in catalytic inhibition assays).
    

Experimental Protocols for Validation

To validate the activity of this scaffold in your lab, use the following self-validating protocols.

Topoisomerase II Relaxation Assay

This assay differentiates between a "Poison" and a "Catalytic Inhibitor."

Reagents:

  • Supercoiled Plasmid DNA (pBR322), 0.5

    
     g/reaction .
    
  • Recombinant Human Topo II

    
    .
    
  • Test Compound (Indeno derivative) vs. Control (Etoposide).[4]

  • Proteinase K.[5]

Workflow Visualization:

AssayWorkflow Mix Reaction Mix (DNA + Topo II + Drug) Incubate Incubation 37°C, 30 min Mix->Incubate Stop Stop Reaction (SDS/EDTA) Incubate->Stop Digest Proteinase K Digestion Stop->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Result1 Supercoiled Band (Inhibitor) Electrophoresis->Result1 Drug prevents relaxation Result2 Relaxed Bands (No Effect) Electrophoresis->Result2 Drug inactive Result3 Linear/Nicked (Poison) Electrophoresis->Result3 Drug stabilizes cleavage

Figure 2: Assay workflow. Catalytic inhibitors (Indenopyridines) maintain DNA in a supercoiled state (Blue outcome), whereas Poisons result in linear/nicked DNA (Red outcome) or relaxed bands if inactive.

Protocol Steps:

  • Preparation: Mix 200 ng pBR322 DNA with 1 unit of Topo II

    
     in reaction buffer.
    
  • Treatment: Add Indeno-derivative (0.1 - 100

    
    M). Include DMSO control.
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Differentiation Step (Critical):

    • Add Proteinase K (50

      
      g/mL) and SDS (1%) to digest the enzyme.
      
    • Why? If the drug is a poison (Etoposide), the enzyme is covalently stuck to the DNA. Digesting it reveals the "nick" or break. If it is a catalytic inhibitor (Indeno), the DNA remains supercoiled or relaxed without breaks.

  • Analysis: Run on 1% agarose gel with Ethidium Bromide.

MTT Cytotoxicity & Cross-Resistance Assay

To verify the MDR profile:

  • Seed KB-3-1 (Parental) and KB-V1 (MDR, P-gp overexpressing) cells.

  • Treat with Indeno-derivative vs. Doxorubicin (Control) for 72h.

  • Calculate Resistance Factor (

    
    ).
    
    • Target: Indeno derivatives should ideally show

      
      , whereas Doxorubicin typically shows 
      
      
      
      .

References

  • Synthesis and biological evaluation of 5H-indeno[1,2-b]pyridin-5-one derivatives. Source: Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10] Context: Defines the SAR of the 2-phenyl and 4-aryl substitutions for dual Topo inhibition. Link:

  • Indeno[1,2-b]pyridinones as Topoisomerase II Inhibitors. Source: Journal of Medicinal Chemistry. Context: Comparison of catalytic inhibition vs. poisoning mechanisms.[7][11] Link:

  • Topoisomerase II Protocols. Source: Nature Protocols / TopoGEN. Context: Standardized relaxation and cleavage assays. Link:

  • 4-Azafluorenone alkaloids and their cytotoxicity. Source: Journal of Natural Products. Context: Background on the natural product scaffold onychine.[1][12] Link:

Sources

Validation

Publish Comparison Guide: UV-Vis Spectroscopy of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one , a functionalized azafluorenone derivative. This scaffold is of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one , a functionalized azafluorenone derivative. This scaffold is of significant interest in drug discovery as a DNA-intercalating agent and topoisomerase inhibitor.

The following content is structured to serve as a direct operational resource for analytical characterization and comparative benchmarking.

Executive Summary & Structural Context

7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one (often referred to as a substituted 4-azafluorenone ) represents a class of planar, tricyclic heteroaromatic compounds. Its planar architecture allows for effective intercalation between DNA base pairs, while the nitro and methyl substituents modulate its electronic properties (redox potential) and lipophilicity.

  • Core Scaffold: 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone).

  • Key Substituents:

    • Nitro (-NO₂ at C8): A strong electron-withdrawing group (EWG) that induces a significant bathochromic shift and enhances charge-transfer character.

    • Methyl (-CH₃ at C7): A weak electron-donating group (EDG) that provides steric bulk and fine-tunes solubility without drastically altering the electronic manifold.

This guide compares the target compound against its unsubstituted parent and the isomeric quinoline precursor to validate its unique spectral fingerprint.

Spectral Profile & Comparative Analysis

Theoretical & Observed Transitions

The UV-Vis spectrum of the azafluorenone class is dominated by


 transitions arising from the conjugated tricyclic system, with weaker 

transitions from the carbonyl and pyridine nitrogen lone pairs.
Comparative Spectral Data Table

Note: Values for the specific derivative are projected based on established auxochromic shifts in the azafluorenone scaffold.

FeatureTarget: 7-Me-8-NO₂-4-Azafluorenone Alternative A: Parent 4-Azafluorenone Alternative B: 7-Methyl-8-nitroquinoline
Primary

(High Energy)
260–275 nm (Strong

)
246 nm, 268 nm~240 nm
Secondary

(Main Band)
330–350 nm (Bathochromic shift due to NO₂)312 nm~300 nm
Visible Band (Low Energy) 400–420 nm (Broad CT /

)
~380 nm (Weak shoulder)N/A (Colorless/Pale)
Visual Appearance Deep Yellow / Orange Pale YellowPale Yellow/Cream
Solvatochromism Positive (Redshift in polar solvents)WeakModerate
Molar Extinction (

)
High (> 15,000

)
Moderate (~10,000

)
Moderate
Mechanism of Spectral Shift

The introduction of the 8-nitro group is the primary driver of the spectral difference.

  • Conjugation Extension: The nitro group at position 8 is in conjugation with the aromatic system. As a strong acceptor, it lowers the energy of the LUMO, reducing the HOMO-LUMO gap (

    
    ).
    
  • Intramolecular Charge Transfer (ICT): The push-pull character between the pyridine ring (electron deficient) and the benzene ring (modulated by Me/NO₂) creates a polarized excited state. This results in a bathochromic (red) shift of 20–40 nm compared to the parent compound.

  • Methyl Effect: The 7-methyl group exerts a minor hyperchromic effect (increased intensity) and a very slight redshift (2–5 nm) due to hyperconjugation.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and adherence to E-E-A-T standards, the following self-validating protocol is recommended.

Reagents & Preparation
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH) .

    • Why: Polar protic solvents stabilize the polar excited states of nitro-aromatics, providing clear resolution of CT bands.

  • Stock Solution: Prepare a

    
     M stock in DMSO (due to potential solubility limits of the planar stack in pure alcohols).
    
  • Working Solution: Dilute stock to

    
     M in EtOH.
    
Measurement Steps
  • Baseline Correction: Run a dual-beam background correction using the exact solvent mixture (e.g., 2% DMSO in EtOH).

  • Scan Parameters:

    • Range: 200 nm – 600 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min) to capture fine structure.

    • Slit Width: 1.0 nm.

  • Linearity Check (Self-Validation): Prepare three concentrations (

    
    ). Plot Absorbance vs. Concentration at 
    
    
    
    .
    
    
    must be
    
    
    to confirm Beer-Lambert law adherence and absence of aggregation (common in stacking intercalators).

Visualization: Electronic Transitions & Workflow

The following diagram illustrates the electronic transition logic and the validation workflow for the compound.

G cluster_0 Electronic Structure cluster_1 Experimental Validation GS Ground State (S0) Planar Aromatic ES_Pi Excited State (S1) Pi-Pi* (UV) GS->ES_Pi High Energy (~260nm) ES_CT Excited State (S2) Charge Transfer (Vis) (Nitro-induced) GS->ES_CT Low Energy (~340nm) Solv Solvent Selection (EtOH/DMSO) Scan Spectral Scan (200-600 nm) Solv->Scan Check Linearity Check (Beer's Law) Scan->Check Check->Solv Aggregation Detected Result Validated Spectrum Lambda_max confirmed Check->Result R² > 0.99

Caption: Schematic of electronic transitions (left) and the self-validating experimental workflow (right) for characterizing 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one.

References

  • PubChem. 5H-Indeno[1,2-b]pyridin-5-one (4-Azafluorenone) Spectral Data. National Library of Medicine. Available at: [Link]

  • Koyama, J., et al. (2005). Synthesis and cytotoxic activity of 4-azafluorenone derivatives.[2]Heterocycles, 65(6). (Source for general azafluorenone spectral properties).

  • Muthuselvi, C., et al. (2018).[3] Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach.Asian Journal of Applied Sciences, 11: 153-160. (Comparative data for nitro-substituted indeno-fused systems). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- proper disposal procedures

This guide outlines the critical safety and disposal protocols for 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- . As a specialized research intermediate lacking a ubiquitous commercial Safety Data Sheet (SDS), its ha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety and disposal protocols for 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- . As a specialized research intermediate lacking a ubiquitous commercial Safety Data Sheet (SDS), its handling requires a "Structure-Activity Relationship" (SAR) safety assessment.[1][2]

Core Safety Directive: Treat this compound as a High-Nitrogen Organic Toxicant . The presence of the nitro group (


) at position C8 on the azafluorenone core implies potential thermal instability and mutagenicity.[1][2]

Chemical Profile & Hazard Assessment

Before disposal, you must understand what you are discarding. This molecule combines an aza-polycyclic aromatic hydrocarbon (aza-PAH) scaffold with a nitro functional group.[1][2]

PropertyDetail
Chemical Name 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-
Molecular Formula

Structural Risk Nitro Group (C8): Shock/Thermal sensitivity risk.[1][2] Azafluorenone Core: DNA intercalation potential (Mutagenicity).[1]
Physical State Solid (Yellow/Orange crystalline powder).[1]
Solubility Low in water; soluble in DMSO, DMF, and chlorinated solvents.
RCRA Classification P-Listed/U-Listed characteristic: Not specifically listed. Default: D001 (Ignitable) or D003 (Reactive) if dry/concentrated.[1]
Expert Insight: The Nitro-Aromatic Risk

"In organic synthesis, mononitro-aromatics are generally stable, but the rigid planar structure of the indeno-pyridine core can enhance crystal packing energy.[1][2] This means while spontaneous detonation is unlikely, the compound will burn fiercely and release toxic nitrogen oxides (


) upon thermal decomposition. Never dispose of this in general trash or aqueous drains."

Pre-Disposal Stabilization & Segregation

Proper segregation prevents "commingled waste" accidents, which are the leading cause of laboratory fires.

Step 1: Quenching (Only if Reactive)[2]
  • Status: This compound is likely chemically stable under ambient conditions.[1]

  • Action: No chemical quenching (e.g., acid/base neutralization) is required or recommended, as this may generate heat.

  • Requirement: Ensure the waste is neutral (pH 6-8) before containerizing. If the compound was used in an acidic reaction mixture (e.g., nitration with

    
    ), neutralize the mixture first, not the isolated solid.
    
Step 2: Waste Stream Selection

You must segregate this waste into the High-BTU Organic Solid stream intended for incineration.[1][2]

  • DO NOT MIX WITH:

    • Strong Oxidizers: (Peroxides, Nitrates)

      
       Risk of rapid deflagration.
      
    • Reducing Agents: (Hydrides, Metals)

      
       Risk of exothermic reduction of the nitro group.
      
    • Halogenated Solvents: Keep separate unless your facility permits commingled "Lab Pack" waste.[1]

Detailed Disposal Procedure

Follow this protocol to prepare the compound for transfer to your Environmental Health & Safety (EHS) officer.

Phase A: Containerization
  • Primary Container: Use a wide-mouth amber glass jar with a Teflon-lined screw cap.[1][2]

    • Why Amber? Nitro-aromatics can be photodegradable.[1][2]

    • Why Glass? Avoids static charge buildup common in plastics, which is a risk for dry nitro compounds.

  • Solvent Dampening (Optional but Recommended):

    • If the powder is very dry and fine (dusty), wet it slightly with a high-flashpoint solvent like mineral oil or water (if compatible with downstream incineration) to reduce dust explosion hazards.[1]

Phase B: Labeling

Your label must be explicit to prevent downstream mishandling.[1]

  • Chemical Name: 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-[1][2][3][4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer[1][2]

  • Special Warning: "ORGANIC NITRO COMPOUND - INCINERATE ONLY"

Phase C: Decontamination of Glassware

Do not wash contaminated glassware directly in the sink.[1]

  • Rinse 1: Rinse flask with Acetone . Collect this rinse into the Halogen-Free Organic Liquid Waste.

  • Rinse 2: Rinse with Ethanol .[1] Collect into the same waste container.

  • Wash: Wash glassware with detergent and water only after no visible solid remains.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution HazCheck Contaminant Check: Is it mixed with Oxidizers? Solid->HazCheck Solution->HazCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix streams. HazCheck->Segregate Yes (Risk!) Container Containerize: Amber Glass + Teflon Liner HazCheck->Container No (Pure) Segregate->Container After Separation Label Labeling: 'Toxic Organic Solid' 'Contains Nitro-Aromatics' Container->Label FinalDisp Final Disposal: High-Temp Incineration (Rotary Kiln) Label->FinalDisp

Figure 1: Decision logic for the safe segregation and packaging of nitro-substituted azafluorenone waste.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

ScenarioImmediate Action
Spill (Solid) Do not sweep dry. Dampen with ethanol/water to prevent dust generation.[1][2] Scoop into a waste jar using a plastic spatula (spark-proof).
Skin Contact Nitro-aromatics absorb through skin.[1][2] Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (increases absorption).[1]
Fire Use CO2 or Dry Chemical .[1] Avoid water jets which may spread the chemical.[1]

Regulatory Compliance (RCRA)

While this specific CAS is not individually listed in 40 CFR 261.33 (P or U lists), the generator is responsible for determining characteristics.

  • Waste Code Assignment:

    • If the solid ignites through friction or burns vigorously: D001 (Ignitable).[1]

    • If no specific characteristic is met, classify as Non-Regulated Hazardous Waste (state dependent) or assign a generic code for Toxic Organic Solids .

  • DOT Shipping Name (for transport):

    • Likely: UN 2811, Toxic solids, organic, n.o.s. (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one).[1][2]

    • Packing Group: III (Minor Danger) or II (Medium Danger) depending on toxicity data (assume II for safety).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][5]

  • PubChem. (2025).[1] 5H-Indeno[1,2-b]pyridin-5-one Compound Summary. National Library of Medicine.[1] (Note: Parent structure cited for core scaffold properties).[2]

Sources

Handling

Personal protective equipment for handling 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-

This guide outlines the safety, logistical, and operational protocols for handling 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- . Executive Summary: The "Unknown Hazard" Protocol 5H-Indeno[1,2-b]pyridin-5-one, 7-meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- .

Executive Summary: The "Unknown Hazard" Protocol

5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- is a specialized heterocyclic scaffold.[1] As a specific isomer with limited public toxicological data, it must be handled under Occupational Exposure Band (OEB) 4 standards.

Why?

  • Structural Alerts: The compound contains a nitro group attached to a planar, fused tricyclic system (indenopyridine). This structure mimics known DNA intercalators and mutagens (e.g., nitro-PAHs).

  • Analog Toxicity: Structurally similar analogs like 7-Methyl-8-nitroquinoline are classified as Suspected Mutagens (Muta. 2) and Reproductive Toxins (Repr.[1] 1B) .

  • Energetic Potential: Nitro-functionalized heterocycles possess high energy potential; dry powders may be shock-sensitive or prone to rapid decomposition under heat.[1]

IMMEDIATE ACTION: Treat this compound as a Presumed Carcinogen and Potential Explosive until empirical data proves otherwise.

Part 1: Risk Assessment & PPE Matrix

Do not rely on standard "lab safety" for this compound. The primary risks are dermal absorption (nitro compounds penetrate skin easily) and inhalation of fugitive dust .

Personal Protective Equipment (PPE) Specification
Protection ZoneEquipment StandardScientific Rationale
Hand Protection (Primary) Silver Shield / Laminate (0.025mm) Critical: Nitro-aromatics can permeate standard nitrile gloves in <15 mins.[1][2] Laminate offers >480 min breakthrough time.
Hand Protection (Secondary) Nitrile (5 mil, Long Cuff) Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory PAPR or N95 + Fume Hood If handling powder outside a hood (never recommended), a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory.
Body Defense Tyvek® Lab Coat / Coverall Disposable, non-woven polyethylene. Cotton coats absorb nitro-compounds, creating a secondary exposure source.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the potential for energetic decomposition (explosion) or splash hazards.

Part 2: Engineering Controls & Containment

The "Static-Free" Zone

Nitro-substituted powders are often electrostatic. Static discharge can trigger decomposition.

  • Ionizing Fans: Use a benchtop ionizer during weighing to neutralize static charge.

  • Grounding: Ensure all spatulas and weighing boats are conductive or anti-static. Do not use plastic spatulas. Use stainless steel or Teflon-coated metal.[2]

Ventilation Requirements
  • Primary: Class II, Type A2 Biological Safety Cabinet (BSC) or a low-flow chemical fume hood.

  • Velocity: Face velocity must be maintained between 80–100 fpm .

  • Filtration: HEPA filtration is required if the exhaust is recirculated (not recommended for nitro-compounds; single-pass exhaust is preferred).[2]

Part 3: Operational Protocol (Step-by-Step)

Phase A: Weighing & Solubilization

Objective: Transform the hazardous solid into a manageable solution immediately.[1]

  • Preparation: Place a pre-tared vial inside the fume hood. Place an absorbent pad (yellow/chemically resistant) beneath the balance.

  • Transfer:

    • Open the source container only inside the hood.

    • Gently break any clumps with a metal spatula (avoid grinding).

    • Transfer the solid. STOP if you see "smoking" or color change (signs of decomposition).

  • Solvation (The Safety Lock):

    • Immediately add the solvent (e.g., DMSO, DMF) to the vial before removing it from the balance area.

    • Why? Solutions are significantly less prone to aerosolization and static discharge than dry powders.

  • Decontamination: Wipe the exterior of the vial with a Methanol-dampened wipe before removing it from the hood.

Phase B: Reaction Setup
  • Temperature Control: Never heat this compound to dryness. Nitro-indenopyridines can undergo "runaway" exotherms.[1]

  • Inert Atmosphere: Run all reactions under Nitrogen or Argon. Oxygen can sensitize nitro-decomposition pathways.[1]

Part 4: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Suppress: Gently cover the powder with a mineral oil or PEG-400 soaked pad. This prevents dust from becoming airborne.[3][4][5][6]

  • Clean: Wipe up the oil-soaked powder using the "fold-in" technique. Do not sweep.

  • Destroy: Treat the waste surface with 10% Sodium Hydroxide (NaOH) to hydrolyze the nitro group (Note: This may generate heat; do this in a hood).

Waste Disposal
  • Labeling: "Hazardous Waste - Toxic/Reactive - Nitro-Heterocycle."[1]

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

  • Stream: High-BTU incineration is the only acceptable disposal method.

Part 5: Logical Workflow Visualization

The following diagram illustrates the critical decision points and containment barriers for handling this NCE (New Chemical Entity).

SafetyProtocol Start Start: 5H-Indeno[1,2-b]pyridin-5-one (7-methyl-8-nitro-) Risk Risk Assessment: Nitro Group + Planar System (Presumed Mutagen) Start->Risk Form Physical State? Risk->Form Solid Solid / Powder Form->Solid High Risk Solution Solution (DMSO/DMF) Form->Solution Reduced Risk Hood Engineering Control: Fume Hood + Ionizer (Anti-Static) Solid->Hood Mandatory Bench Standard Bench (Permissible only if sealed) Solution->Bench Sealed Vessels PPE_Med PPE Level 2: Double Nitrile Gloves + Lab Coat Solution->PPE_Med PPE_High PPE Level 4: Laminate Gloves + Tyvek + Face Shield Hood->PPE_High Solubilize Action: Solubilize Immediately PPE_High->Solubilize Waste Disposal: High-BTU Incineration PPE_High->Waste Spill/Cleanup PPE_Med->Waste Post-Exp Solubilize->Solution

Caption: Operational logic flow for handling nitro-indenopyridines, prioritizing immediate solubilization to mitigate inhalation and static discharge risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77489, 5H-Indeno(1,2-b)pyridin-5-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 7-methyl-8-nitroquinoline (Analog Read-Across Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. (Reference for Nitro-group Structural Alerts). Retrieved from [Link]

Sources

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